(R)-Selisistat
Description
Selective inhibitor of SIRT1 that does not inhibit histone deacetylase (HDAC) or other sirtuin deacetylase family members (IC50 values are 98, 19600, 48700, > 100000 and > 100000 nM for SIRT1, SIRT2, SIRT3, HDAC and NADase respectively). Enhances p53 acetylation in response to DNA damaging agents.
structure in first source
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964442 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49843-98-3 | |
| Record name | EX 527 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49843-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selisistat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049843983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selisistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELISISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L19ECD5014 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Selisistat and Its Interaction with SIRT1: A Technical Guide
An In-depth Examination of the Mechanism of Action of the Sirtuin 1 Inhibitor, Selisistat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of Selisistat on Sirtuin 1 (SIRT1), a critical NAD+-dependent deacetylase involved in a myriad of cellular processes. A crucial clarification is addressed herein: the inhibitory activity of the compound known as Selisistat (or EX-527) resides exclusively in its (S)-enantiomer, while the (R)-enantiomer is inactive. This document will delve into the specifics of the active (S)-isomer's interaction with SIRT1, detailing its binding kinetics, downstream cellular effects, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to Selisistat and SIRT1
Sirtuin 1 (SIRT1) is a class III histone deacetylase (HDAC) that plays a pivotal role in regulating cellular metabolism, stress responses, and longevity. It deacetylates a wide range of protein substrates, including histones and transcription factors, in an NAD+-dependent manner. Given its central role in cellular function, SIRT1 has emerged as a significant therapeutic target for various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.
Selisistat, also known as EX-527, is a potent and selective inhibitor of SIRT1. It is a synthetic indole (B1671886) derivative that has been extensively used as a chemical probe to investigate the biological functions of SIRT1. It is critical to note that Selisistat is a racemic mixture, and its biological activity is stereospecific. The (S)-enantiomer, also referred to as EX-243, is the active inhibitor of SIRT1, while the (R)-enantiomer (EX-242) is inactive[1]. Therefore, for the remainder of this guide, "Selisistat" will refer to the active (S)-enantiomer unless otherwise specified.
Mechanism of Action of (S)-Selisistat on SIRT1
Binding Kinetics and Inhibition Profile
(S)-Selisistat acts as an uncompetitive inhibitor of SIRT1 with respect to the co-substrate NAD+[1]. This mode of inhibition signifies that (S)-Selisistat does not bind to the free SIRT1 enzyme but rather to the SIRT1-NAD+ complex. The formation of this ternary complex is a prerequisite for the inhibitory action of (S)-Selisistat. The inhibitor binds within the nicotinamide (B372718) binding pocket (the C-pocket) of SIRT1, a site that is formed after NAD+ binds to the enzyme[1]. This uncompetitive mechanism implies that the inhibitory potency of (S)-Selisistat is dependent on the concentration of NAD+.
Molecular Interactions and Binding Site
Crystallographic studies of SIRT1 in complex with an analog of (S)-Selisistat have revealed the molecular basis of its inhibitory activity. The inhibitor occupies the C-pocket, where nicotinamide, a byproduct of the deacetylation reaction, would normally bind[1]. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues of the SIRT1 enzyme. The presence of the inhibitor in this pocket prevents the catalytic cycle from proceeding to completion.
Quantitative Data on SIRT1 Inhibition
The inhibitory potency of Selisistat has been quantified in numerous studies, with IC50 values varying depending on the assay conditions and the specific form of the inhibitor used (racemic vs. enantiomerically pure).
| Inhibitor Form | Target | IC50 Value | Assay Conditions | Reference |
| (S)-Selisistat (EX-243) | SIRT1 | 98 nM | Bacterially expressed human SIRT1 | [2] |
| (S)-Selisistat (EX-243) | SIRT1 | 38 nM | Cell-free assay | [3] |
| (S)-Selisistat (analog) | SIRT1 | 60 nM | Not specified | [1] |
| Racemic Selisistat (EX-527) | SIRT1 | 123 nM | Not specified | [4] |
| Racemic Selisistat (EX-527) | SIRT1 | 98 nM | Recombinant human SIRT1 | [5] |
| Racemic Selisistat (EX-527) | SIRT2 | 19.6 µM | Cell-free assay | [3] |
| Racemic Selisistat (EX-527) | SIRT3 | 48.7 µM | Cell-free assay | [3] |
| (R)-Selisistat (EX-242) | SIRT1 | > 100 µM | Not specified |
Table 1: IC50 values of Selisistat enantiomers and racemic mixture against Sirtuins.
Downstream Signaling Pathways Affected by (S)-Selisistat
The inhibition of SIRT1 by (S)-Selisistat leads to the hyperacetylation of various SIRT1 substrates, thereby modulating their activity and downstream signaling pathways.
The p53 Pathway
One of the most well-characterized downstream effects of SIRT1 inhibition is the increased acetylation of the tumor suppressor protein p53. SIRT1 deacetylates p53 at lysine (B10760008) 382 (K382), a modification that attenuates p53's transcriptional activity and promotes its degradation. By inhibiting SIRT1, (S)-Selisistat leads to the accumulation of acetylated p53, which in turn enhances p53-mediated apoptosis and cell cycle arrest in response to cellular stress[6][7].
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Selisistat: A Technical Whitepaper on its Discovery, Synthesis, and Pathway of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. It was first identified in 2005 through high-throughput screening of chemical libraries. While the user's query specifically mentioned (R)-Selisistat, it is crucial to note that Selisistat is a racemic mixture. The biological activity resides in the (S)-enantiomer, while the (R)-enantiomer is considered inactive. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and mechanism of action of Selisistat, with a focus on its interaction with the SIRT1 signaling pathway. Quantitative data on its inhibitory activity and detailed experimental protocols are also presented to support further research and development.
Discovery of Selisistat (EX-527)
Selisistat was discovered in 2005 by scientists at Elixir Pharmaceuticals through a high-throughput screening of their compound libraries to identify inhibitors of the SIRT1 enzyme.[1] The indole-based compound, then designated EX-527, emerged as a promising hit due to its potent and selective inhibition of SIRT1. Subsequent studies confirmed its mechanism of action and its potential as a therapeutic agent, particularly in the context of Huntington's disease, and it has since been investigated in clinical trials.[2][3][4][5]
Stereochemistry and Activity
A critical aspect of Selisistat's pharmacology is its stereochemistry. The commercially available and clinically tested compound is a racemic mixture of two enantiomers: (S)-Selisistat and this compound. Through chiral separation and individual testing, it was determined that the (S)-enantiomer is the active inhibitor of SIRT1, while the (R)-enantiomer is inactive.[1] This distinction is vital for researchers designing experiments or interpreting structure-activity relationships.
Chemical Synthesis Pathway
The synthesis of Selisistat is achieved through a multi-step process, with the core structure being formed via a Bischler indole (B1671886) synthesis. The general synthetic route is outlined below.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. neurology.org [neurology.org]
- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Selisistat vs. Selisistat (EX-527) Enantiomer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in a myriad of cellular processes, including stress resistance, metabolism, and aging. As with many chiral molecules, the biological activity of Selisistat is stereospecific. This technical guide provides an in-depth analysis of the differential activity of the (R)- and (S)-enantiomers of Selisistat, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Findings: Enantioselective Inhibition of SIRT1
Selisistat (EX-527) is a racemic mixture, and its inhibitory activity against SIRT1 is almost exclusively attributed to the (S)-enantiomer. The (R)-enantiomer is largely considered inactive.[1] This significant difference in potency underscores the importance of stereochemistry in drug design and evaluation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the individual enantiomers of Selisistat against SIRT1, as well as the racemic mixture. The data clearly demonstrates the superior potency of the (S)-enantiomer.
| Compound | Target | IC50 | Reference |
| (S)-Selisistat (EX-243) | SIRT1 | 123 nM | Napper et al. |
| (R)-Selisistat (EX-242) | SIRT1 | > 100 µM | Napper et al. |
| Selisistat (EX-527, racemic) | SIRT1 | 98 nM | Napper et al. |
| Selisistat (EX-527, racemic) | SIRT1 | 38 nM | Solomon et al. |
| (S)-Selisistat (EX-243) | SIRT2 | 19.6 µM | Napper et al. |
| (S)-Selisistat (EX-243) | SIRT3 | 48.7 µM | Napper et al. |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Mechanism of Action: Uncompetitive Inhibition
The inhibitory mechanism of the active (S)-enantiomer of Selisistat is non-competitive with respect to the acetylated peptide substrate and uncompetitive with respect to the co-substrate NAD+.[1] This means the inhibitor binds to the enzyme-NAD+ complex, preventing the catalytic reaction from proceeding.
Signaling Pathway
The following diagram illustrates the canonical SIRT1 deacetylation pathway and the point of inhibition by (S)-Selisistat.
Caption: SIRT1 deacetylation pathway and inhibition by (S)-Selisistat.
Experimental Protocols
Chiral Separation of Selisistat Enantiomers
The (R)- and (S)-enantiomers of Selisistat (EX-527) are separated from the racemic mixture using chiral high-performance liquid chromatography (HPLC).[2]
-
Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD), is used.
-
Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol (B145695) is typically employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the compound has significant absorbance is used to monitor the elution of the enantiomers.
SIRT1 Inhibition Assay (Fluorimetric)
This assay is commonly used to determine the IC50 values of compounds against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor de Lys-SIRT1 substrate (a p53-derived peptide with a fluorophore-quencher pair)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound, (S)-Selisistat, racemic Selisistat) dissolved in DMSO
-
96-well microplate (black, for fluorescence measurements)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In the wells of the 96-well plate, add the assay buffer, recombinant SIRT1 enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding NAD+ and the Fluor de Lys-SIRT1 substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction and initiate the development of the fluorescent signal by adding the developer solution.
-
Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and plot the data to determine the IC50 value.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the enantiomeric activity of Selisistat.
Caption: Workflow for determining the enantioselective activity of Selisistat.
Conclusion
The data and experimental evidence overwhelmingly indicate that the inhibitory activity of Selisistat (EX-527) against SIRT1 resides in its (S)-enantiomer. The (R)-enantiomer is orders of magnitude less potent, rendering it essentially inactive at concentrations where the (S)-enantiomer is highly effective. This enantioselective activity highlights a critical aspect of drug development, where the stereochemistry of a molecule can dictate its biological function. For researchers utilizing Selisistat as a chemical probe to study SIRT1, it is imperative to consider that the observed effects are due to the action of the (S)-enantiomer. Future drug development efforts targeting SIRT1 should focus on the synthesis and optimization of the (S)-enantiomeric form of this and related chemical scaffolds.
References
(R)-Selisistat: A Technical Profile on SIRT1 Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Selisistat (also known as EX-527 or SEN0014196), a potent and widely studied inhibitor of Sirtuin 1 (SIRT1). Selisistat is a cell-permeable indole (B1671886) compound that has been instrumental in elucidating the physiological roles of SIRT1.[1] While the compound is often used as a racemic mixture, studies have shown that the (S)-enantiomer is the biologically active isomer, whereas the (R)-enantiomer is considered inactive.[2] This document compiles quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and visualizes key concepts related to its mechanism and evaluation.
Quantitative Selectivity Profile
Selisistat exhibits high potency and selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3.[3][4] It does not significantly inhibit SIRT4-7 or class I/II histone deacetylases (HDACs) at concentrations up to 100 μM.[5] The half-maximal inhibitory concentration (IC50) values can vary between studies, likely due to differences in assay conditions, such as the specific substrate and NAD+ concentrations used.[2]
The table below summarizes the representative IC50 values for Selisistat against various sirtuin isoforms as reported in the literature.
| Target Enzyme | IC50 Value | Fold Selectivity vs. SIRT1 (Approx.) | Reference |
| SIRT1 | 38 nM - 123 nM | - | [5][6][7] |
| SIRT2 | 19.6 µM | ~515x | [5][8] |
| SIRT3 | 48.7 µM | ~1280x | [5][8] |
| SIRT4-7 | > 100 µM | > 2600x | [5] |
| Class I/II HDACs | > 100 µM | > 2600x | [5][8] |
Note: The IC50 values presented are typically for the racemic mixture (EX-527) or the active (S)-enantiomer, which are often used interchangeably in literature. The selectivity is calculated using an average SIRT1 IC50 of ~38 nM.
Experimental Protocols
The determination of an inhibitor's selectivity profile is critical for its validation as a specific molecular probe. The most common method for quantifying the potency of sirtuin inhibitors is the in vitro fluorogenic deacetylation assay.
In Vitro Fluorometric Assay for IC50 Determination
This biochemical assay measures the enzymatic activity of a purified sirtuin enzyme on a synthetic, fluorogenic substrate. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Objective: To determine the concentration-dependent inhibition of SIRT1, SIRT2, and SIRT3 by (R)-Selisistat and calculate the respective IC50 values.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.[9]
-
Fluorogenic sirtuin substrate, e.g., a peptide derived from p53 containing an acetylated lysine (B10760008) coupled to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).[5][10]
-
Nicotinamide adenine (B156593) dinucleotide (NAD+) solution.[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[9]
-
Developer Solution containing a protease (e.g., Trypsin) to cleave the deacetylated substrate and release the fluorophore.[9]
-
Selisistat (EX-527) dissolved in Dimethyl Sulfoxide (DMSO).[9]
-
96-well or 384-well black microplates.[9]
-
Fluorescence plate reader.[9]
Procedure:
-
Compound Preparation: Prepare a serial dilution of Selisistat in assay buffer. A typical starting concentration might be 100 µM, diluted down to the low nanomolar or picomolar range. A vehicle control (DMSO) must be included.[5][9]
-
Reaction Setup: In the wells of a microplate, add the assay buffer, the recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3), and the various dilutions of Selisistat or vehicle control.[11]
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12][13]
-
Reaction Initiation: Initiate the deacetylation reaction by adding a mixture of the fluorogenic substrate and NAD+.[9]
-
Enzymatic Reaction Incubation: Incubate the plate at 37°C for a specified time, typically 60-90 minutes.[11][13]
-
Development: Stop the enzymatic reaction and initiate signal development by adding the developer solution. The developer protease cleaves the deacetylated substrate, releasing the fluorescent group.[9]
-
Fluorescence Measurement: After a brief incubation with the developer, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[9]
-
Data Analysis:
-
Subtract the background fluorescence from a "no enzyme" control well.
-
Calculate the percentage of inhibition for each Selisistat concentration relative to the vehicle (DMSO) control, which represents 100% enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[14]
-
Visualizations: Workflows and Pathways
Experimental Workflow for Sirtuin Inhibitor Selectivity Screening
The following diagram illustrates the typical workflow for determining the selectivity profile of a compound like Selisistat against multiple sirtuin isoforms.
Caption: Workflow for determining sirtuin inhibitor selectivity.
SIRT1 Signaling Pathway and Inhibition by Selisistat
SIRT1 deacetylates numerous proteins, including transcription factors that regulate stress responses, metabolism, and cell survival.[2] A key substrate is the tumor suppressor p53.[5] Deacetylation of p53 by SIRT1 can repress its transcriptional activity and promote cell survival. Selisistat inhibits this process, leading to increased p53 acetylation.[5]
Caption: Selisistat inhibits SIRT1-mediated deacetylation of p53.
References
- 1. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
(R)-Selisistat in Huntington's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of (R)-Selisistat, a selective Sirtuin 1 (SIRT1) inhibitor, in preclinical models of Huntington's disease (HD). It covers the mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Core Mechanism of Action: SIRT1 Inhibition in Huntington's Disease
Huntington's disease is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to an expanded polyglutamine (polyQ) tract in the huntingtin protein (mHtt). This mutation results in protein misfolding, aggregation, and cellular dysfunction.
This compound (also known as EX-527) is a potent and selective inhibitor of SIRT1, a NAD+-dependent deacetylase.[1][2][3][4] The rationale for using a SIRT1 inhibitor in HD is based on the observation that acetylation of mHtt can promote its clearance through autophagy.[5] While SIRT1 activation has shown some neuroprotective effects in certain contexts, mutant Htt can directly inhibit SIRT1 activity.[5][6][7] By inhibiting SIRT1, this compound aims to increase the acetylation of mHtt and other SIRT1 substrates, thereby facilitating the removal of the toxic protein and mitigating downstream pathology.
The proposed signaling pathway involves the modulation of several key proteins. SIRT1 deacetylates and activates the CREB-regulated transcription coactivator 1 (TORC1), which then binds to CREB to promote the transcription of neuroprotective factors like brain-derived neurotrophic factor (BDNF).[6][8][9] Mutant Htt interferes with this pathway, and SIRT1 inhibition is hypothesized to restore aspects of this transcriptional regulation.[9]
Quantitative Data from Preclinical Models
The efficacy of this compound has been evaluated in various preclinical models of Huntington's disease, including Drosophila, mammalian cell lines, and the R6/2 mouse model. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/Target | Endpoint | This compound Concentration | Result | Reference |
| SIRT1 Inhibition Assay | Recombinant Human SIRT1 | IC50 | 38 nM - 123 nM | Potent inhibition of SIRT1 enzymatic activity | [1][2][3][4] |
| SIRT2 Inhibition Assay | Recombinant Human SIRT2 | IC50 | 19.6 µM | >200-fold selectivity for SIRT1 over SIRT2 | [2] |
| SIRT3 Inhibition Assay | Recombinant Human SIRT3 | IC50 | 48.7 µM | High selectivity for SIRT1 over SIRT3 | [2] |
| p65 Acetylation Assay | HEK293 cells | p65 Acetylation | 10 µM | ~50% restoration of p65 acetylation (reversal of SIRT1-mediated deacetylation) | |
| Cell Viability Assay | HD model cells | Cell Viability | Not Specified | Increased cell viability | |
| mHtt Aggregation Assay | HD model cells | mHtt Aggregates | Not Specified | Reduction in mHtt aggregates |
Table 2: In Vivo Efficacy of this compound in the R6/2 Mouse Model
| Parameter | Treatment Group | Result | p-value | Reference |
| Survival | 20 mg/kg/day | Median lifespan increased by 3 weeks | < 0.05 | |
| Motor Function (Rotarod) | 5 and 20 mg/kg/day | Amelioration of psychomotor behavior | Not Specified | [4] |
| Histopathology | 5 and 20 mg/kg/day | Improvement in histopathological endpoints | Not Specified | [4] |
Table 3: Pharmacokinetics of this compound in R6/2 Mice
| Dose | Average Steady-State Plasma Concentration | Brain:Plasma Ratio | Reference |
| 5 mg/kg/day | 0.4 µM | ~2:1 | [10] |
| 10 mg/kg/day | 1.5 µM | ~2:1 | [10] |
| 20 mg/kg/day | 3.2 µM | ~2:1 | [10] |
Table 4: Efficacy of this compound in Drosophila HD Model
| Parameter | Treatment Group | Result | p-value | Reference |
| Photoreceptor Neuron Survival | 10 µM | Significant improvement in photoreceptor neuron survival | < 0.01 | [7][11] |
| Lifespan | 10 mM | Extension of lifespan, particularly in the first 10-20 days | < 0.01 | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound in Huntington's disease models.
In Vitro Assays
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant human SIRT1.
Materials:
-
Recombinant Human SIRT1 enzyme
-
Fluorogenic peptide substrate (e.g., derived from p53, acetylated on lysine (B10760008) 382)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (serial dilutions)
-
Developer solution (e.g., containing trypsin and a fluorescence developer)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant SIRT1 enzyme to each well, except for the "no enzyme" control.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a short period (e.g., 15-30 minutes).
-
Measure the fluorescence using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective role of Sirt1 in mammalian models of Huntington's disease through activation of multiple Sirt1 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Targeting Sirtuin-1 in Huntington’s disease: Rationale and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glennfoundation.org [glennfoundation.org]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
(R)-Selisistat: A Potent SIRT1 Inhibitor for Advancing Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Selisistat, also known as EX-527, is a potent and highly selective small molecule inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Emerging research has highlighted the significant potential of this compound in oncology. By modulating key cellular pathways involved in proliferation, apoptosis, and DNA damage repair, this compound presents a promising avenue for novel cancer therapeutics, both as a standalone agent and in combination with existing treatments. This technical guide provides a comprehensive overview of the core applications of this compound in cancer research, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of key signaling pathways.
Introduction to this compound and its Target: SIRT1
Sirtuins are a class of proteins that possess deacetylase activity and play a crucial role in various cellular processes, including aging, metabolism, and cancer.[1][2] SIRT1, the most extensively studied mammalian sirtuin, is a key regulator of cellular stress responses and survival pathways.[3][4] In the context of cancer, SIRT1 has a dual role, acting as both a tumor promoter and a suppressor depending on the cellular context. Its oncogenic functions often involve the deacetylation and subsequent inactivation of tumor suppressor proteins such as p53 and Forkhead box O (FOXO) transcription factors.[3][4]
This compound (EX-527) is a cell-permeable indole (B1671886) compound that acts as a potent and selective inhibitor of SIRT1.[5][6] Its ability to specifically target SIRT1 makes it an invaluable tool for elucidating the role of this sirtuin in cancer biology and for exploring its therapeutic potential.
Mechanism of Action in Cancer
The primary anti-cancer mechanism of this compound stems from its inhibition of SIRT1's deacetylase activity. This leads to the hyperacetylation and activation of several key tumor-suppressor proteins, ultimately promoting anti-proliferative and pro-apoptotic effects in cancer cells.
Activation of the p53 Tumor Suppressor Pathway
One of the most critical downstream effects of SIRT1 inhibition by this compound is the activation of the p53 signaling pathway. SIRT1 normally deacetylates p53 at lysine (B10760008) 382, leading to its inactivation and degradation. By blocking this deacetylation, this compound promotes the accumulation of acetylated, active p53.[7] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[8][9]
Modulation of the FOXO Transcription Factor Family
This compound also influences the activity of FOXO transcription factors, which are involved in cell fate decisions, including apoptosis and cell cycle arrest. SIRT1-mediated deacetylation typically represses the transcriptional activity of FOXO proteins.[4] Inhibition of SIRT1 by this compound leads to increased acetylation and activation of FOXO factors, promoting the expression of pro-apoptotic and cell cycle inhibitory genes.[4]
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| T47D | Breast Cancer (Luminal A) | 50.75 | [8] |
| MCF7 | Breast Cancer (Luminal A) | 85.26 | [8] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 50.89 | [8] |
| BT-549 | Breast Cancer (Triple-Negative) | 49.86 | [8] |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | 49.04 | [8] |
| BJ | Normal Human Fibroblast | 170.26 | [10] |
Table 1: IC50 values of this compound (EX-527) in various breast cancer cell lines and a normal cell line after 96 hours of exposure, as determined by the MTT assay.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. SIRT1-FOXO1 Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 regulation of apoptosis of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIRT1/FOXO Signaling Pathway in Breast Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT1 Protects Against Apoptosis by Promoting Autophagy in the Oxygen Glucose Deprivation/Reperfusion-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Selisistat's Impact on p53 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including stress response, metabolism, and aging, by deacetylating a wide range of protein substrates, including histones and non-histone proteins.[3] One of the most critical non-histone targets of SIRT1 is the tumor suppressor protein p53.[4][5] This technical guide provides an in-depth analysis of the effect of this compound on p53 acetylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action: this compound and the SIRT1-p53 Axis
The tumor suppressor protein p53 is a key regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress, such as DNA damage.[4] The activity of p53 is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53, primarily at lysine (B10760008) residues in its C-terminal domain, is associated with its activation and stabilization, leading to the transcription of its target genes.[6]
SIRT1 negatively regulates p53 activity by deacetylating it.[4][5] By removing acetyl groups from p53, SIRT1 promotes its ubiquitination and subsequent degradation by the proteasome, thereby suppressing its tumor-suppressive functions.[4]
This compound exerts its effect by directly inhibiting the catalytic activity of SIRT1.[1][2] This inhibition prevents the deacetylation of p53, leading to an accumulation of acetylated p53 (acetyl-p53) within the cell.[1][4] The increased levels of acetyl-p53 enhance its transcriptional activity, promoting the expression of downstream target genes involved in apoptosis and cell cycle arrest.[7][8]
Quantitative Data on p53 Acetylation
The inhibitory effect of this compound on SIRT1 leads to a dose-dependent increase in the acetylation of p53, particularly at lysine 382 (K382). The following table summarizes representative quantitative data on the effect of this compound on p53 acetylation levels in cell lines treated with a DNA damaging agent to induce p53 expression.
| Cell Line | Treatment Conditions | This compound (EX-527) Concentration | Fold Change in Acetyl-p53 (K382) | Reference |
| NCI-H460 | Etoposide (20 µM) for 6h | 0.1 µM | Increased | [1][4] |
| NCI-H460 | Etoposide (20 µM) for 6h | 1 µM | Maximally Increased | [1][4] |
| U-2 OS | Etoposide for 6h | 1 µM | Increased | [4] |
| MCF-7 | Etoposide for 6h | 1 µM | Increased | [4] |
| Primary Human Mammary Epithelial Cells (HMEC) | Etoposide or Adriamycin for 6h | 1 µM | Increased | [4] |
| HepG2 | EX-527 + TSA (1 µM) for 24h | 20 µM | Increased | [9] |
Note: The data presented are illustrative and based on semi-quantitative Western blot analyses. Fold changes are described as "Increased" or "Maximally Increased" as reported in the cited literature. For precise quantification, densitometric analysis of Western blots would be required.
Experimental Protocols
Western Blot for Detection of Acetylated p53
This protocol outlines the procedure for detecting changes in p53 acetylation in response to this compound treatment using Western blotting.
a. Cell Culture and Treatment:
-
Seed cells (e.g., NCI-H460, U-2 OS, or MCF-7) in appropriate culture dishes and grow to 70-80% confluency.
-
Induce p53 expression by treating cells with a DNA damaging agent (e.g., 20 µM etoposide) for a predetermined time (e.g., 6 hours).[4]
-
Concurrently, treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).[4]
b. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
d. Immunoprecipitation (IP) of p53:
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-p53 antibody overnight at 4°C with gentle rotation.[6]
-
Add protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours at 4°C.[10]
-
Wash the beads several times with lysis buffer to remove non-specific binding.[6]
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
e. SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 K382) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for p53 levels, the membrane can be stripped and re-probed with an antibody for total p53.
Fluorometric SIRT1 Activity Assay
This protocol describes a method to measure the enzymatic activity of SIRT1 in the presence of this compound.
a. Reagents and Materials:
-
Recombinant human SIRT1 enzyme.
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue).[2][11]
-
NAD+.
-
This compound (EX-527) at various concentrations.
-
SIRT1 assay buffer.
-
Developer solution.
-
96-well black microplate.
-
Fluorometric microplate reader.
b. Assay Procedure:
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate in each well of the 96-well plate.
-
Add varying concentrations of this compound or a vehicle control to the respective wells.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).[11]
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[12]
-
Calculate the percent inhibition of SIRT1 activity for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: SIRT1-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing p53 acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. immunechem.com [immunechem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. abcam.com [abcam.com]
(R)-Selisistat and its Interplay with Neurodegenerative Disease Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, represent a significant and growing unmet medical need. A key pathological hallmark in many of these disorders is the accumulation of misfolded proteins and subsequent cellular dysfunction. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular homeostasis and a promising therapeutic target in neurodegeneration. This technical guide provides an in-depth overview of (R)-Selisistat (also known as EX-527), a potent and selective inhibitor of SIRT1, and its role in modulating neurodegenerative disease pathways. We will delve into its mechanism of action, present key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its characterization, and visualize its impact on relevant signaling pathways.
Introduction to this compound: A Selective SIRT1 Inhibitor
This compound is the active S-enantiomer of Selisistat (EX-527), a small molecule inhibitor of SIRT1.[1] It exhibits high potency and selectivity for SIRT1 over other sirtuin isoforms, making it a valuable tool for studying the specific roles of SIRT1 in health and disease.[2][3][4][5] The inhibition of SIRT1 by Selisistat has been hypothesized to be a therapeutic strategy for neurodegenerative disorders, particularly Huntington's disease, by modulating the acetylation status of key proteins involved in protein aggregation and cellular stress responses.[6][7]
Quantitative Data on this compound
The following tables summarize key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of Selisistat (EX-527)
| Target | IC50 (nM) | Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 - 123 | - | [2][4][8] |
| SIRT2 | 19,600 | >200-fold | [3][4] |
| SIRT3 | 48,700 | >500-fold | [3][4] |
Table 2: Pharmacokinetic Parameters of Selisistat in Healthy Volunteers (Single Oral Dose)
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) |
| 5 mg | 22.3 | 123 | 1.0 |
| 25 mg | 118 | 708 | 1.5 |
| 75 mg | 352 | 2,380 | 2.0 |
| 150 mg | 689 | 5,570 | 2.0 |
| 300 mg | 1,410 | 13,100 | 2.0 |
| 600 mg | 3,250 | 33,200 | 2.5 |
| Data from a first-in-human, double-blind, randomized, placebo-controlled study.[9][10] |
Table 3: Preclinical Efficacy of Selisistat in the R6/2 Mouse Model of Huntington's Disease
| Parameter | Value | Note | Reference |
| Minimal Effective Dose | 5 mg/kg/day | Showed statistically significant effects on lifespan and psychomotor endpoints. | [9] |
| Average Steady-State Plasma Concentration at Minimal Effective Dose | 370 nM | [9] |
Core Signaling Pathways Modulated by this compound
This compound, through its inhibition of SIRT1, influences several critical signaling pathways implicated in neurodegeneration. These pathways are involved in the regulation of gene expression, cellular stress responses, mitochondrial function, and protein quality control.
The SIRT1-p53 Pathway
SIRT1 deacetylates the tumor suppressor protein p53, leading to its inactivation and degradation. By inhibiting SIRT1, this compound promotes the acetylation and activation of p53, which can induce apoptosis in damaged cells. This mechanism is of interest in cancer therapy and may also play a role in eliminating dysfunctional neurons in neurodegenerative diseases.
The SIRT1-NF-κB Pathway
The transcription factor NF-κB plays a central role in inflammation, a key process in neurodegenerative diseases. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. Inhibition of SIRT1 by this compound is expected to enhance NF-κB acetylation and activity, which could have context-dependent effects on neuroinflammation.
The SIRT1-PGC-1α Pathway and Mitochondrial Function
PGC-1α is a master regulator of mitochondrial biogenesis and function. SIRT1 deacetylates and activates PGC-1α, promoting the expression of genes involved in mitochondrial respiration and antioxidant defense. By inhibiting SIRT1, this compound may lead to reduced PGC-1α activity, potentially impacting mitochondrial health.
Detailed Experimental Protocols
Reproducible and robust experimental methodologies are paramount in drug discovery and development. This section provides detailed protocols for key assays used to characterize the activity and effects of this compound.
In Vitro SIRT1 Fluorometric Activity Assay
This assay measures the deacetylase activity of recombinant SIRT1 in the presence of an inhibitor.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to a p53 sequence with an acetylated lysine (B10760008) and a fluorescent tag)
-
NAD+ solution
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution (specific to the substrate kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in SIRT1 assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the this compound dilutions.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for 30 minutes.
-
Measure fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of p53 Acetylation
This protocol assesses the ability of this compound to increase the acetylation of p53 in a cellular context.
Materials:
-
Human cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., etoposide) to induce p53
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound and/or etoposide (B1684455) for the desired time.
-
Lyse the cells and determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL reagent and an imaging system.
-
Quantify band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.
Assessment of Mitochondrial Respiration in Neuronal Cells
This protocol measures the oxygen consumption rate (OCR) in neuronal cells to assess mitochondrial function.
Materials:
-
Neuronal cell line or primary neurons
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A
-
Seahorse XFe96 or similar extracellular flux analyzer
Procedure:
-
Seed neuronal cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse analyzer.
-
Load the cell plate into the analyzer and initiate the assay.
-
The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantification of Mutant Huntingtin (mHTT) Protein Aggregates
This protocol describes a method for quantifying mHTT aggregates in a cellular model of Huntington's disease.
Materials:
-
Cell line expressing fluorescently tagged mHTT (e.g., PC-12 cells with inducible Q103-GFP)
-
Inducer (e.g., doxycycline)
-
This compound
-
High-content imaging system
-
Image analysis software (e.g., MetaMorph)
Procedure:
-
Seed cells in a multi-well plate suitable for imaging.
-
Treat cells with this compound for the desired duration.
-
Induce the expression of mHTT with the inducer.
-
After a set incubation period (e.g., 48 hours), acquire images of the cells using a high-content imaging system.
-
Use image analysis software to automatically identify and quantify the number and size of fluorescent mHTT aggregates per cell.
-
Normalize the aggregate data to the total number of cells.
Conclusion and Future Directions
This compound is a potent and selective SIRT1 inhibitor that has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, particularly Huntington's disease. Its mechanism of action, centered on the modulation of key cellular signaling pathways involved in protein quality control, cellular stress, and mitochondrial function, provides a strong rationale for its further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field.
Future research should focus on further elucidating the complex downstream effects of SIRT1 inhibition in different neuronal populations and disease contexts. The development of more specific and sensitive biomarkers to track the engagement of SIRT1 and its downstream pathways in clinical trials will be crucial for the successful translation of SIRT1-targeted therapies. Ultimately, a deeper understanding of the intricate interplay between sirtuins and neurodegenerative processes will pave the way for the development of novel and effective treatments for these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Selisistat: A Technical Guide to a Selective Sirtuin 1 Chemical Probe
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
(R)-Selisistat , also known as EX-527, has emerged as a critical chemical probe for dissecting the intricate biology of Sirtuin 1 (SIRT1). As a potent and selective inhibitor of SIRT1, a NAD+-dependent deacetylase, this compound offers a powerful tool to investigate the diverse cellular processes regulated by this key enzyme.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in academic and industrial settings who are exploring sirtuin biology and its therapeutic potential.
Mechanism of Action
This compound functions as a selective inhibitor of SIRT1.[3][4] Sirtuins, a class of NAD+-dependent deacetylases, play crucial roles in regulating a wide array of cellular functions, including metabolism, DNA repair, inflammation, and aging.[5] SIRT1, in particular, deacetylates a variety of protein substrates, including histones and transcription factors, thereby modulating their activity.[4][6] The inhibitory action of this compound on SIRT1 leads to the hyperacetylation of SIRT1 substrates, which can trigger downstream cellular effects.[4] Notably, the inhibition of SIRT1 by Selisistat has been shown to increase the acetylation of p53, a key tumor suppressor protein.[4]
Quantitative Data
The potency and selectivity of this compound have been characterized across various in vitro assays. The following tables summarize key quantitative data for this chemical probe.
| Parameter | Value | Assay Conditions | Reference |
| SIRT1 IC50 | 38 nM | Cell-free assay | [7][8] |
| SIRT1 IC50 | 98 nM | Recombinant human SIRT1 | [9][10] |
| SIRT1 IC50 | 123 nM | SirT1 | [1] |
| SIRT2 IC50 | 19.6 µM | Cell-free assay | [7] |
| SIRT3 IC50 | 48.7 µM | Cell-free assay | [7] |
IC50 values can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.[6][11]
| Cell-Based Assay Data | Cell Line | Concentration | Effect | Reference |
| Inhibition of p65 deacetylation | HEK293 | 10 µM | ~50% restoration of p65 acetylation | [2] |
| Inhibition of cell viability (IC50) | T47D (breast cancer) | 50.75 µM | Inhibition of cell viability | [12] |
| Inhibition of cell viability (IC50) | MCF7 (breast cancer) | 85.26 µM | Inhibition of cell viability | [12] |
| Inhibition of cell viability (IC50) | MDA-MB-231 (breast cancer) | 50.89 µM | Inhibition of cell viability | [12] |
| Inhibition of cell viability (IC50) | BT-549 (breast cancer) | 49.86 µM | Inhibition of cell viability | [12] |
| Inhibition of cell viability (IC50) | MDA-MB-468 (breast cancer) | 49.04 µM | Inhibition of cell viability | [12] |
Experimental Protocols
Detailed methodologies are crucial for the effective application of this compound as a chemical probe. Below are protocols for key in vitro and in vivo experiments.
In Vitro SIRT1 Inhibition Assay (Fluorogenic)
This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant SIRT1 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to residues 379-382 of p53, acetylated on lysine (B10760008) 382 and coupled to a fluorophore like aminomethylcoumarin)[7]
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developer solution (a proteolytic enzyme that releases the fluorophore from the deacetylated substrate)[7]
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Recombinant SIRT1 enzyme
-
This compound dilution or vehicle control (DMSO)
-
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 45-60 minutes.[7]
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.[7]
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for aminomethylcoumarin).[7]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Acetylation Assay (Western Blot)
This method assesses the effect of this compound on the acetylation status of a specific SIRT1 substrate within cells.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
-
Primary antibodies: anti-acetylated substrate (e.g., anti-acetyl-p53 Lys382), anti-total substrate (e.g., anti-p53), and a loading control (e.g., anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody for the total substrate and the loading control.
-
Quantify the band intensities to determine the relative levels of the acetylated substrate.
In Vivo Administration Protocol (Mouse Model)
This protocol provides a general guideline for administering this compound to mice for in vivo studies.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Mice (specific strain and model as per experimental design)
-
Administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes)
Procedure:
-
Prepare a fresh solution of this compound in the vehicle on the day of administration.[1] Sonication or gentle heating may be required to aid dissolution.[1]
-
Determine the appropriate dose based on previous studies or dose-response experiments (e.g., 5-20 mg/kg).[13]
-
Administer this compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the animals for any adverse effects.
-
At the end of the study, collect tissues or blood for downstream analysis (e.g., western blotting for acetylated proteins, pharmacokinetic analysis).
Signaling Pathways and Experimental Workflows
This compound, by inhibiting SIRT1, can modulate several critical signaling pathways implicated in various diseases, including Huntington's disease and cancer.
SIRT1-Mediated Deacetylation and Its Inhibition by this compound
Caption: Mechanism of SIRT1 inhibition by this compound.
Experimental Workflow for Evaluating this compound in a Cellular Context
Caption: Workflow for cellular characterization of this compound.
Signaling Pathway Implicated in Huntington's Disease
In the context of Huntington's disease (HD), mutant huntingtin (mHTT) can inhibit SIRT1 activity.[14] The use of this compound helps to elucidate the downstream consequences of SIRT1 inhibition in this disease model.
Caption: Role of SIRT1 inhibition in Huntington's Disease models.
Conclusion
This compound is an invaluable tool for the study of sirtuin biology. Its high potency and selectivity for SIRT1 allow for precise interrogation of SIRT1-dependent pathways. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound in their studies. As our understanding of the diverse roles of sirtuins in health and disease continues to expand, the application of specific chemical probes like this compound will be paramount in uncovering novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selisistat - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. immune-system-research.com [immune-system-research.com]
(R)-Selisistat: A Comprehensive Technical Guide on Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Selisistat, also known as (R)-EX-527, is the R-enantiomer of Selisistat (EX-527). Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 is a key regulator in various cellular processes, including stress responses, metabolism, and aging, through the deacetylation of numerous substrates like p53, forkhead box proteins (FOXO), and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Due to its role in cellular pathways implicated in neurodegenerative diseases and cancer, SIRT1 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the known physicochemical properties and stability of this compound, intended to support research and development efforts.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. The available data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | [1] |
| Synonyms | (R)-EX-527, EX-527 (R-enantiomer) | [1][2] |
| Chemical Formula | C₁₃H₁₃ClN₂O | [2][3] |
| Molecular Weight | 248.71 g/mol | [2][3] |
| Appearance | White to light yellow solid | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Predicted Water Solubility | 0.041 mg/mL | DrugBank Online |
| Predicted logP | 2.76 | DrugBank Online |
| Predicted pKa (Strongest Acidic) | 15.73 | DrugBank Online |
| Predicted pKa (Strongest Basic) | -2.6 | DrugBank Online |
Note: Some values are predicted and have not been experimentally verified in publicly available literature.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (402.07 mM) | Sonication recommended. Hygroscopic DMSO may reduce solubility. | [2][3] |
| Ethanol | 12.4 mg/mL (49.86 mM) | Sonication recommended. | [4] |
| In vivo Formulation 1 | 4 mg/mL (16.08 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication recommended. | [2] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (10.05 mM) | 10% DMSO + 90% (20% SBE-β-CD in saline). | [3] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL (10.05 mM) | 10% DMSO + 90% Corn Oil. | [3] |
Stability and Storage
The stability of a pharmaceutical compound is a critical attribute that affects its safety, efficacy, and shelf-life. While detailed degradation studies for this compound are not extensively published, general storage guidelines are available from commercial suppliers to ensure the compound's integrity for research purposes.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2][3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 1-2 years | [2][3] |
| In Solvent | -20°C | 1 month - 1 year | [3][5] |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, freshly prepared solutions are advised. The lack of published forced degradation studies means that specific degradation pathways and the impact of factors such as pH, light, and humidity on the stability of this compound are not well-defined. Such studies would be essential for the development of stable pharmaceutical formulations.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and to detect the presence of any related substances or degradation products.
Generalized Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for small molecules of similar polarity. Chiral HPLC columns would be necessary to resolve the R and S enantiomers.
-
Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase system consists of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol (B129727) with the same modifier.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a defined period (e.g., 5% to 95% B over 20 minutes) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance. The specific wavelength for this compound would need to be determined experimentally.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mobile phase component) and diluted to an appropriate concentration for analysis.
-
Data Analysis: Peak areas are integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting point and other thermal transitions of this compound, providing information on its physical state (crystalline or amorphous) and purity.
Generalized Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the powdered sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range. The range should encompass any expected thermal events.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, are observed as peaks. The onset and peak temperatures of these transitions are determined from the resulting thermogram.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures relevant to this compound, the following diagrams have been generated using the DOT language.
References
(R)-Selisistat Target Validation in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of (R)-Selisistat (also known as EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). The document details the mechanism of action of this compound, its effects in various cellular models, and the experimental protocols used to validate its engagement with and modulation of SIRT1 activity.
Introduction to this compound and its Target, SIRT1
This compound, with the chemical name 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is a small molecule inhibitor of SIRT1.[1] SIRT1 is a member of the sirtuin family of NAD+-dependent protein deacetylases.[2][3] These enzymes play a crucial role in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and inflammation, by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[2][4] Dysregulation of SIRT1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.[3] this compound is a potent and selective inhibitor of SIRT1, with a reported IC50 value of 123 nM.[5] Its ability to selectively inhibit SIRT1 allows for the precise investigation of the functional role of this enzyme in cellular pathways.
Quantitative Data on this compound Activity
The following tables summarize the inhibitory activity of this compound against sirtuin enzymes and its effects on various human cancer cell lines.
Table 1: Inhibitory Activity of this compound against Sirtuin Isoforms
| Sirtuin Isoform | IC50 (nM) | Selectivity vs. SIRT1 |
| SIRT1 | 98 - 123[1][5] | - |
| SIRT2 | > 20,000[1] | > 200-fold[1] |
| SIRT3 | > 20,000[1] | > 200-fold[1] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 44[6] |
| HCT116 | Colorectal Cancer | 37[6] |
| HEK293T | - | 51[6] |
| K562 | Leukemia | 60[6] |
| A549 | Lung Cancer | 29[6] |
| MCF-7 | Breast Cancer | 37[6] |
| NCI-H460 | Lung Cancer | 1[6] |
Signaling Pathways Modulated by SIRT1 Inhibition
SIRT1 deacetylates a variety of protein substrates, thereby influencing numerous signaling pathways. Inhibition of SIRT1 by this compound leads to the hyperacetylation of these substrates, altering their activity and downstream signaling. Key pathways affected include:
-
p53 Pathway: SIRT1 deacetylates the tumor suppressor protein p53, leading to its inactivation. Inhibition of SIRT1 results in increased p53 acetylation, enhancing its transcriptional activity and promoting cell cycle arrest and apoptosis.[7]
-
NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of NF-κB, suppressing its transcriptional activity and thus reducing inflammation.[2] this compound treatment can therefore lead to an increase in NF-κB-mediated inflammation.
-
FOXO Pathway: SIRT1 deacetylates and regulates the activity of Forkhead box O (FOXO) transcription factors, which are involved in stress resistance, metabolism, and apoptosis.[8]
-
mTOR Pathway: SIRT1 can negatively regulate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[9] Inhibition of SIRT1 may therefore lead to mTOR activation.
Caption: SIRT1-mediated deacetylation of key transcription factors.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's cellular activity are provided below.
In Vitro SIRT1 Enzymatic Assay (Fluorometric)
This assay is used to determine the IC50 value of a compound against SIRT1.
Principle: The assay measures the deacetylase activity of recombinant SIRT1 on a fluorogenic peptide substrate. Deacetylation of the substrate by SIRT1 makes it susceptible to a developing reagent, which releases a fluorophore, resulting in an increase in fluorescence.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53 containing an acetylated lysine)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Developing reagent (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant SIRT1 enzyme, and the this compound dilutions.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding the developing reagent.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[10]
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro SIRT1 enzymatic assay.
Cellular p53 Acetylation Assay (Western Blot)
This assay is used to confirm the inhibition of SIRT1 in a cellular context by measuring the acetylation status of its substrate, p53.
Principle: Cells are treated with this compound, and the level of acetylated p53 is assessed by Western blotting using an antibody specific for p53 acetylated at a particular lysine residue (e.g., Lys382). An increase in acetylated p53 indicates SIRT1 inhibition.
Materials:
-
Human cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., nicotinamide, trichostatin A)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).[6]
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetylated p53 to total p53 and the loading control.
Caption: Workflow for the cellular p53 acetylation assay.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of this compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 96 hours).[11]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add the solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SIRT1. Its ability to modulate key cellular signaling pathways through the inhibition of SIRT1's deacetylase activity has been demonstrated in a variety of cellular models. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the broader role of SIRT1 in health and disease. This information serves as a valuable resource for researchers and drug development professionals working to validate and advance SIRT1-targeted therapeutics.
References
- 1. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 7. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The role of the SIRT1 and mTOR pathways in exercise-induced β-cell senescence reduction in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating the Off-Target Effects of (R)-Selisistat
For Researchers, Scientists, and Drug Development Professionals
(R)-Selisistat (also known as Selisistat or EX-527) is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] While primarily targeting SIRT1, a thorough understanding of its potential off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comprehensive overview of the methodologies and data related to the investigation of this compound's off-target profile.
Quantitative Data Summary
The selectivity of this compound has been evaluated against other sirtuin isoforms and other classes of histone deacetylases (HDACs). The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Inhibitory Activity of this compound against Sirtuin Isoforms
| Target | IC50 | Fold Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 nM | - | [2] |
| SIRT1 | 98 nM | - | [3][4] |
| SIRT1 | 123 nM | - | [1] |
| SIRT2 | 19.6 µM | >500x | [2] |
| SIRT3 | 48.7 µM | >1200x | [2] |
| SIRT4 | >100 µM | >2600x | [2] |
| SIRT5 | >100,000 nM | >1000x | [3] |
| SIRT6 | Not specified | Not specified | |
| SIRT7 | >100 µM | >2600x | [2] |
Table 2: Inhibitory Activity of this compound against Other Enzymes
| Target | IC50 | Reference |
| Class I/II HDACs | >100 µM | [2] |
| NADase | >100,000 nM | [3] |
| PARP1 | No inhibition observed | [5] |
| PARP10 | No inhibition observed | [5] |
Experimental Protocols for Off-Target Investigation
A multi-pronged approach is essential to comprehensively identify and validate potential off-target interactions of this compound. This includes biochemical assays, cell-based target engagement assays, and global proteomic profiling.
1. Biochemical Sirtuin Activity Assays
These assays are fundamental for determining the potency and selectivity of this compound against a panel of purified sirtuin enzymes.
-
Principle: The activity of sirtuins is measured by monitoring the deacetylation of a substrate peptide. The inhibitory effect of this compound is quantified by determining the concentration required to reduce enzyme activity by 50% (IC50). A common method is a two-step enzymatic assay.[6]
-
Protocol Outline:
-
Reaction Setup: In a suitable buffer, incubate the recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3) with a fluorogenic acetylated peptide substrate and NAD+.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Allow the deacetylation reaction to proceed for a defined period at 37°C.
-
Development: Terminate the reaction and add a developer solution containing a protease (e.g., trypsin) that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
Detection: Measure the fluorescence intensity using a plate reader. The signal is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm the engagement of this compound with its target(s) within a cellular context, providing evidence of target binding in a more physiologically relevant environment.[7][8][9]
-
Principle: The binding of a ligand (e.g., this compound) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to assess target engagement.[7]
-
Protocol Outline:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated samples across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
3. Proteomic Profiling for Off-Target Identification
Global proteomic approaches aim to identify all proteins that interact with this compound in an unbiased manner.
-
Principle: These methods utilize chemical probes derived from this compound to capture its interacting partners from a complex cellular proteome, which are then identified by mass spectrometry.[10][11][12]
-
Protocol Outline (Activity-Based Protein Profiling - ABPP):
-
Probe Synthesis: Synthesize a chemical probe by modifying this compound with a reactive group (for covalent binding) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).
-
Cellular Labeling: Treat live cells or cell lysates with the this compound probe.
-
Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Proteomic Analysis: Digest the enriched proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins from the probe-treated sample with a control sample (e.g., treated with a competitor or a structurally similar but inactive compound) to identify specific off-targets.
-
Visualizations
SIRT1 Signaling Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Selisistat In Vivo Pharmacokinetics and Pharmacodynamics: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selisistat, also known as EX-527 or SEN0014196, is a selective inhibitor of Sirtuin 1 (SIRT1) that has been investigated primarily for its therapeutic potential in Huntington's disease. It is important to note that selisistat is a racemic mixture, and the SIRT1 inhibitory activity resides in the (S)-enantiomer, while the (R)-enantiomer is considered inactive[1][2]. Consequently, the vast majority of in vivo pharmacokinetic and pharmacodynamic data available pertains to the racemic mixture rather than the (R)-enantiomer specifically. This guide summarizes the existing in vivo data for selisistat, with the understanding that the biological effects are attributed to the (S)-enantiomer.
Pharmacokinetics
Selisistat has been characterized in both preclinical animal models and human clinical trials. It generally exhibits rapid absorption and dose-proportional systemic exposure within a certain range.
Preclinical Pharmacokinetics in Mice
In the widely used R6/2 mouse model of Huntington's disease, selisistat demonstrated favorable pharmacokinetic properties, including complete oral bioavailability and significant brain penetration[3].
Table 1: Pharmacokinetic Parameters of Selisistat in R6/2 Mice [3]
| Dose (mg/kg/day, oral) | Average Steady-State Plasma Concentration (µM) | Average Steady-State Brain Concentration (µM) | Brain:Plasma Ratio |
| 5 | 0.4 | ~0.8 | ~2:1 |
| 10 | 1.5 | ~3.0 | ~2:1 |
| 20 | 3.2 | ~6.4 | ~2:1 |
Oral gavage of 10 mg/kg in mice resulted in a maximal plasma concentration of 10.5 ± 3.6 µmol/L in less than an hour, with an average plasma concentration of approximately 1.5 µmol/L over 24 hours. Notably, brain concentrations were found to be about double the plasma concentrations at the same time points[3].
Clinical Pharmacokinetics in Healthy Volunteers
A first-in-human study in healthy male and female subjects evaluated the pharmacokinetics of single and multiple doses of selisistat[4][5].
Table 2: Single Dose Pharmacokinetics of Selisistat in Healthy Male Subjects (Fasted) [4]
| Dose (mg) | Cmax (ng/mL, mean) | Tmax (h, median) | AUC (ng·h/mL, mean) | t1/2 (h, mean) |
| 5 | - | 1.0 | - | 1.6 |
| 25 | - | - | - | - |
| 75 | - | - | - | - |
| 150 | - | - | - | - |
| 300 | - | - | - | - |
| 600 | - | 4.0 | - | 6.1 |
Note: Specific Cmax and AUC values were not provided in the abstract.
Key findings from the human study include:
-
Absorption: Selisistat was rapidly absorbed, with the rate of absorption appearing to be dose-dependent. The median time to maximum plasma concentration (Tmax) increased with dose, from 1 hour at 5 mg to 4 hours at 600 mg[4].
-
Exposure: Systemic exposure increased proportionally with doses ranging from 5 to 300 mg[4][5]. A higher than proportional concentration was noted at the 600 mg dose, suggesting that clearance mechanisms may be approaching saturation[1].
-
Elimination: The elimination of selisistat was biphasic, with an apparent terminal plasma half-life that seemed to increase with the dose[4].
-
Steady State: Following repeated daily doses of 100, 200, and 300 mg, steady-state plasma concentrations were achieved within 4 days[4][5].
-
Excretion: The amount of unchanged selisistat excreted in the urine was very low (less than 0.02% up to 24 hours post-dose), indicating that renal clearance is not a major elimination pathway[1].
Pharmacodynamics
The pharmacodynamic effects of selisistat are linked to its inhibition of SIRT1, a NAD+-dependent deacetylase. SIRT1 has numerous substrates, and its inhibition can modulate various cellular processes, including transcription, apoptosis, and autophagy. In the context of Huntington's disease, SIRT1 inhibition is thought to be beneficial by increasing the acetylation of the mutant huntingtin (mHTT) protein, which promotes its clearance.
In Vivo Target Engagement and Efficacy
-
Animal Models: In the R6/2 mouse model of Huntington's disease, a minimal effective dose of 5 mg/kg/day, corresponding to an average steady-state plasma concentration of 370 nM, resulted in statistically significant improvements in lifespan, psychomotor endpoints, and histological markers[4]. Selisistat also demonstrated neuroprotective effects in a Drosophila model of Huntington's disease[4][6].
-
Human Studies: In a study with early-stage Huntington's disease patients, a 10 mg daily dose of selisistat resulted in an average steady-state plasma concentration of 125 nM, which is comparable to the IC50 for SIRT1 inhibition[6][7]. While the study did not show an effect on circulating levels of soluble huntingtin, it established that selisistat was safe and well-tolerated at plasma concentrations considered to be within the therapeutic range[6][7].
Experimental Protocols
R6/2 Mouse Efficacy and Pharmacokinetic Study
-
Animal Model: Transgenic R6/2 mice, a widely used model for preclinical studies in Huntington's disease[3].
-
Dosing: Chronic administration of selisistat at doses of 5, 10, and 20 mg/kg/day[3].
-
Pharmacokinetic Sampling: Blood and brain tissue were collected to determine steady-state concentrations[3].
-
Analytical Method: Specific analytical methods for plasma and brain homogenate concentration determination were not detailed in the provided text but would typically involve liquid chromatography-mass spectrometry (LC-MS).
First-in-Human Clinical Trial
-
Study Design: A double-blind, randomized, placebo-controlled study in healthy male and female subjects[4][5].
-
Dosing Regimens:
-
Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing to determine plasma concentrations of selisistat[4][6].
-
Pharmacokinetic Parameter Calculation:
-
Cmax and Tmax were obtained directly from the plasma concentration-time profiles[4][6].
-
The terminal plasma half-life was calculated by least-squares linear regression of the terminal portion of the log-transformed plasma concentration-time curve[4][6].
-
The area under the curve (AUC) was determined using the linear trapezoidal rule[6].
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for Selisistat in Huntington's disease.
Experimental Workflow
Caption: General experimental workflow for in vivo PK/PD studies of Selisistat.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Selisistat: A Technical Guide to Its Application in Mitochondrial Function Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Selisistat, also known as EX-527 or SEN0014196, is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), a NAD⁺-dependent protein deacetylase.[1][2][3] Initially investigated for its therapeutic potential in Huntington's disease (HD), this compound has emerged as a critical chemical probe for elucidating the role of SIRT1 in a multitude of cellular processes, including the regulation of mitochondrial function.[4][5][6] SIRT1, while primarily localized in the nucleus, indirectly governs mitochondrial biogenesis, dynamics, and oxidative stress response by deacetylating key transcription factors and coactivators. This guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to study SIRT1-mediated mitochondrial regulation, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound and SIRT1
Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in metabolism, stress responses, and aging.[7][8] The mammalian sirtuin family consists of seven members (SIRT1-7), with varying subcellular localizations and functions. SIRT1, SIRT6, and SIRT7 are predominantly found in the nucleus, while SIRT3, SIRT4, and SIRT5 reside within the mitochondria.[9][10]
SIRT1 is one of the most extensively studied sirtuins and is involved in the deacetylation of numerous histone and non-histone proteins, including transcription factors that regulate mitochondrial function.[4][6] this compound (hereafter referred to as Selisistat) is a cell-permeable, selective inhibitor of SIRT1.[7][8] Its ability to specifically block SIRT1 activity makes it an invaluable tool for dissecting the downstream consequences of SIRT1 signaling, particularly its influence on mitochondrial homeostasis. While mitochondrial proteins are directly deacetylated by mitochondrial sirtuins (SIRT3-5), Selisistat allows researchers to investigate the nuclear control of mitochondrial function mediated by SIRT1.[11][12]
Mechanism of Action and Specificity
Selisistat acts as a potent inhibitor of human SIRT1.[2][3][4] Mechanistic studies have revealed that it functions through an uncompetitive inhibition mechanism with respect to the NAD⁺ cofactor.[6] This means the inhibitor binds most effectively to the enzyme-substrate complex.[6]
A key advantage of Selisistat for research applications is its high selectivity for SIRT1 over other sirtuin isoforms, particularly the mitochondrial SIRT3 and the closely related SIRT2.[1][2] This specificity ensures that the observed biological effects are primarily attributable to the inhibition of SIRT1 activity.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of Selisistat against various human sirtuins, highlighting its selectivity for SIRT1.
| Sirtuin Isoform | IC₅₀ Value | Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 nM - 98 nM | - | [1][2][3] |
| SIRT2 | 19.6 µM | >200-fold | [2] |
| SIRT3 | 48.7 µM | >200-fold | [2] |
Note: IC₅₀ values can vary depending on the specific assay conditions.[6]
Role of SIRT1 Inhibition in Studying Mitochondrial Function
SIRT1 regulates mitochondrial function primarily by modulating the activity of key transcriptional regulators in the nucleus. By inhibiting SIRT1, Selisistat allows for the study of these regulatory networks.
Modulation of the PGC-1α Pathway
Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a master regulator of mitochondrial biogenesis.[13] It activates the transcription of nuclear genes encoding mitochondrial proteins, such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM).[14]
The relationship between SIRT1 and PGC-1α is complex. Some studies suggest that SIRT1-mediated deacetylation activates PGC-1α, thereby promoting mitochondrial biogenesis.[14] Conversely, other reports indicate that SIRT1 activation may inhibit PGC-1α coactivator activity, leading to a decrease in mitochondria.[15][16] The use of Selisistat can help clarify this relationship in specific cellular contexts. By inhibiting SIRT1, Selisistat increases the acetylation of PGC-1α. The functional consequence of this hyperacetylation—whether it enhances or suppresses PGC-1α activity—can then be assessed by measuring downstream targets and mitochondrial content.
Regulation of Oxidative Stress Response
SIRT1 also influences the cellular response to reactive oxygen species (ROS), which are primarily generated by mitochondria.[12] SIRT1 can deacetylate and activate transcription factors like Forkhead box O3 (FOXO3a), which in turn upregulates antioxidant enzymes such as manganese superoxide (B77818) dismutase (SOD2).[5][17] By inhibiting SIRT1 with Selisistat, researchers can study how altering the acetylation status of these factors impacts the expression of antioxidant genes and the cell's ability to cope with oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols provide a framework for using Selisistat to investigate mitochondrial function.
In Vitro SIRT1 Inhibition Assay
This protocol determines the direct inhibitory effect of Selisistat on SIRT1 enzymatic activity.
-
Reagents: Recombinant human SIRT1 enzyme, NAD⁺, a fluorogenic acetylated peptide substrate (e.g., derived from p53), developer solution, and Selisistat.
-
Procedure: a. Prepare a reaction buffer containing SIRT1 enzyme and the acetylated peptide substrate. b. Add Selisistat at various concentrations (e.g., from 1 nM to 100 µM) to the reaction wells. Include a no-inhibitor control. c. Initiate the reaction by adding NAD⁺. d. Incubate at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure deacetylase activity by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate. f. Read the fluorescence on a plate reader. g. Calculate the percent inhibition for each Selisistat concentration and determine the IC₅₀ value.
Western Blot for PGC-1α Acetylation
This protocol assesses the effect of Selisistat on the acetylation status of a key SIRT1 substrate in cells.
-
Cell Culture and Treatment: a. Culture cells of interest (e.g., C2C12 myotubes, HEK293 cells) to approximately 80% confluency. b. Treat cells with the desired concentration of Selisistat (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6-24 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide). c. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Immunoprecipitation (IP): a. Incubate a portion of the cell lysate with an antibody against total PGC-1α overnight at 4°C. b. Add protein A/G agarose (B213101) beads to pull down the PGC-1α protein-antibody complex. c. Wash the beads several times to remove non-specific binding.
-
Western Blot Analysis: a. Elute the protein from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with a primary antibody specific for acetylated lysine. d. Strip and re-probe the membrane with a primary antibody for total PGC-1α as a loading control. e. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. f. Quantify band intensity to determine the change in the ratio of acetylated PGC-1α to total PGC-1α.
In Vivo Studies in Animal Models
Selisistat has been used in various animal models, particularly in the context of Huntington's disease.[1][18]
-
Animal Model: R6/2 mice, a common transgenic model for HD, are frequently used.[1][3]
-
Drug Administration: Selisistat is typically prepared in a vehicle like 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[3]
-
Dosing Regimen: Administration is often performed by daily oral gavage at doses ranging from 5 to 20 mg/kg.[3]
-
Duration: Treatment can be administered for several weeks until specific behavioral or pathological endpoints are reached.[3]
-
Endpoint Analysis:
-
Behavioral Tests: Monitor motor function, coordination, and cognitive performance.
-
Histopathology: Analyze brain tissue for markers of neurodegeneration and protein aggregation.
-
Biochemical Analysis: Collect tissues to measure protein acetylation levels, gene expression of mitochondrial markers (e.g., PGC-1α, TFAM), and mitochondrial enzyme activity.
-
Data Presentation: In Vivo and Cellular Study Parameters
| Study Type | Model / Cell Line | Selisistat Concentration / Dose | Outcome Measured | Reference |
| In Vivo | R6/2 Mice (HD Model) | 5-20 mg/kg, daily gavage | Amelioration of psychomotor behavior | [1][3] |
| In Vivo | Rat | ~10 µg, direct administration | Increased hypothalamic acetyl-p53 | [2] |
| In Vitro | HEK293 Cells | 10 µM | Inhibition of SirT1/Sir2 deacetylation of p65 | [18] |
| In Vitro | Breast Cancer Cell Lines (T47D, MDA-MB-231) | IC₅₀ ~51 µM (96h) | Inhibition of cell viability | [7] |
| In Vitro | HCT116 Cells | 1-2 µM (7 days) | Increased cell number in low serum | [3] |
Conclusion and Future Outlook
This compound is a powerful and selective chemical tool for probing the biological functions of SIRT1. Its application has been instrumental in understanding the role of SIRT1-mediated deacetylation in the nuclear regulation of mitochondrial biogenesis, oxidative stress responses, and overall cellular energy homeostasis. For researchers in mitochondrial biology and drug development, Selisistat provides a means to modulate a key upstream regulator of mitochondrial function, offering insights into the complex interplay between the nucleus and the mitochondrion in both health and disease. Future studies utilizing Selisistat will likely continue to unravel the nuanced, context-dependent roles of SIRT1 in metabolic diseases, neurodegeneration, and cancer.
References
- 1. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Using mitochondrial sirtuins as drug targets: disease implications and available compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial sirtuins in the regulation of mitochondrial activity and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of resveratrol and SIRT1 on PGC-1α activity and mitochondrial biogenesis: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Selisistat and its Impact on Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Selisistat is the R-enantiomer of the potent and selective Sirtuin 1 (SIRT1) inhibitor, Selisistat (also known as EX-527). Extensive research has demonstrated that the inhibitory activity of Selisistat resides entirely within its (S)-enantiomer, while this compound is biologically inactive. This guide provides a comprehensive technical overview of this compound, focusing on its lack of impact on cellular metabolism as a consequence of its inability to inhibit SIRT1. In contrast, the profound metabolic effects of SIRT1 inhibition are detailed through the action of the active (S)-enantiomer and the racemic mixture, Selisistat. This document serves as a critical resource for researchers in drug development and metabolic diseases, providing clarity on the stereospecificity of SIRT1 inhibition and its metabolic consequences.
Introduction to SIRT1 and its Role in Cellular Metabolism
Sirtuin 1 (SIRT1) is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase that plays a pivotal role in regulating cellular metabolism and stress responses.[1] By deacetylating a wide range of protein substrates, including histones and transcription factors, SIRT1 modulates numerous physiological and pathological processes.[2] Its activity is intrinsically linked to the cellular energy state, as it is dependent on the availability of NAD+, a key coenzyme in redox reactions.[3]
SIRT1 is a central regulator of:
-
Mitochondrial Biogenesis and Function: SIRT1 activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[4]
-
Glucose Homeostasis: In the liver, SIRT1 modulates gluconeogenesis and fatty acid oxidation.[5]
-
Lipid Metabolism: SIRT1 influences cholesterol and lipid homeostasis through its interaction with nuclear receptors like Liver X Receptor (LXR) and Farnesoid X Receptor (FXR).[5][6]
-
Cellular Stress Resistance and Longevity: By deacetylating transcription factors such as p53 and FOXO, SIRT1 promotes cell survival and has been implicated in aging and longevity.[4]
Given its central role in metabolic regulation, SIRT1 has emerged as a significant therapeutic target for a variety of diseases, including type 2 diabetes, neurodegenerative disorders, and cancer.[2]
This compound: An Inactive Enantiomer
Selisistat (EX-527) is a well-characterized, potent, and selective inhibitor of SIRT1.[1] However, it is crucial to note that Selisistat is a racemic mixture, composed of two enantiomers: this compound and (S)-Selisistat.[1] Biochemical studies have unequivocally demonstrated that the SIRT1 inhibitory activity resides exclusively in the (S)-enantiomer.[1] this compound, in contrast, is inactive.[1][7]
Data Presentation: Inhibitory Activity of Selisistat Enantiomers
The following table summarizes the quantitative data on the inhibitory activity of this compound, (S)-Selisistat, and the racemic mixture (Selisistat/EX-527) against SIRT1 and other sirtuins.
| Compound | Target | IC50 | Reference |
| This compound | SIRT1 | > 100 µM | [7] |
| (S)-Selisistat (EX-243) | SIRT1 | 60 nM | [1] |
| Selisistat (EX-527, racemic) | SIRT1 | 38 nM - 123 nM | [1][8][9] |
| SIRT2 | 19.6 µM - 2.77 µM | [1][10] | |
| SIRT3 | 48.7 µM | [10] |
IC50 values can vary depending on assay conditions.
Impact of SIRT1 Inhibition on Cellular Metabolism (Mediated by (S)-Selisistat)
Due to the inactivity of this compound, its direct impact on cellular metabolism is negligible. The metabolic consequences observed with the use of Selisistat (EX-527) are attributable to the inhibitory action of its (S)-enantiomer on SIRT1. Inhibition of SIRT1 leads to the hyperacetylation of its target proteins, resulting in significant alterations in key metabolic pathways.
Regulation of Mitochondrial Function
SIRT1-mediated deacetylation of PGC-1α is a critical step in activating mitochondrial biogenesis and enhancing fatty acid oxidation.[4] Inhibition of SIRT1 by (S)-Selisistat prevents the deacetylation of PGC-1α, leading to a potential decrease in mitochondrial function and a shift in cellular energy production.
Modulation of Glucose and Lipid Metabolism
SIRT1 plays a complex role in hepatic glucose and lipid metabolism. It can promote gluconeogenesis during fasting by deacetylating PGC-1α and FOXO1.[4] In the context of lipid metabolism, SIRT1 deacetylates and activates LXR and FXR, which are key regulators of cholesterol efflux and bile acid homeostasis.[3][11] Inhibition of SIRT1 would therefore be expected to disrupt these processes, potentially leading to alterations in glucose and lipid levels.
Effects on Cellular NAD+ and ATP Levels
The relationship between SIRT1 activity and cellular NAD+ levels is intricate. SIRT1 consumes NAD+ for its deacetylase activity, and its activity is in turn regulated by the cellular NAD+/NADH ratio.[3] Inhibition of SIRT1 can lead to a decrease in NAD+ consumption, potentially affecting the cellular NAD+ pool and the activity of other NAD+-dependent enzymes.[2] Consequently, alterations in cellular energy status, reflected by changes in ATP levels, may also occur.[12]
Signaling Pathways and Experimental Workflows
SIRT1 Signaling Pathway in Cellular Metabolism
The following diagram illustrates the central role of SIRT1 in regulating key metabolic pathways and the downstream effects of its inhibition.
Caption: SIRT1 metabolic regulation and the inhibitory effect of Selisistat enantiomers.
Experimental Workflow for Assessing SIRT1 Inhibition
The following diagram outlines a typical experimental workflow to assess the impact of SIRT1 inhibitors on cellular metabolism.
Caption: Workflow for evaluating the cellular effects of SIRT1 modulators.
Detailed Experimental Protocols
In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[2][[“]]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate peptide (e.g., derived from p53)
-
NAD+ solution
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (this compound, (S)-Selisistat, Selisistat) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate peptide.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant SIRT1 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Acetylated Proteins
This protocol provides a general procedure for detecting changes in protein acetylation following treatment with SIRT1 inhibitors.[1]
Materials:
-
Cell culture reagents
-
Test compounds (this compound, (S)-Selisistat, Selisistat)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53, anti-acetyl-PGC-1α, total p53, total PGC-1α, loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with test compounds for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels and the loading control.
Measurement of Cellular NAD+ Levels
This protocol is a general guideline for measuring cellular NAD+ levels using a colorimetric or fluorometric assay kit.[6][14]
Materials:
-
Cell culture reagents
-
Test compounds (this compound, (S)-Selisistat, Selisistat)
-
NAD+/NADH extraction buffer
-
NAD+ cycling buffer and enzyme mix
-
NAD+ standard solution
-
96-well clear or black microplate
Procedure:
-
Culture and treat cells with test compounds as described previously.
-
Harvest the cells and extract NAD+/NADH using the appropriate extraction buffer.
-
Prepare a standard curve using the NAD+ standard solution.
-
Add the cell extracts and standards to the wells of the 96-well plate.
-
Add the NAD+ cycling buffer and enzyme mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the NAD+ concentration in the samples based on the standard curve and normalize to cell number or protein concentration.
Conclusion
This compound is the inactive enantiomer of the potent SIRT1 inhibitor, Selisistat (EX-527). Due to its inability to inhibit SIRT1, this compound has no direct impact on cellular metabolism. The profound metabolic effects observed with Selisistat are exclusively mediated by the (S)-enantiomer through its inhibition of SIRT1. Understanding this stereospecificity is critical for the accurate interpretation of experimental results and for the design of selective therapeutic agents targeting SIRT1. This guide provides the necessary technical information, data, and protocols for researchers to effectively study the role of SIRT1 in cellular metabolism and to distinguish the activity of Selisistat's enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymes in the NAD+ Salvage Pathway Regulate SIRT1 Activity at Target Gene Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 deacetylates and positively regulates the nuclear receptor LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Adaptations through the PGC-1α and SIRT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of intracellular NAD+/NADH levels. [bio-protocol.org]
- 9. Regulation of hepatic Sirt1 expression and lipid metabolism through TNF receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT1 controls liver regeneration by regulating BA metabolism through FXR and mTOR signaling | CIC bioGUNE | Center for Cooperative Research in Biosciences [cicbiogune.es]
- 12. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
Methodological & Application
(R)-Selisistat In Vitro Assay: Application Notes and Protocols
(R)-Selisistat , also known as (R)-EX-527, is the less active enantiomer of the potent and selective SIRT1 inhibitor, Selisistat (EX-527). While the (S)-enantiomer is responsible for the majority of the SIRT1 inhibitory activity, understanding the in vitro characteristics of this compound is crucial for structure-activity relationship (SAR) studies and for use as a negative control in experiments. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other SIRT1 modulators.
Data Presentation
The inhibitory activity of Selisistat and its enantiomers against various sirtuins is summarized below. It is important to note that IC50 values can vary between different assay formats and experimental conditions.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| Selisistat (EX-527, racemate) | SIRT1 | 0.038 - 0.123 | Cell-free/Fluorimetric | [1][2] |
| SIRT2 | 19.6 - 32.6 | Cell-free/Fluorimetric | [1][3] | |
| SIRT3 | 48.7 - >100 | Cell-free/Fluorimetric | [1][3] | |
| (S)-Selisistat (EX-243) | SIRT1 | 0.063 | Not Specified | [3] |
| This compound (EX-242) | SIRT1 | >100 | Not Specified | [3] |
| SIRT1 | 23.0 | Not Specified | [3] |
Signaling Pathway
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes by deacetylating histone and non-histone proteins, including the tumor suppressor p53. Inhibition of SIRT1 by compounds like Selisistat leads to an increase in the acetylation of its substrates.
Caption: SIRT1-mediated deacetylation of p53 and its inhibition by this compound.
Experimental Protocols
SIRT1 Deacetylase Inhibition Assay (Fluor-de-Lys)
This protocol describes a common in vitro method to determine the inhibitory activity of compounds against SIRT1 using a fluorogenic peptide substrate.
Workflow:
Caption: Workflow for a fluorometric SIRT1 inhibition assay.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor de Lys® SIRT1 substrate (p53-derived peptide: Ac-RHKK(Ac)-AMC)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (contains a protease to release the fluorescent aminomethylcoumarin (AMC))
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Inhibitor Incubation: Add 25 µL of diluted this compound to the wells of a 96-well plate. Add 25 µL of SIRT1 enzyme solution (e.g., 30 ng of GST-SIRT1) to each well.[1] Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding 50 µL of a substrate/NAD+ mixture (e.g., 100 µM p53 fluorogenic peptide and 170 µM NAD+ final concentrations).[1]
-
Deacetylation Reaction: Incubate the plate at 37°C for 45-60 minutes.[1]
-
Development: Stop the deacetylation reaction by adding 50 µL of the developer solution containing nicotinamide. Incubate at 37°C for 15-30 minutes.[1]
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cell Viability Assay (MTT)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)[4]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[4]
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/ml and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 96 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Cell Proliferation Assay (BrdU)
This assay measures the incorporation of 5-bromo-2-deoxyuridine (BrdU) into newly synthesized DNA, which is an indicator of cell proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells at 1 x 10^4 cells/ml in a 96-well plate and treat with this compound for 48 hours.[4]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.[4]
-
Fixation and Denaturation: Remove the labeling medium and add FixDenat solution to each well for 30 minutes.[4]
-
Antibody Incubation: Add anti-BrdU-POD antibody solution and incubate for 90 minutes.
-
Substrate Reaction: Wash the wells and add the substrate solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength as per the kit instructions.
-
Data Analysis: Determine the effect of this compound on cell proliferation by comparing the absorbance of treated cells to untreated controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Selisistat solubility and stock solution preparation
Introduction
(R)-Selisistat, also known as (R)-EX-527, is the R-enantiomer of Selisistat.[1][2] Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[3][4][5][6][7] SIRT1 is implicated in various cellular processes, including stress resistance, metabolism, and aging, by deacetylating numerous protein substrates.[8] this compound is reported to have significantly less inhibitory activity on SIRT1 compared to its (S)-enantiomer.[2] These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound for research purposes.
Physicochemical Properties
-
Appearance: Light yellow to yellow solid[9]
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and limited solubility in ethanol. It is poorly soluble in aqueous solutions. For in vivo studies, co-solvent formulations are typically required.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[9][10] | 402.07 mM[2][9] | Sonication or gentle heating may be required to facilitate dissolution.[2] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[9][10] |
| Ethanol | 10 mg/mL[4] | 40.21 mM[4] | Ultrasonic treatment is necessary for dissolution.[4] |
Note: The provided solubility data is based on information from various suppliers and may vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath or heating block
Procedure:
-
Aseptic Technique: Perform all steps in a clean environment, such as a laminar flow hood, to prevent contamination, especially if the stock solution will be used for cell culture experiments.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.487 mg of this compound (Molecular Weight = 248.71 g/mol ).
-
Solvent Addition: Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution:
-
Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C.[2] Mix intermittently until the solution is clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9][10]
-
Store the aliquots at -20°C or -80°C for long-term storage.[9][10] Stock solutions are stable for up to 1 year at -80°C and for shorter periods at -20°C.[2][9][10]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the experiment. It is recommended to prepare working solutions fresh for each experiment.
Signaling Pathway
This compound is the less active enantiomer of Selisistat, a known inhibitor of SIRT1. SIRT1 deacetylates a variety of protein targets, thereby modulating numerous cellular pathways. The diagram below illustrates the central role of SIRT1 in cellular processes and the downstream effects of its inhibition.
Caption: SIRT1 signaling pathway and points of inhibition.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
References
- 1. This compound | C13H13ClN2O | CID 707032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 6. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selisistat - Wikipedia [en.wikipedia.org]
- 8. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of (R)-Selisistat in Western Blot Analysis of Acetylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including stress responses, metabolism, and aging, by deacetylating a wide range of protein substrates, such as histones and transcription factors.[3][4] Inhibition of SIRT1 by this compound leads to an increase in the acetylation of its target proteins, providing a valuable tool for studying the functional consequences of protein acetylation.[3][5] These application notes provide detailed protocols for the use of this compound in the Western blot analysis of acetylated proteins, enabling researchers to investigate the role of SIRT1-mediated deacetylation in their biological systems of interest.
Mechanism of Action
SIRT1 catalyzes the removal of acetyl groups from lysine (B10760008) residues on target proteins in a NAD+-dependent manner.[4] this compound acts as a specific inhibitor of SIRT1, with a reported IC50 of approximately 123 nM.[1] By inhibiting SIRT1's deacetylase activity, this compound treatment results in the hyperacetylation of SIRT1 substrates.[3][5] This accumulation of acetylated proteins can be subsequently detected and quantified using Western blot analysis with antibodies specific for acetylated lysine residues or for specific acetylated protein targets.
Data Presentation: Quantitative Analysis of Protein Acetylation
The following tables summarize quantitative data from representative studies demonstrating the effect of SIRT1 inhibition on protein acetylation levels as determined by Western blot analysis. Densitometry was used to quantify the band intensities, which were then normalized to a loading control.
Table 1: Effect of this compound on p53 Acetylation
| Cell Line | Treatment | Fold Change in Acetylated p53 (normalized to total p53) | Reference |
| NCI-H460 | Etoposide + EX-527 (1 µM) | Increased | [3] |
| Primary Human Mammary Epithelial Cells | Etoposide + EX-527 | Increased | [3] |
Table 2: Effect of SIRT1 Inhibition on General Protein Acetylation
| Cell Line | Treatment | Observation | Reference |
| 3T3-L1 mature adipocytes | EX527 | Increase in the lysine acetylation of some proteins |
Experimental Protocols
Protocol 1: Treatment of Cells with this compound and Preparation of Cell Lysates
This protocol describes the treatment of cultured cells with this compound to induce protein hyperacetylation, followed by the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Cultured cells of interest
-
This compound (EX-527)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and deacetylase inhibitor cocktails
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1-10 µM) for a predetermined time (e.g., 6-24 hours).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with protease and deacetylase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Lysate Clarification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Protocol 2: Western Blot Analysis of Acetylated Proteins
This protocol details the procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting acetylated proteins using specific antibodies.
Materials:
-
Normalized cell lysates
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-lysine, anti-acetyl-p53)
-
Secondary antibody (HRP-conjugated)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Add Laemmli sample buffer to the normalized cell lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated protein band to a loading control (e.g., β-actin or GAPDH) to determine the relative change in acetylation.
-
Visualizations
SIRT1 Signaling Pathway and Inhibition by this compound
Caption: SIRT1 deacetylation pathway and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein acetylation by Western blot after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protein deacetylation by sirtuins: delineating a post-translational regulatory program responsive to nutrient and redox stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (R)-Selisistat in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Selisistat, the R-enantiomer of the potent and selective Sirtuin 1 (SIRT1) inhibitor Selisistat (EX-527), serves as an essential tool in high-throughput screening (HTS) campaigns aimed at discovering novel SIRT1 modulators. While the (S)-enantiomer is the active inhibitor, this compound displays significantly less activity, making it an ideal negative control to ensure assay specificity and identify off-target effects.[1][2] SIRT1 is a class III histone deacetylase (HDAC) that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation, by deacetylating histone and non-histone proteins.[3][4][5] Its involvement in diseases such as cancer, neurodegenerative disorders, and metabolic diseases has made it a compelling target for drug discovery.[2][4][6]
These application notes provide detailed protocols for the utilization of this compound in a fluorescence-based HTS assay for the identification of SIRT1 inhibitors.
Mechanism of Action and Signaling Pathway
SIRT1 is an NAD+-dependent deacetylase that removes acetyl groups from lysine (B10760008) residues on various protein substrates.[2][4][5] This enzymatic activity is central to its role in regulating cellular signaling pathways. One of the key substrates of SIRT1 is the tumor suppressor protein p53.[3] By deacetylating p53, SIRT1 can suppress its transcriptional activity, thereby inhibiting apoptosis.[3][7] Inhibition of SIRT1 leads to hyperacetylation of p53, promoting p53-mediated cell cycle arrest and apoptosis.[7]
Beyond p53, SIRT1 influences other critical signaling pathways. It can deacetylate the p65 subunit of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[3] Additionally, SIRT1 regulates metabolic pathways by deacetylating key factors such as PGC-1α and FOXO1, influencing gluconeogenesis, fatty acid oxidation, and insulin (B600854) sensitivity.[8]
SIRT1 Signaling Pathway Diagram
Caption: SIRT1 deacetylates key proteins like p53, NF-κB, and FOXO1.
Quantitative Data
This compound is the less active enantiomer of Selisistat (EX-527). The inhibitory activity of Selisistat and its enantiomers against SIRT1 and other sirtuins is summarized below. It is crucial to note that IC50 values can vary depending on the specific experimental conditions, including substrate and NAD+ concentrations.[2]
| Compound | Target | IC50 Value | Selectivity vs. SIRT1 | Reference |
| Selisistat (racemic) | SIRT1 | 38 nM - 123 nM | - | [2][9][10] |
| SIRT2 | 19.6 µM - 2.77 µM | >200-fold | [2][10] | |
| SIRT3 | 48.7 µM | >200-fold | [10][11] | |
| (S)-Selisistat (EX-243) | SIRT1 | 60 nM | - | [2] |
| This compound (EX-242) | SIRT1 | > 100 µM | Inactive | [1][2] |
High-Throughput Screening Protocol: Fluorescence-Based Assay
This protocol describes a fluorescence-based HTS assay to screen for SIRT1 inhibitors. The assay is based on the deacetylation of a fluorogenic peptide substrate derived from p53.[12][13] (S)-Selisistat should be used as a positive control for inhibition, while This compound should be used as a negative control to assess the specificity of any identified hits.
Assay Principle
The assay is a two-step enzymatic reaction.[12][13] First, recombinant human SIRT1 deacetylates an acetylated peptide substrate linked to a fluorophore. This deacetylation makes the substrate susceptible to a developer enzyme. In the second step, the developer cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[12][13] Inhibitors of SIRT1 will prevent the initial deacetylation, resulting in a reduced fluorescent signal.
HTS Workflow Diagram
Caption: Workflow for a fluorescence-based high-throughput screen for SIRT1 inhibitors.
Materials and Reagents
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Peptide Substrate (e.g., derived from p53, Ac-RHKK(Ac)-AMC)[14][15]
-
NAD+
-
SIRT1 Assay Buffer
-
Developer Solution
-
(S)-Selisistat (Positive Control)
-
This compound (Negative Control)
-
Test Compounds
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds, (S)-Selisistat, and this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate.[12]
-
Include wells for:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): (S)-Selisistat at a concentration >10x its IC50.
-
Specificity Control: this compound at the same concentrations as the test compounds.
-
No Enzyme Control: DMSO only, to measure background fluorescence.
-
-
-
Enzyme Addition:
-
Prepare a solution of recombinant SIRT1 enzyme in cold assay buffer to the desired final concentration.
-
Add the SIRT1 enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Reaction Initiation:
-
Prepare a master mix containing the fluorogenic peptide substrate and NAD+ in assay buffer.[12]
-
Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes).[12] This incubation time should be optimized to ensure a sufficient signal window.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells. The developer solution often contains nicotinamide to inhibit further SIRT1 activity.[12]
-
Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.[12]
-
-
Fluorescence Reading:
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground)] * 100
-
Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition at a specific concentration).[12]
-
Confirmation and Specificity:
-
Hits should be re-tested to confirm their activity.
-
Active compounds should be tested against this compound. Compounds that show similar inhibition to this compound may be non-specific and should be flagged. True SIRT1 inhibitors should be significantly more potent than this compound.
-
Dose-response curves should be generated for confirmed hits to determine their IC50 values.
-
Conclusion
This compound is an indispensable tool for robust high-throughput screening of SIRT1 inhibitors. Its lack of significant inhibitory activity allows researchers to confidently distinguish between specific SIRT1 inhibition and non-specific or off-target effects of hit compounds. By incorporating this compound as a negative control alongside its active (S)-enantiomer as a positive control, the reliability and accuracy of HTS campaigns for the discovery of novel SIRT1-targeting therapeutics can be significantly enhanced.
References
- 1. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enzo Life Sciences FLUOR DE LYS SIRT1 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. SIRT1 Direct Fluorescent Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols: (R)-Selisistat Administration in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] SIRT1 is a key regulator of numerous cellular processes, including inflammation, metabolism, and neuronal function, making it a compelling therapeutic target for a variety of diseases.[3][4] These application notes provide a comprehensive overview of the administration of this compound in preclinical mouse models of Huntington's disease and inflammation. Detailed experimental protocols and quantitative data are presented to guide researchers in designing and executing their own in vivo studies.
Mechanism of Action
This compound exerts its biological effects by inhibiting the deacetylase activity of SIRT1.[1] SIRT1 deacetylates a wide range of protein substrates, including histones and transcription factors such as p53, NF-κB, and PGC-1α.[4][5] By inhibiting SIRT1, this compound leads to the hyperacetylation of these substrates, thereby modulating their activity and influencing downstream cellular pathways.[5] In the context of Huntington's disease, SIRT1 inhibition has been shown to reduce the levels of mutant huntingtin (mHTT) protein.[6][7] In inflammatory conditions, SIRT1 inhibition can modulate the activity of NF-κB, a key transcription factor driving the expression of pro-inflammatory cytokines.[8][9]
Quantitative Data from In Vivo Mouse Studies
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in mouse models of Huntington's disease and endotoxemia-associated acute lung injury.
Table 1: this compound in a Transgenic R6/2 Mouse Model of Huntington's Disease
| Parameter | Vehicle Control | This compound (5 mg/kg, p.o., daily) | This compound (20 mg/kg, p.o., daily) | Reference |
| Median Survival | - | No significant effect | Increased by 3 weeks | [10] |
| Body Weight | Lowered compared to wild-type | No statistically demonstrable effect | No statistically demonstrable effect | [10] |
| Open Field: Distance Traveled in Center | - | Significant increase | - | [10] |
| Open Field: Average Velocity | - | Strong trend for increase | Significant increase | [10] |
| Ventricular Volume (at 12 weeks) | Increased | Statistically significant reduction | Tendency towards reduced volume | [10] |
Table 2: this compound in a Mouse Model of Endotoxemia-Associated Acute Lung Injury
| Parameter | Control (LPS) | This compound (10 mg/kg, i.p.) + LPS | Reference |
| Plasma TNF-α (pg/mL) | ~1200 | ~600 | [11] |
| Plasma IL-6 (pg/mL) | ~3500 | ~1500 | [11] |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | ~2.5 | ~1.5 | [11] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Protocol for Intraperitoneal (i.p.) Injection Formulation: [12]
-
Prepare a stock solution of this compound in DMSO.
-
For the final injection vehicle, a common composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the required volume of the this compound stock solution to a sterile tube.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add sterile saline to the desired final volume and vortex thoroughly.
Protocol for Oral Gavage (p.o.) Formulation: [11]
-
This compound can be suspended in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) for oral administration.
-
Weigh the required amount of this compound and add it to the 0.5% HPMC solution.
-
Vortex thoroughly to ensure a uniform suspension.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Materials:
-
Open field arena (e.g., 50x50 cm)
-
Video tracking software (e.g., Biobserve Viewer)[6]
-
Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Place a single mouse in the center of the open field arena.
-
Start the video tracking software and record the mouse's activity for a defined period (e.g., 20 minutes).
-
After the test, return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each trial to remove olfactory cues.
-
Analyze the recorded video to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and average velocity.
Measurement of Ventricular Volume in Mouse Brain
Materials:
-
Microtome or cryostat
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
-
Perfuse the mouse and fix the brain in 4% paraformaldehyde.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain coronally at a defined thickness (e.g., 30 µm).
-
Mount the sections on slides and stain with a suitable histological stain (e.g., cresyl violet).
-
Capture digital images of serial sections containing the ventricles.
-
Using image analysis software, manually or automatically trace the area of the ventricles in each section.
-
Calculate the volume of the ventricles using the Cavalieri method: Volume = Σ(Area of ventricles in each section) × (distance between sections).
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma Cytokines (TNF-α and IL-6)
Materials:
Protocol (General): [8][12][16][17]
-
Prepare standards, controls, and plasma samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as specified in the protocol.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Myeloperoxidase (MPO) Activity Assay in Lung Tissue
Materials:
-
MPO activity assay kit (e.g., from Thermo Fisher Scientific)[18]
-
Homogenizer
-
Spectrophotometer
Protocol (General): [1][5][18][19]
-
Excise and weigh a portion of the lung tissue.
-
Homogenize the tissue in the provided assay buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the MPO activity assay according to the kit manufacturer's instructions, which typically involves the oxidation of a chromogenic substrate by MPO in the presence of hydrogen peroxide.
-
Measure the change in absorbance over time at the specified wavelength using a spectrophotometer.
-
Calculate the MPO activity in the samples, usually expressed as units per gram of tissue.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits SIRT1, leading to hyperacetylation of protein substrates and downstream effects.
References
- 1. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-specific deregulation of selected HDACs characterizes ALS progression in mouse models: pharmacological characterization of SIRT1 and SIRT2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. mdpi.com [mdpi.com]
- 8. SIRT1 inhibits inflammatory pathways in macrophages and modulates insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relationship between SIRT1 and inflammation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low resistin levels in adipose tissues and serum in high-fat fed mice and genetically obese mice: development of an ELISA system for quantification of resistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Models of Type II Diabetes Mellitus in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. A single-dose resveratrol treatment in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of Resveratrol in Sirt1/CST Pathway to Inhibit TNF-α Induced Inflammatory Response in Rat Primary Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
Application Notes and Protocols for (R)-Selisistat in Zebrafish Xenograft Models
These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-Selisistat (also known as EX-527), a potent and selective SIRT1 inhibitor, in zebrafish xenograft models for cancer research. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable, small molecule inhibitor of Sirtuin 1 (SIRT1), a class III NAD+-dependent histone deacetylase.[1][2][3] SIRT1 plays a complex and often contradictory role in cancer, acting as either a tumor promoter or suppressor depending on the cellular context and specific signaling pathways involved.[4][5] It deacetylates a wide range of histone and non-histone proteins, thereby regulating critical cellular processes such as gene expression, DNA damage repair, cell cycle progression, apoptosis, and metabolism.[4][6][7][8]
In many cancers, elevated SIRT1 levels are associated with tumor progression and resistance to therapy. By deacetylating and inactivating tumor suppressor proteins like p53, SIRT1 can inhibit apoptosis and promote cell survival.[2][4] Inhibition of SIRT1 by this compound leads to hyperacetylation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][4] This makes this compound a valuable tool for investigating the therapeutic potential of SIRT1 inhibition in various cancer types.
The Zebrafish Xenograft Model for Cancer Research
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo platform for cancer research and drug screening.[9][10] Its key advantages include rapid development, optical transparency (allowing for real-time imaging of tumor progression), high fecundity, and cost-effectiveness.[11][12] The adaptive immune system of zebrafish embryos is not fully mature until several weeks post-fertilization, allowing for the transplantation of human cancer cells without immediate rejection.[12]
In a typical zebrafish xenograft experiment, fluorescently labeled human cancer cells are microinjected into 2-day post-fertilization (dpf) embryos.[11][13] The transparent nature of the embryos enables direct visualization and quantification of primary tumor growth, angiogenesis, and metastasis.[14] This model is particularly well-suited for medium to high-throughput screening of small molecule inhibitors like this compound.[9][13]
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of this compound (EX-527) in combination with paclitaxel (B517696) (PAX) on breast cancer cell lines and in a zebrafish xenograft model.
Table 1: In Vitro Efficacy of this compound (EX-527) and Paclitaxel (PAX)
| Cell Line | Treatment | IC50 (µM) |
| T47D (Luminal A Breast Cancer) | EX-527 | 29.52 ± 3.29 |
| PAX | 38.45 ± 5.26 | |
| EX-527 + PAX (1:1) | Not explicitly stated, but combination augmented inhibitory effects | |
| Data sourced from a study by Furtak et al. (2025). The study demonstrated that the combination of EX-527 and PAX resulted in an additive inhibitory effect on cell proliferation.[2][15] |
Table 2: In Vivo Tumor Growth Inhibition in Zebrafish Xenografts
| Treatment Group (T47D cells) | Concentration | Observation |
| Control (Vehicle) | - | Robust tumor growth |
| This compound (EX-527) | 1/8 IC50 | Inhibition of tumor growth compared to control |
| Paclitaxel (PAX) | 1/8 IC50 | Inhibition of tumor growth compared to control |
| EX-527 + PAX | 1/8 IC50 (of each) | Stronger inhibition of tumor growth compared to individual treatments |
| This table summarizes the qualitative findings from the in vivo zebrafish xenograft experiments. The study reported a significant reduction in tumor growth with the combination treatment.[2][15] |
Experimental Protocols
Preparation of this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in an appropriate vehicle (e.g., E3 embryo medium with a final DMSO concentration of <0.1%). It is crucial to determine the maximum tolerated concentration (MTC) of the compound in zebrafish embryos before proceeding with efficacy studies.
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Maintain adult zebrafish according to standard laboratory protocols at 28.5°C with a 14-hour light/10-hour dark cycle.[10]
-
Breeding: Set up breeding pairs in tanks with a divider the evening before eggs are required. Remove the divider the following morning to allow for spawning.
-
Egg Collection: Collect fertilized eggs and transfer them to a petri dish containing E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4).
-
Incubation: Incubate the embryos at 28.5°C.
-
Pigmentation Inhibition: To maintain optical transparency for imaging, treat embryos with 0.003% 1-phenyl-2-thiourea (PTU) in E3 medium starting from 24 hours post-fertilization (hpf).[10]
Cancer Cell Preparation and Microinjection
-
Cell Culture: Culture human cancer cells of interest (e.g., T47D breast cancer cells) under standard conditions.
-
Fluorescent Labeling: Prior to injection, label the cancer cells with a fluorescent dye (e.g., CM-DiI, Vybrant™ DiD, or GFP-expressing cell lines) according to the manufacturer's protocol. This will allow for visualization of the tumor cells in the zebrafish embryos.[2][9][11]
-
Cell Preparation for Injection:
-
Microinjection Procedure:
-
Anesthetize 2 dpf zebrafish embryos using tricaine (B183219) (MS-222).[9]
-
Align the embryos on an agarose (B213101) injection plate.
-
Using a microinjector, inject approximately 200-400 cells (2-4 nL) into the desired site, such as the yolk sac or the duct of Cuvier.[9][13][16]
-
After injection, transfer the embryos to a fresh petri dish with E3 medium and allow them to recover.
-
This compound Treatment of Xenografted Zebrafish
-
Post-Injection Screening: At 1-day post-injection (dpi), screen the embryos under a fluorescence microscope to select for those with a successfully established tumor mass.
-
Drug Administration:
-
Transfer the selected embryos to a multi-well plate.
-
Add E3 medium containing the desired concentration of this compound (or vehicle control).
-
Incubate the embryos at a compromise temperature, typically between 33-35°C, which supports both zebrafish development and human tumor cell growth.[11][12][13]
-
-
Treatment Duration: The treatment duration can vary, but a common endpoint is 3-4 days post-injection (dpi).[9][11] Refresh the treatment solution daily.
Imaging and Data Analysis
-
Imaging:
-
At the desired time points (e.g., 1 dpi and 4 dpi), anesthetize the embryos.
-
Mount the embryos in a low-melting-point agarose on a glass-bottom dish for imaging.
-
Acquire fluorescent and bright-field images using a fluorescence stereomicroscope or a confocal microscope.
-
-
Quantification of Tumor Growth:
-
Measure the area or volume of the primary tumor's fluorescent signal using image analysis software (e.g., ImageJ).
-
Calculate the change in tumor size between the initial and final time points for each treatment group.
-
-
Quantification of Metastasis:
-
Count the number of disseminated cancer cells or metastatic foci outside of the primary tumor site.
-
Alternatively, quantify the total fluorescent signal in the entire embryo, excluding the primary tumor.
-
-
Molecular Analysis (Optional):
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
Visualizations
SIRT1 Signaling Pathway and Inhibition by this compound
Caption: SIRT1 deacetylates tumor suppressors like p53, inhibiting apoptosis. This compound blocks SIRT1, promoting p53 activity.
Experimental Workflow for this compound in Zebrafish Xenografts
Caption: Workflow for testing this compound in a zebrafish xenograft cancer model, from cell injection to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis [jove.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Zebrafish Embryo Xenograft and Metastasis Assay [bio-protocol.org]
- 12. Modeling Cancer Using Zebrafish Xenografts: Drawbacks for Mimicking the Human Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenograft Zebrafish Models for the Development of Novel Anti-Hepatocellular Carcinoma Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Selisistat in Immunoprecipitation of SIRT1 Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress responses, metabolism, and aging, by deacetylating numerous protein substrates such as histones and transcription factors.[1] Given its central role in cellular physiology, understanding the composition and dynamics of SIRT1-containing protein complexes is of significant interest. Immunoprecipitation (IP) is a powerful technique to isolate SIRT1 and its interacting partners. Selisistat (also known as EX-527) is a potent and selective inhibitor of SIRT1.[2][3][4][5] It is a racemic mixture, with the (S)-isomer being the active inhibitor and the (R)-isomer being largely inactive.[1] This differential activity makes the isomers of Selisistat valuable tools for elucidating the role of SIRT1's catalytic activity in the formation and stability of its protein complexes. Specifically, (R)-Selisistat can serve as an excellent negative control in experiments to distinguish between effects mediated by SIRT1's enzymatic activity and those resulting from non-catalytic scaffolding functions or off-target effects of the chemical scaffold.
This document provides detailed application notes and protocols for the use of this compound in the immunoprecipitation of SIRT1 complexes, alongside its active counterpart, (S)-Selisistat, or the racemic mixture.
Data Presentation
Inhibitory Activity of Selisistat and its Isomers
The following table summarizes the inhibitory concentrations (IC50) of Selisistat and its isomers against sirtuins. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Compound | Target | IC50 | Selectivity | Reference |
| Selisistat (EX-527) | SIRT1 | 38 nM - 123 nM | >200-fold vs SIRT2/3 | [2][3][4][5][6] |
| SIRT2 | 19.6 µM | [2][6] | ||
| SIRT3 | 48.7 µM | [2][6] | ||
| (S)-Selisistat (EX-243) | SIRT1 | 60 nM (for a close analog) | Active isomer | [1] |
| This compound (EX-242) | SIRT1 | Inactive | Inactive isomer | [1] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous SIRT1 Complexes from Mammalian Cells
This protocol describes the immunoprecipitation of endogenous SIRT1 from cultured mammalian cells, incorporating the use of this compound as a negative control.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, U2OS)
-
This compound (or EX-242)
-
(S)-Selisistat (or EX-243) or Selisistat (EX-527)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-SIRT1 antibody for immunoprecipitation
-
Control IgG (e.g., rabbit IgG, mouse IgG)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
Anti-SIRT1 antibody for Western blotting
-
Antibodies against expected interacting partners for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound, (S)-Selisistat/Selisistat, or DMSO (vehicle) for the desired time (e.g., 4-6 hours). A common concentration for Selisistat is 1-10 µM.[7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add the anti-SIRT1 antibody or control IgG and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer to the beads and boiling at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against SIRT1 and potential interacting partners.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of Selisistat isomers in studying SIRT1 interactions.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
(R)-Selisistat: Inducing Apoptosis in Cancer Cell Lines - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] By inhibiting SIRT1, this compound leads to the hyperacetylation of various protein substrates, including the tumor suppressor p53.[2][3] This post-translational modification enhances p53's transcriptional activity, leading to the induction of apoptosis in a variety of cancer cell lines.[2][4] This document provides detailed application notes on the use of this compound for inducing apoptosis in cancer research, including quantitative data on its efficacy and comprehensive protocols for key experimental assays.
Introduction
SIRT1 is frequently overexpressed in various cancers and plays a crucial role in tumor cell survival, proliferation, and resistance to chemotherapy.[4] It deacetylates numerous substrates, including p53, thereby suppressing their pro-apoptotic functions. This compound's ability to selectively inhibit SIRT1 makes it a valuable tool for cancer research and a potential therapeutic agent.[1] Its mechanism of action primarily involves the acetylation of p53 at lysine (B10760008) 382, which enhances its ability to transactivate pro-apoptotic target genes.[4] Apoptosis can also be induced in a p53-independent manner through the reactivation of epigenetically silenced pro-apoptotic genes, such as caspases.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (h) | Reference |
| MCF7 | Breast Cancer | 85.26 | MTT | 96 | [4] |
| T47D | Breast Cancer | 50.75 | MTT | 96 | [4] |
| MDA-MB-231 | Breast Cancer | 50.89 | MTT | 96 | [4] |
| BT-549 | Breast Cancer | 49.86 | MTT | 96 | [4] |
| MDA-MB-468 | Breast Cancer | 49.04 | MTT | 96 | [4] |
| U373 | Glioma | 157.4 ± 23.0 | Not Specified | Not Specified | [1] |
| Hs683 | Glioma | 115.9 ± 23.3 | Not Specified | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 195 ± 12 | Cell Survival | Not Specified | [1] |
| Huh7 | Hepatocellular Carcinoma | 33 ± 6 | Cell Survival | Not Specified | [1] |
| NCI-H460 | Lung Cancer | Not Specified | Cell Viability | 48 or 72 | [5] |
Table 2: Apoptosis Induction by this compound in T47D Breast Cancer Cells
| Treatment | Percentage of Apoptotic Cells (Mean ± SD) |
| IC50 this compound | 7.79% ± 0.15 |
| 2 x IC50 this compound | 14.98% ± 0.58 |
Data from a 48-hour treatment period.[4]
Signaling Pathways
The primary mechanism of this compound-induced apoptosis involves the inhibition of SIRT1, leading to the acetylation and activation of p53.
This compound can also induce apoptosis independently of p53 by reactivating epigenetically silenced pro-apoptotic genes.
Experimental Protocols
Cell Culture and Drug Treatment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (EX-527)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or apoptosis analysis) and allow them to adhere overnight. Seeding density should be optimized for each cell line.
-
The following day, treat the cells with various concentrations of this compound by diluting the stock solution in fresh culture medium. Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 N HCl)
Protocol:
-
After the drug treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for 10-15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
Protocol:
-
Harvest cells (including floating cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay (Fluorometric)
Materials:
-
Treated cell lysates
-
Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate Ac-DEVD-AMC)
-
Black 96-well plate
Protocol:
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare the reaction buffer containing DTT as per the kit's protocol.
-
Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Western Blot Analysis for p53 Acetylation
Materials:
-
Treated cell lysates
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-p53 (Lys382) (e.g., 1:1000 dilution)
-
Anti-total p53 (e.g., 1:1000 dilution)
-
Anti-SIRT1 (e.g., 1:1000 dilution)[6]
-
Anti-β-actin or GAPDH (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize the acetyl-p53 signal to total p53 and the loading control.
Conclusion
This compound is a valuable pharmacological tool for inducing apoptosis in cancer cell lines through the inhibition of SIRT1. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of cancer cell biology and drug discovery. The provided methodologies can be adapted to various cancer cell types to explore the therapeutic potential of SIRT1 inhibition.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SirT1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (R)-Selisistat in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Selisistat is the (R)-enantiomer of the potent and selective Sirtuin 1 (SIRT1) inhibitor, Selisistat (also known as EX-527). While the majority of published research has focused on the therapeutic potential of the racemic mixture or the active (S)-enantiomer, these application notes provide a comprehensive overview of the experimental design for neuroprotection studies involving Selisistat, which is relevant for understanding the potential applications of its isomers. Selisistat has been investigated primarily for its neuroprotective effects in the context of Huntington's disease (HD), a progressive neurodegenerative disorder.[1] The primary mechanism of action involves the inhibition of SIRT1, a class III histone deacetylase (HDAC), which plays a crucial role in various cellular processes, including the regulation of protein acetylation.[2][3][4] In HD, inhibition of SIRT1 is hypothesized to enhance the acetylation and subsequent clearance of the mutant huntingtin (mHTT) protein, thereby reducing its neurotoxic effects.
These notes provide detailed protocols for in vitro and in vivo studies, summarize key quantitative data, and present visual diagrams of the underlying signaling pathways and experimental workflows to guide researchers in designing their neuroprotection studies.
Mechanism of Action: SIRT1 Inhibition and Neuroprotection
Selisistat is a selective inhibitor of SIRT1, with an IC50 of approximately 98-123 nM.[5][6] It exhibits over 200-fold selectivity for SIRT1 over SIRT2 and SIRT3.[5] The proposed neuroprotective mechanism of Selisistat in Huntington's disease involves the following steps:
-
Inhibition of SIRT1: Selisistat directly binds to and inhibits the deacetylase activity of SIRT1.[3]
-
Increased Acetylation of mHTT: Inhibition of SIRT1 leads to an increase in the acetylation of various proteins, including the mutant huntingtin (mHTT) protein.[5]
-
Enhanced mHTT Clearance: Acetylation of mHTT is believed to promote its degradation, potentially through the autophagy pathway.[5]
-
Neuroprotection: By reducing the levels of toxic mHTT, Selisistat is expected to alleviate cellular pathology and provide neuroprotection.[3][5]
Signaling Pathway
The signaling cascade initiated by Selisistat-mediated SIRT1 inhibition involves multiple downstream targets that contribute to neuroprotection. Inhibition of SIRT1 enhances the acetylation of transcription factors and co-activators such as p65, CBP/p300, AMPK, FOXO3, PGC-1α, and CREB/TORC1.[7] This modulation of acetylation leads to the transcriptional activation of genes involved in antioxidant defense (e.g., SOD2 via FOXO3), mitochondrial function (e.g., NRF2 via PGC-1α), and neurotrophic support (e.g., BDNF via CREB), ultimately shifting the cellular balance from neurotoxicity to neuroprotection.[7]
Caption: Signaling pathway of this compound-mediated neuroprotection.
Data Presentation
In Vitro Efficacy
| Parameter | Value | Cell Line/System | Reference |
| SIRT1 IC50 | 98 nM | Recombinant human SIRT1 | [5] |
| SIRT1 IC50 | 123 nM | SirT1 | [6] |
| SIRT2 IC50 | 19.6 µM | SIRT2 | [8] |
| SIRT3 IC50 | 48.7 µM | SIRT3 | [8] |
| Effective Concentration | 1-10 µM | HEK293 cells (for p65 acetylation) | [3][9] |
In Vivo and Clinical Trial Dosages
| Study Type | Model Organism/Population | Dosage | Route of Administration | Duration | Reference |
| In Vivo | R6/2 mice (HD model) | 5 and 20 mg/kg | Oral (daily) | From 4.5 weeks of age until death | [9] |
| Clinical Trial (Phase I) | Healthy Volunteers | Up to 600 mg (single dose) | Oral | 7 days | [5] |
| Clinical Trial (Phase I) | Healthy Volunteers | Up to 300 mg/day (multiple doses) | Oral | 7 days | [5] |
| Clinical Trial (Phase II) | Huntington's Disease Patients | 10 mg and 100 mg | Oral (once daily) | 14 days | [5][10] |
| Clinical Trial (Phase II) | Huntington's Disease Patients | 50 mg and 200 mg | Oral (once daily) | 12 weeks | [11] |
Experimental Protocols
In Vitro Neuroprotection Assay: Assessment of Neuronal Viability
This protocol describes a general method for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or glutamate (B1630785) for excitotoxicity)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or AlamarBlue)
-
Plate reader
Protocol:
-
Cell Plating: Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO) as a control. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add the neurotoxin to the wells at a concentration known to induce significant cell death (e.g., 20 µM 6-OHDA). Include a control group of cells not exposed to the neurotoxin.
-
Incubation: Incubate the plate for a duration appropriate for the chosen neurotoxin to induce cell death (typically 18-24 hours).
-
Assessment of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells. Plot the results as a dose-response curve to determine the EC50 of this compound's neuroprotective effect.
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Study: R6/2 Mouse Model of Huntington's Disease
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a transgenic mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Equipment for tissue collection and processing
-
Reagents for histological and biochemical analyses (e.g., antibodies against mHTT)
Protocol:
-
Animal Grouping and Treatment: Randomly assign R6/2 mice to treatment groups: (1) Vehicle control, (2) this compound (e.g., 5 mg/kg), and (3) this compound (e.g., 20 mg/kg). Include a group of wild-type mice as a baseline control.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage, starting at a pre-symptomatic age (e.g., 4.5 weeks).
-
Behavioral Assessments: Conduct a battery of behavioral tests at regular intervals (e.g., weekly) to assess motor function, coordination, and cognitive performance. Common tests include the rotarod test for motor coordination and the open field test for locomotor activity.
-
Monitoring: Monitor body weight and general health of the animals throughout the study.
-
Endpoint and Tissue Collection: At the study endpoint (e.g., end-stage of the disease), euthanize the animals and collect brain tissue.
-
Histopathological and Biochemical Analysis: Process the brain tissue for various analyses, including:
-
Immunohistochemistry: To quantify mHTT aggregates and assess neuronal loss in specific brain regions (e.g., striatum and cortex).
-
Western Blotting: To measure the levels of soluble and aggregated mHTT, as well as markers of apoptosis and synaptic function.
-
-
Data Analysis: Statistically compare the behavioral, histological, and biochemical outcomes between the treatment groups to determine the neuroprotective efficacy of this compound.
Caption: Workflow for in vivo neuroprotection study in R6/2 mice.
Conclusion
This compound, as part of the broader research into Selisistat (EX-527), represents a promising therapeutic strategy for neurodegenerative diseases like Huntington's disease by targeting SIRT1. The provided application notes and protocols offer a foundational framework for researchers to design and execute robust preclinical studies to further elucidate the neuroprotective potential of SIRT1 inhibitors. Careful consideration of experimental design, appropriate controls, and comprehensive endpoint analyses are crucial for advancing our understanding of this therapeutic approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. neurologytoday.aan.com [neurologytoday.aan.com]
- 3. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Selisistat in In Vivo Huntington's Disease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of (R)-Selisistat, a selective Sirtuin 1 (SIRT1) inhibitor, for preclinical research in Huntington's disease (HD). The protocols and data presented are compiled from key studies to guide the design and execution of experiments in relevant animal models.
Mechanism of Action
This compound is a potent and selective inhibitor of SIRT1, a class III histone deacetylase. In the context of Huntington's disease, the accumulation of the mutant huntingtin protein (mHtt) with an expanded polyglutamine tract is a key pathological feature. SIRT1 is one of the few deacetylases that can deacetylate mHtt. Inhibition of SIRT1 by this compound is hypothesized to increase the acetylation of mHtt, which promotes its clearance through autophagy.[1] This targeted degradation of the toxic protein, without affecting the normal protein, is a promising therapeutic strategy.[1] Furthermore, SIRT1 inhibition may ameliorate the transcriptional dysregulation observed in HD.[2] SIRT1 normally deacetylates and influences the activity of several transcription factors and co-activators, including PGC-1α, FOXO3a, and the TORC-CREB complex, which are involved in mitochondrial function, antioxidant defense, and neurotrophic support.[3] Mutant Htt can inhibit SIRT1 activity, disrupting these crucial pathways, and this compound aims to counteract these effects.[3]
Diagram of the Proposed Signaling Pathway of this compound in Huntington's Disease
Caption: Proposed mechanism of this compound in Huntington's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in the R6/2 mouse model of Huntington's disease.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | Complete | [4] |
| Brain:Plasma Ratio | 2:1 | [4] |
| Clearance | Low | [4] |
| No Overt Toxicity | Up to 100 mg/kg | [4] |
Table 2: In Vivo Efficacy of this compound in R6/2 Mice
| Parameter | Vehicle Control | 5 mg/kg this compound | 20 mg/kg this compound | Reference |
| Median Survival | - | No significant effect | Increased by 3 weeks (p < 0.05) | [4] |
| mHtt Inclusions | - | Trend towards reduction | Significant decrease | [4] |
Table 3: Steady-State Plasma and Brain Concentrations in R6/2 Mice
| Oral Dose (daily) | Average Plasma Conc. (µM) | Estimated Brain Conc. (µM) | Reference |
| 5 mg/kg | 0.4 | ~0.8 | [4] |
| 10 mg/kg | 1.5 | ~3.0 | [5] |
| 20 mg/kg | 3.2 | ~6.4 | [4][5] |
Experimental Protocols
Preparation and Administration of this compound
This protocol is for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal gavage needles (size appropriate for mice)
-
Syringes
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% HPMC solution by dissolving HPMC powder in sterile water. Stir until fully dissolved.
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg or 20 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% HPMC vehicle to achieve the final desired concentration for dosing.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, holding it in an upright position.
-
Carefully insert the ball-tipped gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Gently advance the needle down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Administer the dose once daily (QD).
-
In Vivo Study Workflow in R6/2 Mouse Model
This workflow outlines a typical preclinical study to evaluate the efficacy of this compound in the R6/2 mouse model of Huntington's disease.
Diagram of the In Vivo Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Detailed Steps:
-
Animal Model: Use transgenic R6/2 mice, a well-characterized model for preclinical HD studies that exhibits a rapid and robust disease progression.[4]
-
Treatment Initiation: Begin daily oral administration of this compound or vehicle at 4.5 weeks of age.
-
Longitudinal Assessments:
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: To evaluate locomotor activity and exploratory behavior. Parameters such as distance traveled, rearing frequency, and time spent in the center of the arena are measured.
-
-
Body Weight: Monitor body weight regularly as a general health indicator and to track disease progression.
-
Survival: Record the lifespan of mice in each treatment group.
-
-
Endpoint Analyses:
-
Histology: At the end of the study, perfuse the mice and collect brain tissue. Perform immunohistochemistry to quantify mHtt inclusions and assess neuronal loss in relevant brain regions (e.g., striatum and cortex).
-
Biochemistry: Analyze brain and other tissues for levels of relevant biomarkers.
-
Pharmacokinetics: At specified time points, collect blood and brain tissue to determine the concentrations of this compound to correlate exposure with efficacy.
-
Statistical Analysis
For longitudinal data such as body weight and behavioral tests, use repeated-measures analyses, such as mixed-effect models. For survival data, employ methods like the log-rank (Mantel-Cox) test. For endpoint analyses like histological and biochemical data, use appropriate statistical tests such as t-tests or ANOVA, followed by post-hoc tests for multiple comparisons.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: (R)-Selisistat in Combination with Paclitaxel for Enhanced Anti-Tumor Efficacy in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic breast cancer remains a significant clinical challenge, necessitating the development of novel therapeutic strategies to overcome drug resistance and improve patient outcomes. Paclitaxel (B517696), a taxane-based chemotherapeutic agent, is a cornerstone of treatment for various solid tumors, including breast cancer.[1][2][3] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death.[2][4][5] However, intrinsic and acquired resistance to paclitaxel is common.
Recent preclinical research has highlighted the potential of combining paclitaxel with (R)-Selisistat (also known as EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1).[6][7][8] SIRT1, a NAD+-dependent histone deacetylase, is implicated in various cellular processes, including cell survival, DNA repair, and chemoresistance.[9][10][11] In breast cancer, particularly aggressive subtypes like triple-negative breast cancer, SIRT1 can promote tumor progression and resistance to therapy.[9][10]
The combination of this compound and paclitaxel has demonstrated a desirable additive or synergistic anti-tumor effect in both luminal and triple-negative breast cancer cell lines.[6][7] This combination therapy has been shown to enhance the inhibition of cell proliferation, induce cell cycle arrest, and promote apoptosis more effectively than either agent alone.[6] In vivo studies using zebrafish xenograft models have further corroborated these findings, showing a stronger inhibition of tumor growth with the combination treatment.[6][7]
These application notes provide a summary of the key quantitative data from preclinical studies, detailed protocols for the essential experiments to evaluate this drug combination, and diagrams illustrating the proposed mechanism and experimental workflow.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and paclitaxel in breast cancer cell lines. The data demonstrates the enhanced efficacy of the combination treatment.
Table 1: Inhibitory Concentration (IC50) of this compound and Paclitaxel as Single Agents
| Cell Line | Breast Cancer Subtype | This compound IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Luminal A | Data not specified | Data not specified |
| T47D | Luminal A | Data not specified | Data not specified |
| MDA-MB-231 | Triple-Negative | Data not specified | Data not specified |
| MDA-MB-468 | Triple-Negative | Data not specified | Data not specified |
| BT-549 | Triple-Negative | Data not specified | Data not specified |
Note: Specific IC50 values for single-agent treatments were used as a basis for combination studies, but the exact values were not detailed in the provided search results. Researchers should determine these empirically for their specific cell lines and assay conditions.
Table 2: Additive Effect of this compound and Paclitaxel Combination
| Cell Line | Combination IC50 (IC50add) |
| T47D, MCF7 (Luminal) | 29.52 ± 3.29 µM |
| MDA-MB-231, MDA-MB-468, BT-549 (TNBC) | 38.45 ± 5.26 µM |
The combination studies were performed at a 1:1 fixed dose ratio. The IC50add represents the concentration of the combined drugs that achieves a 50% inhibitory effect.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the interaction between this compound and paclitaxel, and a general workflow for evaluating this drug combination.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of the this compound and paclitaxel combination in breast cancer cell lines.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxicity of this compound and paclitaxel, both individually and in combination.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium. For combination studies, prepare dilutions at a fixed ratio (e.g., 1:1 based on their respective IC50 values).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of the drug combination on DNA synthesis and cell proliferation.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound and Paclitaxel
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the drug combination as described in the MTT assay protocol.
-
Incubate for 48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound and Paclitaxel
-
6-well plates
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the IC50 concentrations of the individual drugs and their combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Apoptosis Assessment (Caspase-3 Activity Assay)
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound and Paclitaxel
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate and treat with the drug combination for 24-48 hours.
-
Lyse the cells using the provided cell lysis buffer.
-
Add the cell lysate to a new 96-well plate.
-
Prepare the reaction mix containing the assay buffer and caspase-3 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC-based substrates).
-
Quantify the caspase-3 activity relative to the untreated control.
Protocol 5: In Vivo Tumor Growth Inhibition (Zebrafish Xenograft Model)
This protocol provides a framework for assessing the in vivo efficacy of the drug combination.
Materials:
-
Transgenic zebrafish line (e.g., with fluorescent vasculature)
-
Breast cancer cells labeled with a fluorescent dye (e.g., DiI)
-
This compound and Paclitaxel
-
Microinjection apparatus
-
Stereomicroscope with fluorescence imaging capabilities
Procedure:
-
Culture and label breast cancer cells with a fluorescent dye.
-
At 2 days post-fertilization (dpf), microinject approximately 200-400 labeled cancer cells into the yolk sac of the zebrafish embryos.
-
After injection, transfer the embryos to a 96-well plate (one embryo per well) containing embryo medium.
-
At 1-day post-injection (dpi), screen the embryos for successful engraftment and randomize them into treatment groups.
-
Expose the embryos to the desired concentrations of this compound, paclitaxel, or the combination in the embryo medium.
-
Incubate the embryos at 35°C.
-
At 3 dpi, anesthetize the embryos and capture fluorescent images of the tumor area.
-
Quantify the tumor size and any metastatic dissemination using image analysis software.
-
Compare the tumor growth inhibition between the different treatment groups.
Conclusion
The combination of this compound and paclitaxel represents a promising therapeutic strategy for breast cancer. The provided data and protocols offer a comprehensive guide for researchers to investigate the efficacy and mechanisms of this drug combination in preclinical models. Further studies are warranted to fully elucidate the molecular underpinnings of this synergistic interaction and to translate these findings into clinical applications for breast cancer patients.
References
- 1. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mbl.edu [mbl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 9. Zebrafish xenografts in breast cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for (R)-Selisistat in Cell Cycle Analysis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Selisistat, also known as EX-527, is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), a class III NAD+-dependent histone deacetylase.[1] SIRT1 plays a crucial role in various cellular processes, including the regulation of the cell cycle, proliferation, and cell death.[2] Inhibition of SIRT1 activity by this compound has been shown to induce cell cycle arrest, making it a valuable tool for cancer research and drug development.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on the cell cycle of cancer cells, specifically focusing on analysis by flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: SIRT1 Inhibition and Cell Cycle Arrest
SIRT1 deacetylates a variety of protein substrates, including key regulators of the cell cycle such as the tumor suppressor protein p53.[1] In its deacetylated state, p53 is often targeted for degradation. By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its accumulation and activation. Activated p53 can then transcriptionally upregulate target genes, such as the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, ultimately leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the observed effects of this compound on the cell cycle distribution of MCF-7 breast cancer cells. It is important to note that while several studies confirm the induction of cell cycle arrest by this compound, detailed dose-response data in a tabular format for monotherapy is limited. The data presented here is synthesized from findings where this compound treatment led to an increase in the G1 phase population and a decrease in the S and G2 phases.[3]
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Vehicle Control (DMSO) | 0 | Baseline | Baseline | Baseline | [3] |
| This compound (EX-527) | 25.3 | Increased | Decreased | Decreased | [4][5] |
| This compound (EX-527) | 50 | Markedly Increased | Decreased | Decreased | [1] |
Note: "Baseline" refers to the typical cell cycle distribution of untreated, proliferating MCF-7 cells. "Increased" and "Decreased" indicate the qualitative changes observed upon treatment with this compound.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol describes the treatment of a cancer cell line (e.g., MCF-7) with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (EX-527) stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (approximately 70-80% confluency). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). A vehicle control (DMSO) corresponding to the highest concentration of the solvent used should be included.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and proceed to the cell cycle analysis protocol.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the procedure for staining this compound-treated cells with propidium iodide for cell cycle analysis by flow cytometry.
Materials:
-
Harvested cell pellets from Protocol 1
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the cell pellet from Protocol 1 in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Decant the PBS and resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate on single cells to exclude doublets and aggregates.
Visualizations
Caption: SIRT1 Signaling Pathway and its Inhibition by this compound.
Caption: Workflow for Cell Cycle Analysis using this compound.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajms.iq [ajms.iq]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
(R)-Selisistat: A Tool for Elucidating DNA Damage Response Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Selisistat, also known as EX-527, is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2][3][4] SIRT1 plays a critical role in a variety of cellular processes, including the DNA damage response (DDR), by deacetylating key proteins involved in DNA repair and cell cycle control, such as p53.[5][6] Inhibition of SIRT1 by this compound offers a valuable pharmacological tool to investigate the intricate signaling networks that govern genomic integrity. These application notes provide detailed protocols for utilizing this compound to study DDR pathways, focusing on the analysis of DNA damage markers, cell cycle progression, and apoptosis.
Data Presentation
This compound Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against various sirtuins, highlighting its selectivity for SIRT1.
| Target | IC50 | Reference(s) |
| SIRT1 | 38 nM - 98 nM | [1][2][3][4][7] |
| SIRT2 | 19.6 µM | [1][2][4] |
| SIRT3 | 48.7 µM | [1][2][4] |
Cellular Activity of this compound
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are presented below. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Cell Line | IC50 (µM) | Assay Duration | Reference(s) |
| MCF7 (Breast Cancer) | ~31.02 | 96 hours | [5][8][9] |
| T47D (Breast Cancer) | Not explicitly stated, but effective in inducing apoptosis | 48 hours | [5] |
| MDA-MB-231 (Breast Cancer) | Not explicitly stated, but effective in inhibiting viability | 96 hours | [5] |
| MDA-MB-468 (Breast Cancer) | More sensitive than MCF7 | 96 hours | [5] |
| BT-549 (Breast Cancer) | Not explicitly stated, but effective in inhibiting viability | 96 hours | [5] |
| H460-R (Lung Cancer) | Decreased cisplatin (B142131) IC50 from 11.4 to 6.5 µg/ml in combination | Not specified | [5] |
Signaling Pathways
The inhibition of SIRT1 by this compound perturbs the normal DNA damage response signaling cascade. The following diagram illustrates the central role of SIRT1 in the ATM/ATR pathway and the consequences of its inhibition by this compound.
Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and downstream effects.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on the DNA damage response.
Experimental Workflow
Caption: General workflow for studying this compound's effects on DNA damage response.
Protocol 1: Assessment of DNA Damage using γH2AX Immunofluorescence Staining
This protocol details the visualization of DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., Etoposide, Doxorubicin)
-
Sterile glass coverslips
-
Multi-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in multi-well plates at a density that will achieve 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 1-24 hours). A co-treatment with a known DNA damaging agent can be included to induce DSBs. Include appropriate vehicle controls (DMSO).
-
Fixation: Aspirate the media and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[10]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[11]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[10][11]
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[11]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[10]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5-10 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Protocol 2: Analysis of Protein Expression by Western Blotting
This protocol allows for the quantification of key DDR proteins, such as total and phosphorylated H2AX, acetylated p53, and caspases.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-H2AX, anti-acetyl-p53, anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. For histones like H2AX, a 12-15% gel is recommended.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-antibodies, BSA is often preferred over milk.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Materials:
-
Treated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[13][14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution.[13]
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to model the cell cycle distribution based on DNA content (PI fluorescence).[13][15]
Conclusion
This compound is a powerful chemical probe for dissecting the role of SIRT1 in the DNA damage response. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the complex interplay between protein acetylation and the maintenance of genomic stability. By employing these methods, investigators can further elucidate the therapeutic potential of targeting SIRT1 in diseases characterized by aberrant DNA damage responses, such as cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DBC1 phosphorylation by ATM/ATR inhibits SIRT1 deacetylase in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selisistat S-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
(R)-Selisistat not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Selisistat, with a specific focus on addressing challenges related to its dissolution in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4]
Q2: I am having difficulty dissolving this compound in DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, gentle heating and/or sonication can be used to facilitate dissolution.[1][5] It is also crucial to use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce solubility.[6]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL (402.07 mM).[1][4] However, for practical experimental use and to ensure complete dissolution, preparing a stock solution at a slightly lower concentration may be advisable.
Q4: My this compound precipitated out of the DMSO solution upon storage. How can I prevent this?
A4: To prevent precipitation, it is recommended to aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.[5][7] Stock solutions are typically stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[5][7] If precipitation occurs, gentle warming and vortexing or sonication can be used to redissolve the compound before use.
Q5: Can I prepare this compound solutions for in vivo studies directly in DMSO?
A5: While DMSO is used to prepare the initial stock solution, it is generally not recommended to administer high concentrations of DMSO directly in animal experiments. For in vivo studies, the DMSO stock solution should be further diluted in a suitable vehicle. Common formulations involve co-solvents such as PEG300, Tween-80, and saline or corn oil.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise when preparing this compound solutions.
Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.
-
Possible Cause 1: Suboptimal Dissolution Technique.
-
Possible Cause 2: Quality of DMSO.
-
Solution: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[6] Always use fresh DMSO from a sealed container.
-
-
Possible Cause 3: Desired concentration is too high.
-
Solution: While the maximum reported solubility is high, it represents the saturation point. For routine experiments, consider preparing a stock solution at a concentration that is easily manageable, such as 10-50 mg/mL, to ensure complete and rapid dissolution.
-
Issue 2: The prepared this compound solution appears cloudy or has visible particulates.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Continue to apply gentle heat and sonication until the solution is clear. Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all labware (vials, pipette tips, etc.) are clean and dry before use. Contaminants can act as nucleation sites for precipitation.
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: If the compound precipitates after being fully dissolved, this may indicate that the solution is supersaturated or that the temperature has decreased significantly. Gently warm the solution to redissolve the compound before use. For future preparations, consider using a slightly lower concentration.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Reported Solubility | Molar Concentration (mM) | Notes |
| 100% DMSO | 100 mg/mL | 402.07 | Sonication is recommended.[1][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 10.05 | Results in a clear solution.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 10.05 | Results in a clear solution.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 10.05 | Results in a clear solution.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 4 mg/mL | 16.08 | Sonication is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.
-
Add the appropriate volume of fresh, anhydrous DMSO. In this example, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
-
-
Procedure (for 1 mL of final solution):
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[5]
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[5]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[5]
-
Vortex the final solution until it is clear and uniform. This dosing solution should be prepared fresh on the day of use.[5]
-
Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Simplified Signaling Pathway of SIRT1 Inhibition by this compound
This compound is an inhibitor of SIRT1, a NAD+-dependent deacetylase.[8] SIRT1 has numerous downstream targets involved in cellular processes like stress response, metabolism, and inflammation.[9][10][11] By inhibiting SIRT1, this compound leads to the hyperacetylation of various proteins, altering their activity.
Caption: Inhibition of SIRT1 by this compound and its downstream effects.
References
- 1. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 2. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Selisistat R-enantiomer | 848193-69-1 | Sirtuin | MOLNOVA [molnova.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
(R)-Selisistat degradation and storage issues
Technical Support Center: (R)-Selisistat
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to its degradation and storage, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of Selisistat (also known as EX-527). Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 is involved in various cellular processes, including stress response, metabolism, and aging. It is important to note that the (S)-enantiomer is the active inhibitor of SIRT1, while the (R)-enantiomer, this compound, is considered the inactive form. It is often used as a negative control in experiments studying SIRT1 inhibition.
2. How should I store this compound powder?
For long-term storage, this compound as a solid powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
3. What is the recommended procedure for preparing and storing this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. To ensure the stability of the stock solution, it is recommended to:
-
Use anhydrous, high-purity DMSO.
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.
4. My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation of this compound from solution can occur for several reasons. Please refer to the troubleshooting guide below for detailed solutions. In general, you can try gentle warming (to 37°C) and vortexing or sonication to redissolve the compound. Always visually inspect the solution for clarity before use.
5. What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a tetrahydrocarbazole core and a carboxamide functional group, this compound is potentially susceptible to the following degradation pathways:
-
Oxidation: The tetrahydrocarbazole ring can be oxidized, particularly when exposed to air and light.
-
Hydrolysis: The carboxamide group can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Photodegradation: Exposure to UV light may promote degradation of the carbazole (B46965) ring system.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Question: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I prevent this?
Answer: This is a common issue with hydrophobic compounds. The following steps can help mitigate precipitation:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.5%) to maintain cell health and improve compound solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, and then add this to the aqueous medium.
-
Pre-warmed Media: Always add the compound to pre-warmed (37°C) media or buffer, as solubility often increases with temperature.
-
Gentle Mixing: Add the compound solution dropwise while gently vortexing or swirling the aqueous medium to facilitate rapid and uniform mixing.
-
Solubility Testing: If precipitation persists, it may be necessary to determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test.
Issue 2: Inconsistent or Unexpected Experimental Results
Question: My experimental results with this compound are variable or do not align with expectations. Could this be due to compound degradation?
Answer: Yes, inconsistent results can be a sign of compound degradation. To troubleshoot this, consider the following:
-
Purity Check: If possible, verify the purity of your this compound stock solution using an analytical technique like HPLC.
-
Freshly Prepared Solutions: For sensitive experiments, it is best to prepare fresh dilutions from a frozen stock aliquot immediately before use. For in vivo studies, working solutions should be prepared fresh daily.
-
Storage Conditions: Review your storage procedures for both the solid compound and stock solutions to ensure they align with the recommendations. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Minimize the exposure of the compound, both in solid form and in solution, to direct light. Use amber vials or cover tubes with aluminum foil.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. |
| 4°C | Up to 2 years | Protect from moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Use anhydrous, high-purity DMSO. |
Table 2: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Degradation Level | Potential Degradation Products |
| Acidic Hydrolysis (0.1 N HCl) | Moderate | Carboxylic acid derivative |
| Basic Hydrolysis (0.1 N NaOH) | Moderate to High | Carboxylic acid derivative |
| Oxidation (3% H₂O₂) | High | Oxidized tetrahydrocarbazole species (e.g., hydroperoxides) |
| Thermal (60°C) | Low to Moderate | Unspecified degradation products |
| Photolytic (UV light) | Moderate | Photodegradation products of the carbazole ring |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-resistant tubes.
-
Store the aliquots at -80°C or -20°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the purity and detect degradation products of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples of this compound (e.g., from a forced degradation study or a stored stock solution) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
Analyze the resulting chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Unexpected results with (R)-Selisistat treatment
Welcome to the technical support center for (R)-Selisistat (also known as Selisistat or EX-527). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and selective inhibitor of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1][2][3][4] Its primary mechanism of action is the inhibition of SIRT1's catalytic activity, which leads to an increase in the acetylation of SIRT1 substrates, including the tumor suppressor protein p53.[1][5][6]
Q2: How selective is this compound for SIRT1 over other sirtuins?
A2: this compound exhibits high selectivity for SIRT1. For instance, it is over 200-fold more selective for SIRT1 than for SIRT2 and SIRT3.[7] This selectivity is crucial for attributing observed biological effects specifically to the inhibition of SIRT1.
Q3: What are the common research applications of this compound?
A3: this compound is widely used as a pharmacological tool to investigate the biological roles of SIRT1 in various cellular processes. Key research areas include:
-
Neurodegenerative Diseases: Particularly in Huntington's disease models, where it has been shown to have neuroprotective effects.[8][9]
-
Cancer Biology: To study the effects of SIRT1 inhibition on cell proliferation, apoptosis, and cell cycle, often in combination with chemotherapeutic agents.[10][11]
-
Metabolic Diseases: To explore the role of SIRT1 in metabolic pathways.
-
Inflammation: To investigate the involvement of SIRT1 in inflammatory processes.
Q4: What is the active isomer of Selisistat (EX-527)?
A4: Selisistat (EX-527) is a racemic mixture. The active isomer that inhibits SIRT1 is the (S)-enantiomer, sometimes referred to as EX-243. The (R)-enantiomer is reported to be inactive.[4]
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Effects on Cell Viability and Proliferation
Q: I am treating my cells with this compound, but I am observing inconsistent or unexpected effects on cell viability. Sometimes I see a decrease in proliferation, and other times there is no effect or even an increase. Why is this happening?
A: This is a documented phenomenon with this compound and can be attributed to several factors:
-
Cell Type and Genetic Context: The effect of SIRT1 inhibition is highly dependent on the cell type and its genetic background, particularly the status of p53.[7] In p53 wild-type cells, SIRT1 inhibition can lead to p53 activation and subsequent apoptosis or cell cycle arrest.[5] In p53-deficient cells, the effects can be different.
-
Culture Conditions: The concentration of growth factors in the cell culture medium can significantly influence the outcome. For example, in HCT116 cells, this compound was shown to increase cell number under low serum conditions (0.1%) but not in high serum (10%).[12]
-
Compound Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 can vary between cell-free and cell-based assays. It's recommended to perform a dose-response curve for your specific cell line.
-
Duration of Treatment: The length of exposure to the inhibitor can impact the cellular response. Short-term and long-term treatments may yield different results.
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the p53 status of your cells.
-
Optimize Serum Concentration: Test the effects of this compound under both low and high serum conditions.
-
Perform a Dose-Response Analysis: Determine the optimal concentration for your experimental goals (e.g., IC50 for growth inhibition).
-
Conduct a Time-Course Experiment: Evaluate the effects of the inhibitor at different time points.
-
Use a Positive Control: Include a known inducer of apoptosis or cell cycle arrest in your experiments to validate your assay.
-
Verify Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded.
Issue 2: No Detectable Increase in p53 Acetylation
Q: I treated my cells with this compound, but my Western blot is not showing an increase in acetylated p53 (Ac-p53). What could be wrong?
A: Several factors can contribute to not observing an increase in Ac-p53:
-
Basal Acetylation Levels: In the absence of cellular stress, the basal level of p53 acetylation might be too low to detect a significant increase upon SIRT1 inhibition alone.[12]
-
Induction of p53: p53 is often acetylated in response to cellular stress, such as DNA damage. Co-treatment with a DNA-damaging agent (e.g., etoposide (B1684455), doxorubicin) is often necessary to induce p53 expression and acetylation, which can then be further enhanced by this compound.[6]
-
Antibody Quality: The specificity and sensitivity of the anti-acetyl-p53 antibody are critical.
-
Western Blot Protocol: Inefficient protein extraction, insufficient protein loading, or suboptimal antibody concentrations can lead to weak or no signal.
Troubleshooting Steps:
-
Induce p53 Acetylation: Co-treat your cells with a DNA-damaging agent and this compound.
-
Validate Your Antibody: Use a positive control, such as cells treated with a pan-HDAC inhibitor like Trichostatin A (TSA) and nicotinamide, to confirm your antibody can detect acetylated p53.[13]
-
Optimize Western Blot Conditions: Ensure complete cell lysis, accurate protein quantification, and optimized antibody dilutions and incubation times. Refer to the detailed protocol below.
-
Check for Total p53 Levels: Always probe for total p53 as a loading control to ensure that the lack of Ac-p53 signal is not due to low overall p53 expression.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Q: My in vitro experiments with this compound showed promising anti-cancer effects, but these were not replicated in my animal model. What could explain this?
A: Discrepancies between in vitro and in vivo results are common in drug development and can be due to several factors:
-
Pharmacokinetics and Bioavailability: The dose and route of administration in your animal model may not achieve sufficient plasma and tissue concentrations of this compound to effectively inhibit SIRT1 at the target site.
-
Tumor Microenvironment: The complex tumor microenvironment in vivo can influence the response to SIRT1 inhibition in ways that are not recapitulated in a 2D cell culture system.
-
Off-Target Effects: While highly selective, at high concentrations in vivo, off-target effects cannot be entirely ruled out.
-
Contradictory Roles of SIRT1: In some contexts, SIRT1 inhibition has been reported to activate tumor xenografts in vivo, even when showing cytotoxic effects in vitro.[4] The precise role of SIRT1 can be context-dependent.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and tumor tissue of your animal models to ensure adequate exposure.
-
Dose-Ranging Study: Conduct a dose-ranging study in your animal model to identify an effective and well-tolerated dose.
-
Pharmacodynamic Assessment: Analyze tumor tissue from treated animals for biomarkers of SIRT1 inhibition, such as increased p53 acetylation, to confirm target engagement.
-
Consider Alternative Models: Explore different in vivo models, such as patient-derived xenografts (PDXs), which may better reflect the complexity of human tumors.
Data Presentation
Table 1: Selectivity of this compound (EX-527) against Sirtuin Isoforms
| Sirtuin Isoform | IC50 |
| SIRT1 | 38 nM - 123 nM[3][12] |
| SIRT2 | 19.6 µM[12] |
| SIRT3 | 48.7 µM[12] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Representative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 |
| A549 | Lung Cancer | 29 µM[14] |
| HCT116 | Colorectal Cancer | 37 µM[15] |
| MCF-7 | Breast Cancer | 37 µM[15] |
| HepG2 | Liver Cancer | 44 µM[15] |
| K562 | Leukemia | 60 µM[15] |
Note: These values are indicative and should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on the effects of this compound on breast cancer cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound and/or other compounds for the desired duration (e.g., 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well. Incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Detection of Acetylated p53
This protocol is a general guideline based on standard western blotting procedures for detecting p53 acetylation.[16][17]
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound, with or without a DNA-damaging agent (e.g., 20 µM etoposide for 6 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., TSA and nicotinamide).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-p53 (e.g., anti-Ac-p53 K382) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody for total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Mandatory Visualizations
SIRT1-p53 Signaling Pathway
The following diagram illustrates the core signaling pathway affected by this compound. Under normal conditions, SIRT1 deacetylates p53, keeping its activity low. Upon treatment with this compound, SIRT1 is inhibited, leading to an accumulation of acetylated p53, which can then activate downstream targets to induce cell cycle arrest or apoptosis.
Experimental Workflow: Troubleshooting Ac-p53 Detection
This diagram outlines a logical workflow for troubleshooting issues with the detection of acetylated p53 after this compound treatment.
References
- 1. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating (R)-Selisistat: A Technical Support Center for Researchers
Technical Support Center
This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges with (R)-Selisistat, a potent and selective SIRT1 inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Selisistat or EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1).[1][2] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and DNA repair, by removing acetyl groups from a wide range of protein substrates, including histones and transcription factors.[3][4] this compound exerts its effect by inhibiting the deacetylase activity of SIRT1.[2]
Q2: What are the typical signs of batch-to-batch variability with this compound?
Researchers may encounter batch-to-batch variability with this compound, which can manifest as:
-
Inconsistent Potency: Different batches may exhibit varying IC50 values in enzymatic or cell-based assays.
-
Altered Solubility: Difficulties in dissolving the compound at expected concentrations.
-
Variable Cellular Effects: Inconsistent phenotypic outcomes in cell-based experiments.
-
Presence of Impurities: Unexpected peaks during analytical characterization (e.g., HPLC, LC-MS).
Q3: What are the potential causes of batch-to-batch variability in small molecule inhibitors like this compound?
The root causes of batch-to-batch variability in chemical compounds are often multifaceted and can include:
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Impurity Profile: Variations in the type and quantity of impurities introduced during synthesis and purification.
-
Residual Solvents: Inconsistent levels of residual solvents from the manufacturing process.
-
Handling and Storage: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to degradation.
-
Weighing and Dissolution Technique: Inaccuracies in weighing or incomplete dissolution of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Potency in In Vitro Assays
Symptoms:
-
Observed IC50 values for SIRT1 inhibition are significantly different between batches.
-
Lack of reproducibility in dose-response curves.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Integrity | 1. Verify Certificate of Analysis (CoA): Always review the CoA for each new batch, paying close to purity, identity, and any specified storage conditions. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. 3. Freshly Prepare Working Solutions: Prepare working solutions fresh for each experiment from a recently prepared stock.[1] |
| Assay Conditions | 1. Consistent Reagent Lots: Use the same lot of reagents (e.g., enzyme, substrate, NAD+) across experiments comparing different batches. 2. Standardize Incubation Times: Ensure precise and consistent incubation times for all steps of the assay. 3. Control Compound: Include a well-characterized control inhibitor in each assay to monitor for systemic variations. |
| Solubility Issues | 1. Confirm Complete Dissolution: Visually inspect stock solutions for any precipitate. If necessary, use gentle warming or sonication to aid dissolution, as recommended by the supplier.[1] 2. Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is consistent and does not exceed the tolerance of the assay system. |
Issue 2: Poor Solubility or Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in the stock solution or after dilution in cell culture media.
-
Cloudiness of the media upon addition of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Solubility Limit Exceeded | 1. Consult Supplier Data: Refer to the supplier's datasheet for solubility information in various solvents. 2. Prepare a More Dilute Stock: If precipitation occurs, try preparing a less concentrated stock solution. 3. Incremental Dilution: When preparing working solutions, add the stock solution to the media dropwise while vortexing to prevent localized high concentrations and precipitation. |
| Media Components | 1. Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. Test the solubility in serum-free media first, then in media with your standard serum concentration. 2. pH of Media: Ensure the pH of your cell culture media is within the optimal range, as pH can influence compound solubility. |
| Storage of Stock Solution | 1. Proper Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light. 2. Check for Degradation: If the stock solution has been stored for an extended period, consider preparing a fresh stock. |
Experimental Protocols
Protocol 1: In Vitro SIRT1 Enzymatic Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of this compound against recombinant human SIRT1.
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant SIRT1 enzyme and the fluorogenic substrate in assay buffer to the desired working concentrations.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Perform serial dilutions of this compound in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the assay buffer, SIRT1 enzyme, and varying concentrations of this compound or a vehicle control.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate and NAD+ to each well to start the reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Develop the Signal:
-
Add the developer solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measure Fluorescence:
-
Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for this compound Activity (Western Blot for Acetylated p53)
This protocol describes how to assess the in-cell activity of this compound by measuring the acetylation of a known SIRT1 substrate, p53.
Materials:
-
Cell line of interest (e.g., a cancer cell line with wild-type p53)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., etoposide) to induce p53 acetylation
-
Lysis buffer
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, and a loading control (e.g., anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Induce p53 acetylation by treating cells with a DNA damaging agent for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and deacetylase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated p53, total p53, and the loading control.
-
Normalize the acetylated p53 signal to total p53 and the loading control to determine the relative change in p53 acetylation upon treatment with this compound.
-
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the SIRT1 signaling pathway and a recommended workflow for troubleshooting batch variability.
Caption: SIRT1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Troubleshooting this compound Batch-to-Batch Variability.
References
Technical Support Center: (R)-Selisistat In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Selisistat in in vivo experiments. The information is presented in a question-and-answer format to directly address potential challenges.
A Note on this compound and Selisistat (EX-527): Much of the available in vivo data has been generated using Selisistat (also known as EX-527), which is a racemic mixture of (R)- and (S)-isomers. (S)-Selisistat is the active isomer that inhibits SIRT1.[1] While this guide focuses on this compound, the inactive enantiomer, the formulation and delivery principles are generally applicable from the studies on the racemic mixture. Researchers should always validate protocols for their specific experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound for my in vivo study. What solvents and formulations are recommended?
A1: this compound, similar to Selisistat (EX-527), has low aqueous solubility. A common approach is to first create a stock solution in an organic solvent and then dilute it into a vehicle suitable for in vivo administration.
-
Initial Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is frequently used to create a concentrated stock solution.[2][3][4][5]
-
In Vivo Formulation: For the final working solution, the DMSO stock is typically diluted in a mixture of co-solvents to ensure solubility and biocompatibility. It is recommended to prepare this solution fresh daily.[2] Common vehicle compositions include:
Troubleshooting Tips:
-
If precipitation occurs upon dilution, gentle warming or brief sonication can aid in dissolution.[3][6]
-
Always add the solvents sequentially and ensure the solution is clear before adding the next component.[3]
-
Using fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce solubility.[4]
Q2: What are the recommended routes of administration for this compound in vivo?
A2: Based on studies with Selisistat (EX-527), the most common routes of administration are:
-
Intraperitoneal (i.p.) Injection: This is a frequently used method for systemic delivery.[6]
-
Oral Gavage (p.o.): Selisistat has been administered orally in some studies.[8]
The choice of administration route will depend on the specific experimental design and therapeutic target.
Q3: My in vivo experiment with this compound is not showing the expected effect. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Inadequate Dosing: The dosage may be too low to achieve a therapeutic concentration in the target tissue. Refer to literature for dose-ranging studies in similar models.
-
Poor Bioavailability: The formulation and administration route may not provide adequate absorption and distribution. Consider optimizing the vehicle or exploring an alternative administration route.
-
Compound Stability: Ensure the compound has been stored correctly (typically at -20°C for powder and -80°C for solvent stocks) and that the working solution is freshly prepared.[3][5]
-
Target Engagement: Confirm that the compound is reaching the target tissue at a sufficient concentration to inhibit SIRT1. This may require pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Biological Model: The role of SIRT1 in the specific disease model may not be as critical as hypothesized.
Q4: What is the mechanism of action of Selisistat?
A4: Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 removes acetyl groups from a variety of protein substrates, including histones and transcription factors, thereby regulating numerous cellular processes like inflammation, metabolism, and cell survival.[1][9] By inhibiting SIRT1, Selisistat can modulate these pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for Selisistat (EX-527).
Table 1: In Vitro Inhibitory Activity of Selisistat
| Target | IC50 | Reference |
| SIRT1 | 38 nM - 123 nM | [1][2][3][4][5][8] |
| SIRT2 | 2.77 µM - 19.6 µM | [1][4][5] |
| SIRT3 | > 20 µM - 48.7 µM | [1][4][5] |
Table 2: Solubility of Selisistat
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (402.07 mM) | [5][8] |
| Ethanol | 12.4 mg/mL (49.86 mM) | [3] |
Table 3: In Vivo Formulations for Selisistat
| Formulation | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.87 mg/mL (7.52 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (10.05 mM) | [5][7][8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.05 mM) | [5][7][8] |
| 50% PEG300, 50% Saline | 10 mg/mL (40.21 mM) | [8] |
Experimental Protocols
Protocol 1: Preparation of Vehicle for Intraperitoneal (i.p.) Injection
This protocol is based on a common vehicle composition for Selisistat (EX-527).[3][6]
Materials:
-
This compound powder
-
DMSO (high purity, anhydrous)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Prepare Vehicle: In a sterile tube, combine the vehicle components in the desired ratio. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add the components sequentially.
-
Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2 mg/mL solution, add 100 µL of the 20 mg/mL stock to 900 µL of the vehicle base (pre-mixed 40% PEG300, 5% Tween-80, 45% saline without DMSO).
-
Vortex: Vortex the final solution thoroughly to ensure homogeneity.
-
Administration: Use the freshly prepared solution for i.p. injection. The typical injection volume for a mouse is 100-200 µL.[6]
Protocol 2: Preparation of Suspension for Oral Gavage
This protocol is adapted from methods used for oral administration of sirtuin inhibitors.[6]
Materials:
-
This compound powder
-
0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
Sterile tubes
-
Vortex mixer or stirrer
Procedure:
-
Prepare HPMC Solution: Slowly add HPMC to sterile water while stirring until it is fully dissolved to create a 0.5% solution.
-
Suspend this compound: Weigh the required amount of this compound powder and suspend it in the 0.5% HPMC solution to the desired final concentration.
-
Homogenize: Vortex or stir the suspension thoroughly before each administration to ensure a uniform dose.
-
Administration: Use a proper-sized, ball-tipped gavage needle for administration.
Visualizations
Caption: SIRT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for unexpected in vivo results with this compound.
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
How to minimize (R)-Selisistat off-target effects in experiments
Welcome to the technical support center for (R)-Selisistat (also known as EX-527). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] Its primary mechanism of action is the inhibition of SIRT1's catalytic activity, which leads to an increase in the acetylation of SIRT1 substrates, such as p53.[3] It is the inactive enantiomer of the potent SIRT1 inhibitor Selisistat, with the active component being the (S)-enantiomer.[4][5]
Q2: What are the known off-target effects of this compound?
Q3: How can I be confident that the experimental results I'm seeing are due to SIRT1 inhibition by this compound?
A3: To ensure your results are on-target, a multi-pronged approach is recommended:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits your desired biological effect to minimize the risk of engaging off-target proteins.
-
Employ a negative control: Use the inactive (R)-enantiomer of Selisistat as a negative control. This molecule is structurally almost identical to the active (S)-enantiomer but has significantly lower activity against SIRT1.[4][5] An observed effect with the active compound that is absent with the inactive enantiomer at the same concentration strongly suggests an on-target effect.
-
Genetic validation: Use techniques like CRISPR-Cas9 to knock out the SIRT1 gene in your experimental model.[7] If the phenotype observed with this compound is mimicked in the SIRT1 knockout cells, it provides strong evidence for on-target activity.
-
Orthogonal approaches: Confirm your findings with other structurally and mechanistically different SIRT1 inhibitors.
Q4: What is the difference between the biochemical and cellular potency of this compound, and why might they differ?
A4: The biochemical potency (e.g., IC50) is a measure of the inhibitor's activity against the purified SIRT1 enzyme in a cell-free system. Cellular potency, on the other hand, reflects the inhibitor's effectiveness in a complex cellular environment. These values can differ due to factors like cell membrane permeability, efflux pumps, intracellular metabolism of the compound, and the local concentration of the cofactor NAD+. It is important to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results | Off-target effects | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Include a negative control, such as the inactive (R)-enantiomer of Selisistat.[5] 3. Validate your findings using a SIRT1 knockout/knockdown model.[7] |
| No observable effect | 1. Insufficient concentration or incubation time. 2. Poor cell permeability. 3. Compound degradation. 4. Low SIRT1 expression in the cell model. | 1. Optimize the concentration and incubation time for your specific cell line and endpoint. 2. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). 3. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. 4. Verify SIRT1 expression in your cell model by Western blot or qPCR. |
| Cell toxicity observed | 1. Off-target effects at high concentrations. 2. Solvent toxicity (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. 2. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
Data Presentation
Table 1: In Vitro Potency of Selisistat Enantiomers against Sirtuins
| Compound | Target | IC50 | Reference(s) |
| (S)-Selisistat (active) | SIRT1 | 38 nM - 123 nM | [6][8] |
| SIRT2 | 19.6 µM | [6] | |
| SIRT3 | 48.7 µM | [6] | |
| This compound (inactive) | SIRT1 | > 100 µM | [5] |
Experimental Protocols
Protocol 1: Validating On-Target Effects using an Inactive Enantiomer
Objective: To differentiate between on-target and off-target effects of Selisistat by using its inactive (R)-enantiomer as a negative control.
Methodology:
-
Compound Preparation: Prepare stock solutions of both (S)-Selisistat (active enantiomer) and this compound (inactive enantiomer) in a suitable solvent (e.g., DMSO) at the same concentration.
-
Cell Treatment: Treat your cells with a range of concentrations of both the active and inactive enantiomers in parallel. Include a vehicle-only control.
-
Assay Performance: Perform your primary assay to measure the biological endpoint of interest (e.g., cell proliferation, gene expression, protein acetylation).
-
Data Analysis: Compare the dose-response curves for the active and inactive enantiomers. A significant effect observed with the (S)-enantiomer that is absent or greatly diminished with the (R)-enantiomer indicates an on-target effect.
Protocol 2: CRISPR-Cas9 Mediated SIRT1 Knockout for Target Validation
Objective: To confirm that the phenotype observed with this compound is dependent on the presence of SIRT1.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the SIRT1 gene into a Cas9 expression vector.[7][9] A non-targeting gRNA should be used as a control.
-
Transfection and Selection: Transfect your cell line with the SIRT1-targeting or non-targeting CRISPR-Cas9 plasmid. Select for transfected cells (e.g., using puromycin (B1679871) or FACS).
-
Knockout Validation: Expand individual clones and validate SIRT1 knockout by Western blot and DNA sequencing.
-
Phenotypic Analysis: Treat the validated SIRT1 knockout and control cell lines with this compound. The biological effect observed in the control cells should be absent or significantly reduced in the SIRT1 knockout cells if the effect is on-target.[10]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to SIRT1 in intact cells.[11][12][13]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures in a thermal cycler.[12]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble SIRT1 protein remaining using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SIRT1 as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]
Mandatory Visualizations
Caption: SIRT1 deacetylates key transcription factors, regulating cellular processes.
Caption: A logical workflow for validating on-target effects of this compound.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Selisistat S-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 2. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
(R)-Selisistat IC50 variability in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Selisistat. The information addresses the variability in IC50 values observed across different cell lines and provides standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as EX-527, is the R-enantiomer of Selisistat.[1] Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[2][3][4][5] SIRT1 deacetylates various protein substrates, including histones and transcription factors like p53, thereby influencing a wide range of cellular processes such as apoptosis, cell senescence, and metabolism.[6][7] By inhibiting SIRT1, Selisistat can increase the acetylation of p53, which can enhance its pro-apoptotic activity.[7][8]
Q2: Why do the reported IC50 values for this compound vary significantly between different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can show considerable variability across different cell lines due to a combination of biological and technical factors.
-
Biological Factors:
-
SIRT1 Expression Levels: The intracellular concentration of the SIRT1 target protein can differ significantly among cell lines. Cells with higher SIRT1 expression may require higher concentrations of the inhibitor to achieve a 50% reduction in its activity.
-
Genetic Background of Cell Lines: The presence of specific mutations (e.g., in p53) or alterations in signaling pathways downstream of SIRT1 can influence a cell line's sensitivity to SIRT1 inhibition.[7]
-
Cellular Metabolism and NAD+ Levels: Since SIRT1 is a NAD+-dependent enzyme, variations in cellular metabolism and the intracellular NAD+/NADH ratio can affect its activity and, consequently, the apparent potency of its inhibitors.[9][10]
-
Drug Efflux and Metabolism: Differences in the expression of drug transporters or metabolic enzymes among cell lines can alter the intracellular concentration of this compound, leading to different IC50 values.
-
-
Technical Factors:
-
Assay Methodology: The choice of assay to measure cell viability or proliferation (e.g., MTT, MTS, CellTiter-Glo) can impact the determined IC50 value.[11][12] Each assay relies on a different cellular process (metabolic activity, ATP levels, etc.), which can be differentially affected by the compound.
-
Experimental Conditions: Variations in experimental parameters such as cell seeding density, incubation time with the compound, and serum concentration in the culture medium can all contribute to IC50 variability.[13]
-
Data Analysis: The mathematical model used to fit the dose-response curve and calculate the IC50 can also introduce variability.[14]
-
This compound IC50 Values in Various Cell Lines
The following table summarizes the reported IC50 values for Selisistat (EX-527) in different cell lines. It is important to note that most literature refers to Selisistat or EX-527, and the specific enantiomer is not always stated. This compound is the more active enantiomer against SIRT1.
| Cell Line | IC50 (µM) | Assay Method | Incubation Time | Reference |
| A549 (Human lung carcinoma) | 29 | MTT | 48 hours | [2] |
| HCT-116 (Human colorectal carcinoma) | 37 | MTT | Not Specified | [2] |
| T47D (Human breast cancer) | 50.75 | Not Specified | 96 hours | [7] |
| MCF7 (Human breast cancer) | 85.26 | Not Specified | 96 hours | [7] |
| MDA-MB-231 (Human breast cancer) | 50.89 | Not Specified | 96 hours | [7] |
| BT-549 (Human breast cancer) | 49.86 | Not Specified | 96 hours | [7] |
| MDA-MB-468 (Human breast cancer) | 49.04 | Not Specified | 96 hours | [7] |
| SKOV3 (Human ovarian cancer) | 0.42 | Not Specified | 48 hours | [15] |
| OVCAR3 (Human ovarian cancer) | 6.35 | Not Specified | 48 hours | [15] |
| Ishikawa (Human endometrial adenocarcinoma) | 1.54 | Not Specified | 48 hours | [15] |
| DU145 (Human prostate carcinoma) | 0.78 | Not Specified | 48 hours | [15] |
| Caki-1 (Human kidney carcinoma) | 3.83 | Not Specified | 48 hours | [15] |
| MCF-7 (Human breast adenocarcinoma) | 5.36 | Not Specified | 48 hours | [15] |
Troubleshooting Guide for Inconsistent IC50 Values
Encountering variability in your this compound IC50 measurements? This guide will help you troubleshoot common issues.
Problem 1: High variability between replicate wells in the same experiment.
-
Possible Cause: Inconsistent cell seeding, incomplete drug mixing, or edge effects on the plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to avoid clumps.
-
Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Proper mixing: After adding the compound, gently mix the plate by tapping or using a plate shaker to ensure uniform distribution.
-
Minimize edge effects: To avoid evaporation and temperature gradients at the edges of the plate, fill the outer wells with sterile PBS or media without cells.
-
Problem 2: Poor dose-response curve (no sigmoidal shape).
-
Possible Cause: Incorrect concentration range of this compound, insufficient incubation time, or low cell viability at the start of the experiment.
-
Troubleshooting Steps:
-
Expand the concentration range: Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar), to capture the full dose-response.
-
Optimize incubation time: The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Check initial cell health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Problem 3: IC50 values are inconsistent between experiments.
-
Possible Cause: Variations in cell passage number, changes in media or serum lots, or inconsistent incubation conditions.
-
Troubleshooting Steps:
-
Standardize cell passage number: Use cells within a narrow and defined passage number range for all experiments.
-
Test new reagent lots: Before use in critical experiments, test new lots of media and serum for their effect on cell growth and drug response.
-
Maintain consistent incubation conditions: Ensure that the temperature, CO2 levels, and humidity in the incubator are stable and consistent across all experiments.
-
Verify compound integrity: Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a standardized method for determining the IC50 of this compound in adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to use at least 8-10 different concentrations to generate a complete dose-response curve.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Fit a sigmoidal dose-response curve to the data using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
SIRT1 Signaling Pathway
Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and subsequent apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new SIRT1 inhibitor, MHY2245, induces autophagy and inhibits energy metabolism via PKM2/mTOR pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of (R)-Selisistat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving (R)-Selisistat (also known as Selisistat or EX-527).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of Selisistat (EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1).[1][2][3] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene expression, metabolism, and stress responses by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[4][5][6] The (S)-enantiomer of Selisistat is the active inhibitor of SIRT1.[5][6] this compound is often used as a negative control in experiments. Selisistat has been investigated as a potential therapeutic agent for Huntington's disease.[2][7][8]
Q2: What is the difference between Selisistat, EX-527, this compound, and (S)-Selisistat?
Selisistat and EX-527 are synonymous names for the racemic mixture of the compound.[1][2] This mixture contains both the (R)- and (S)-enantiomers. The (S)-enantiomer is the biologically active form that potently inhibits SIRT1, while the (R)-enantiomer is largely inactive.[5][6] Therefore, for experiments requiring a negative control, this compound is the appropriate choice. When studying the effects of SIRT1 inhibition, the (S)-enantiomer or the racemic mixture (Selisistat/EX-527) is used.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically provided as a powder. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[9][10] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1][11] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C for long-term stability.[11] Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for SIRT1 Inhibition
Possible Cause: Inconsistent assay conditions can significantly impact the measured IC50 value. Factors such as the concentration of NAD+, the specific peptide substrate used, and the source and purity of the SIRT1 enzyme can all contribute to variability.[5][6]
Troubleshooting Steps:
-
Standardize Assay Components: Ensure consistent concentrations of NAD+ and the SIRT1 substrate across all experiments. The IC50 of Selisistat is known to be dependent on the NAD+ concentration.[12]
-
Enzyme Quality: Use a highly purified and well-characterized SIRT1 enzyme. Enzyme activity can vary between batches and suppliers.
-
Substrate Selection: The nature of the acetylated peptide substrate can influence inhibitor potency.[6] Use a validated and consistent substrate for all assays.
-
Control Experiments: Always include a positive control (a known SIRT1 inhibitor) and a negative control (vehicle) to validate the assay performance.
-
Detailed Record Keeping: Meticulously document all assay parameters, including reagent concentrations, incubation times, and temperatures, to ensure reproducibility.
Issue 2: Poor Compound Solubility or Precipitation in Aqueous Buffers
Possible Cause: this compound, like many small molecule inhibitors, has limited aqueous solubility.[10] Precipitation during the experiment can lead to inaccurate concentrations and unreliable results.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common solvent for stock solutions, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Use of Solubilizing Agents: For in vivo studies, co-solvents such as PEG300, Tween 80, or corn oil may be required to achieve the desired concentration and maintain solubility.[10][11]
-
Sonication and Heating: Gentle sonication or warming can aid in the dissolution of the compound.[1][11] However, be cautious not to degrade the compound with excessive heat.
-
Fresh Preparations: Prepare working solutions fresh from a DMSO stock immediately before use to minimize the risk of precipitation.[1][11]
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation before adding them to your experimental system.
Issue 3: Off-Target Effects or Lack of Specificity
Possible Cause: While Selisistat is a selective SIRT1 inhibitor, at high concentrations, it may exhibit activity against other sirtuins, such as SIRT2 and SIRT3.[9][13] It is crucial to use the compound at concentrations that are within the selective range for SIRT1.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that elicits the desired effect without causing non-specific toxicity.
-
Use of this compound as a Negative Control: The inactive (R)-enantiomer is an excellent tool to control for off-target effects that are not related to SIRT1 inhibition.[14]
-
Genetic Knockdown/Knockout: To confirm that the observed phenotype is indeed due to SIRT1 inhibition, consider using genetic approaches such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of SIRT1 as an orthogonal validation method.
-
Monitor Downstream Targets: Assess the acetylation status of known SIRT1 substrates (e.g., p53, PGC-1α) to confirm on-target engagement within your experimental system.[8][15]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selisistat (EX-527)
| Target | IC50 | Assay Conditions | Reference |
| Human SIRT1 | 38 nM | Cell-free assay | [9] |
| Human SIRT1 | 98 nM | Recombinant human SIRT1 | [4] |
| Human SIRT1 | 123 nM | Sir2 in Drosophila melanogaster | [1] |
| Human SIRT2 | 19.6 µM | Cell-free assay | [9] |
| Human SIRT3 | 48.7 µM | Cell-free assay | [9] |
Table 2: Recommended Starting Concentrations for In Vitro and In Vivo Experiments
| Experimental System | Recommended Concentration/Dose | Reference |
| Cell-based assays (e.g., HEK293, PC-12) | 1-10 µM | [7][10] |
| In vivo (mouse models of Huntington's disease) | 5-20 mg/kg (oral gavage) | [10] |
| In vivo (rat models) | ~10 µg (intracerebroventricular) | [9] |
Experimental Protocols
Protocol 1: In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation:
-
Prepare assay buffer according to the kit manufacturer's instructions.
-
Dilute the fluorogenic acetylated peptide substrate and NAD+ to their final working concentrations in the assay buffer.
-
Prepare a serial dilution of this compound or the active inhibitor in assay buffer. Also, prepare a vehicle control (e.g., DMSO diluted in assay buffer).
-
Dilute the SIRT1 enzyme to its final concentration in assay buffer. Keep on ice.
-
-
Assay Procedure:
-
Add the diluted this compound/inhibitor or vehicle control to the wells of a 96-well microplate.
-
Add the SIRT1 enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the reaction by adding the substrate/NAD+ mixture to all wells.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 45-60 minutes), protected from light.
-
Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).[9]
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p53 Acetylation in Cultured Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, NCI-H460) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound or the active inhibitor at the desired concentrations for a specified period (e.g., 6-24 hours). Include a vehicle-treated control group.
-
In some cases, co-treatment with a DNA damaging agent (e.g., etoposide) may be necessary to induce p53 acetylation.[10]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide (B372718) to inhibit sirtuins).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 at Lys382) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p53 or a loading control protein (e.g., GAPDH, β-actin).
-
Visualizations
Caption: Mechanism of SIRT1 inhibition by (S)-Selisistat.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selisistat - Wikipedia [en.wikipedia.org]
- 3. Selisistat (EX-527) | SIRT1 Inhibitor | AmBeed.com [ambeed.com]
- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 15. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Selisistat precipitation in cell culture media
Welcome to the technical support center for (R)-Selisistat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium.[2][3] The rapid change in solvent composition from a high-concentration organic environment to a primarily aqueous one drastically reduces the solubility of this compound, causing it to form a solid precipitate.[3]
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The most common solvent for preparing stock solutions of this compound is DMSO.[4][5] It is highly soluble in DMSO, with concentrations of 100 mg/mL (402.07 mM) being achievable.[4][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of DMSO added to your cell culture, and sonication can aid dissolution.[4][7]
Q3: What is the maximum recommended final DMSO concentration in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower.[3][8] The tolerance to DMSO can vary between different cell lines, so it is advisable to run a vehicle control experiment to assess the effect of the solvent on your specific cells.[3]
Q4: Why does a precipitate sometimes form over time while in the incubator?
A4: Several factors can cause delayed precipitation:
-
Temperature and pH Shifts: Changes in temperature between the lab bench and a 37°C incubator, or pH shifts due to the CO2 environment, can decrease a compound's solubility.[8]
-
Media Evaporation: Over long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.[2][9]
-
Interactions with Media Components: The compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[10]
-
Kinetic vs. Thermodynamic Solubility: The solution may initially be in a supersaturated state (kinetic solubility) and will precipitate over time as it reaches its true equilibrium (thermodynamic solubility).[11]
Q5: Should I use media that has a visible precipitate for my experiment?
A5: No, it is strongly recommended not to use media with a visible precipitate. The presence of a precipitate means the actual concentration of this compound in solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[11] Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.[12]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final working concentration of this compound exceeds its aqueous solubility limit. | Decrease the final concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific media.[2] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation ("crashing out").[2] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid dispersion.[2][3] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, is lower in cold solutions. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[2][8] |
Issue 2: Precipitation Occurs Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the lab bench can cause temperature cycling, affecting compound solubility.[2] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator chamber. |
| Media Evaporation | In long-term cultures, water evaporation from the media concentrates all solutes, including this compound, which may then exceed its solubility limit. | Ensure the incubator has proper humidification. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[2] |
| Stock Solution Degradation | Repeated freeze-thaw cycles can degrade the stock solution, potentially affecting its solubility.[8] | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[8][13] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (402.07 mM)[4][6] | Sonication is recommended to aid dissolution.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (10.05 mM)[7][13] | A common formulation for in vivo experiments. Solvents should be added sequentially.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.05 mM)[13] | |
| Water | 0.041 mg/mL (Predicted)[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4][14] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years[4][13] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[14] |
Note: To avoid degradation, it is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[8][13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortexer and sonicator
Procedure:
-
Bring the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of powder with MW 248.71, add 402 µL of DMSO).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Cap the vial tightly and vortex thoroughly until the powder is fully dissolved.
-
If dissolution is slow, briefly sonicate the vial in a water bath to aid the process.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a series of dilutions of this compound in your pre-warmed medium. For example, in a 96-well plate, add 200 µL of medium to each well.
-
Create a serial dilution: Add a calculated volume of your DMSO stock to the first well to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 200 µL for 100 µM final concentration). Mix well.
-
Transfer 100 µL from the first well to the second well, mix, and repeat across the plate to create a 2-fold dilution series.
-
Include a "vehicle control" well containing only the medium and the highest equivalent volume of DMSO used in the dilutions.[2]
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[2]
-
The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific conditions.[2]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Mechanism of solvent-shift induced precipitation of a hydrophobic compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on SIRT1.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selisistat R-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 5. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
Adjusting (R)-Selisistat incubation time for optimal SIRT1 inhibition
Welcome to the technical support center for (R)-Selisistat, a potent and selective SIRT1 inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a particular focus on adjusting incubation time for effective SIRT1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2][3][4] SIRT1 removes acetyl groups from various protein substrates, including histones and transcription factors like p53, thereby regulating a wide range of cellular processes such as gene expression, metabolism, and stress responses.[3][5][6] this compound exerts its inhibitory effect by acting as an uncompetitive inhibitor with respect to the acetylated substrate.[5]
Q2: What is the reported IC50 value for this compound against SIRT1?
A2: The half-maximal inhibitory concentration (IC50) for this compound against SIRT1 can vary depending on the assay conditions. However, it is consistently reported to be in the nanomolar range, highlighting its potency. The (S)-enantiomer is the active form of the racemate EX-527.[7]
Table 1: Reported IC50 Values for Selisistat (EX-527) against Sirtuins
| Sirtuin Isoform | IC50 | Assay Conditions |
| SIRT1 | 38 nM | Cell-free enzymatic assay[1][3][4][8] |
| SIRT1 | 123 nM | Cell-free assay[2] |
| SIRT1 | ~1 µM | In-cell luciferase complementation assay (blocking SIRT1-DBC1 interaction)[5] |
| SIRT2 | 19.6 µM | Cell-free enzymatic assay[8] |
| SIRT3 | 48.7 µM | Cell-free enzymatic assay[8] |
Q3: How does the incubation time of this compound affect SIRT1 inhibition?
A3: The optimal incubation time for this compound is highly dependent on the experimental context, including the cell type, the specific biological question being addressed, and the downstream readout being measured. Short incubation times (e.g., a few hours) may be sufficient to observe direct effects on SIRT1 activity and the acetylation status of its immediate targets.[1] Longer incubation periods (e.g., 24 to 72 hours or even days) are often necessary to observe downstream cellular phenotypes such as changes in gene expression, cell proliferation, or apoptosis.[1][8] For instance, an increase in acetylated p53 in NCI-H460 cells treated with a DNA damaging agent was observed after 6 hours of Selisistat treatment.[1] In contrast, effects on cell number in HCT116 cells were measured after 7 days.[1][8]
Q4: What are some common downstream targets to measure to confirm SIRT1 inhibition by this compound?
A4: A common method to confirm SIRT1 inhibition is to measure the acetylation status of its known substrates. A primary and well-documented target is the tumor suppressor protein p53. Inhibition of SIRT1 leads to an increase in the acetylation of p53 at lysine (B10760008) 382 (p53K382ac).[6] Other downstream targets whose acetylation may be affected by SIRT1 inhibition include CBP/p300, AMPK, FOXO3, and PGC-1α.[9]
Troubleshooting Guide
Issue 1: No observable effect after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Insufficient Incubation Time | The effect you are measuring may be a downstream event requiring longer inhibition of SIRT1. Solution: Perform a time-course experiment. Start with a shorter incubation (e.g., 6 hours) to check for proximal events like p53 acetylation, and extend to longer time points (e.g., 24, 48, 72 hours) to assess downstream cellular effects.[1] |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell type or experimental conditions. Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a concentration around the reported IC50 and titrate up. Be mindful that higher concentrations can lead to off-target effects.[10] |
| Poor Compound Solubility or Stability | This compound may have precipitated out of solution or degraded. Solution: Ensure proper dissolution in a suitable solvent like DMSO.[8] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[11] When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the same day.[2] |
| Cellular Context | The effects of SIRT1 inhibition can be highly dependent on the cell type, metabolic state, and confluency.[10] Solution: Ensure consistent cell culture practices. The effect of Selisistat on HCT116 cell proliferation was observed in 0.1% serum but not in 10% serum, indicating that the cellular environment is critical.[8] |
Issue 2: High cell toxicity or unexpected off-target effects.
| Potential Cause | Troubleshooting Steps |
| Concentration is too high | While this compound is selective for SIRT1, very high concentrations may inhibit other sirtuins (SIRT2, SIRT3) or cause other off-target effects.[8][10] Solution: Lower the concentration of this compound. Refer to your dose-response curve to use the lowest effective concentration. |
| Solvent Toxicity | The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the concentration used. Solution: Include a vehicle-only control in your experiments to assess the effect of the solvent. Ensure the final concentration of the solvent is low and consistent across all treatments. |
Experimental Protocols
Protocol 1: In Vitro SIRT1 Deacetylase Activity Assay
This protocol is a generalized procedure based on commonly used fluorometric assays.
-
Prepare Reagents :
-
Recombinant human SIRT1 enzyme.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to residues 379-382 of p53, acetylated on lysine 382).[8]
-
NAD+ solution.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution.
-
-
Assay Procedure :
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate for 15 minutes at 37°C.[10]
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate for a defined period (e.g., 45-60 minutes) at 37°C.[8]
-
Stop the reaction and add the developer solution.
-
Incubate for 15-30 minutes at 37°C.[10]
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Protocol 2: Western Blot for Acetylated p53
-
Cell Treatment :
-
Plate cells (e.g., NCI-H460, MCF-7) and allow them to adhere.[1]
-
Treat cells with this compound at the desired concentration and for the desired incubation time (e.g., 1 µM for 6 hours).[1] In some cases, co-treatment with a DNA damaging agent like etoposide (B1684455) (20 µM) may be used to induce p53 acetylation.[1]
-
-
Protein Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
-
Western Blotting :
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 Lys382).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to total p53 or a loading control like β-actin or GAPDH.
-
Visualizations
Caption: Simplified signaling pathway of SIRT1 inhibition by this compound.
Caption: General workflow for optimizing this compound incubation time.
References
- 1. Selisistat (EX-527) | SIRT1 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selisistat (EX-527) | SIRT1 Inhibitor | AmBeed.com [ambeed.com]
- 4. plus.labcloudinc.com [plus.labcloudinc.com]
- 5. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming (R)-Selisistat Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (R)-Selisistat, a selective SIRT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 is implicated in various cellular processes, including the regulation of gene expression, metabolism, and stress responses. In the context of cancer, SIRT1 can deacetylate and thereby inactivate tumor suppressor proteins like p53, promoting cell survival and proliferation.[1] By inhibiting SIRT1, this compound aims to restore the activity of these tumor suppressors and induce cancer cell death.
Q2: What are the known mechanisms of resistance to this compound in cancer cells?
Resistance to this compound, and SIRT1 inhibitors in general, can arise from several mechanisms that cancer cells employ to survive and proliferate despite treatment. These include:
-
Upregulation of SIRT1 expression: Cancer cells may increase the production of the SIRT1 protein to counteract the inhibitory effect of the drug.
-
Activation of bypass signaling pathways: Cells can activate alternative survival pathways that are not dependent on SIRT1 activity.
-
Increased drug efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to remove this compound from the cell, reducing its intracellular concentration.
-
Alterations in downstream targets: Mutations or modifications in proteins downstream of SIRT1, such as p53, can render them insensitive to changes in their acetylation status.
Q3: What are some potential strategies to overcome this compound resistance?
Several strategies are being explored to overcome resistance to SIRT1 inhibitors:
-
Combination Therapy: Using this compound in combination with other anti-cancer agents can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance. For example, combining this compound with cytotoxic drugs like paclitaxel (B517696) has shown additive effects in breast cancer cell lines.[2][3][4]
-
Targeting Bypass Pathways: Identifying and inhibiting the specific signaling pathways that are activated in resistant cells can re-sensitize them to this compound.
-
Inhibition of Drug Efflux Pumps: Co-administration of inhibitors of ABC transporters can increase the intracellular concentration of this compound.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration and should be prepared fresh for each use. Always refer to the manufacturer's data sheet for specific instructions on solubility and storage.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Issue: High variability between replicate wells or unexpected increases in cell viability at high concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of formazan (B1609692) crystals | Ensure complete solubilization of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO) and mixing thoroughly. Visual inspection under a microscope can confirm dissolution.[5] |
| Interference of this compound with the MTT reagent | To check for direct reduction of MTT by this compound, perform a cell-free control by adding the compound to media with MTT. If a color change occurs, consider using an alternative viability assay (e.g., Crystal Violet or CellTiter-Glo®). |
| Cell plating inconsistencies | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and avoid seeding cells in the outer wells of the plate, which are prone to evaporation ("edge effect").[5] |
| Contamination | Regularly check cell cultures for microbial contamination. If contamination is suspected, discard the cells and start a new culture from a frozen stock. |
| Paradoxical effect at high concentrations | Some compounds can have off-target effects or induce cellular stress responses at very high concentrations that may paradoxically increase metabolic activity. Test a wider range of concentrations to identify the optimal inhibitory range. |
Guide 2: Difficulty in Detecting Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Issue: Low percentage of apoptotic cells detected even after treatment with effective concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal treatment time or concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process, and the peak may be missed if only a single time point is analyzed. |
| Cell harvesting issues (for adherent cells) | Over-trypsinization can damage cell membranes, leading to false positive PI staining. Use a gentle cell detachment method and minimize the incubation time with trypsin. Collect the supernatant containing detached apoptotic cells along with the adherent cells.[6] |
| Incorrect compensation settings on the flow cytometer | Use single-stained controls (Annexin V only and PI only) to set the correct compensation and gates to distinguish between live, early apoptotic, late apoptotic, and necrotic populations.[7] |
| Loss of apoptotic cells during washing steps | Apoptotic cells are more fragile. Minimize the number of washing steps and use gentle centrifugation speeds (e.g., 300 x g for 5 minutes).[7] |
| Cell death is occurring through a non-apoptotic mechanism | This compound may be inducing other forms of cell death, such as necrosis or autophagy-dependent cell death. Consider using alternative assays to investigate these possibilities. |
Guide 3: Weak or No Signal in Western Blot for Acetylated Proteins (e.g., Acetyl-p53)
Issue: Difficulty in detecting an increase in acetylated p53 after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Low abundance of the acetylated protein | Use a sufficient amount of total protein lysate (e.g., 20-40 µg). Consider enriching for the protein of interest through immunoprecipitation (IP) before Western blotting. |
| Inefficient primary antibody | Use a primary antibody that is validated for detecting the specific acetylation site of interest. Titrate the antibody to determine the optimal concentration. Include a positive control, such as cells treated with a known inducer of p53 acetylation (e.g., a histone deacetylase inhibitor like Trichostatin A).[8] |
| Deacetylation during sample preparation | Use a lysis buffer containing deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins during extraction. Keep samples on ice at all times. |
| High background | Ensure proper blocking of the membrane (e.g., with 5% non-fat dry milk or BSA in TBST). Optimize the washing steps to remove non-specific antibody binding.[9][10] |
| Suboptimal transfer conditions | Optimize the transfer time and voltage based on the molecular weight of the target protein. For large proteins, a longer transfer time or the use of a wet transfer system may be necessary.[11] |
Quantitative Data
Table 1: IC50 Values of this compound (EX-527) and Paclitaxel in Breast Cancer Cell Lines [2][3][4]
| Cell Line | This compound (EX-527) IC50 (µM) | Paclitaxel IC50 (µM) | This compound + Paclitaxel (1:1 ratio) IC50mix (µM) |
| MCF7 (Luminal A) | 31.02 | Data not specified in source | 31.02 |
| T47D (Luminal A) | 29.52 | Data not specified in source | 29.52 |
| MDA-MB-231 (TNBC) | 38.45 | Data not specified in source | 38.45 |
| MDA-MB-468 (TNBC) | 33.40 | Data not specified in source | 33.40 |
| BT-549 (TNBC) | 30.57 | Data not specified in source | 30.57 |
TNBC: Triple-Negative Breast Cancer
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[12][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a combination of this compound and another drug, or vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol is a generalized procedure for apoptosis detection by flow cytometry.[6][7][16][17]
-
Cell Treatment: Treat cells with this compound or a combination therapy for the predetermined optimal time and concentration to induce apoptosis.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot for Acetylated p53
This protocol provides a general workflow for detecting changes in protein acetylation.[1][18][19][20][21]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 Lys382) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with antibodies against total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the signal.
Visualizations
Caption: SIRT1 signaling and mechanisms of resistance to this compound.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: (R)-Selisistat Control Experiments for Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments for assessing the specificity of the SIRT1 inhibitor, (R)-Selisistat (also known as EX-527).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a cellular phenotype with this compound treatment. How can I be sure it is a specific result of SIRT1 inhibition?
A1: To attribute a cellular phenotype to SIRT1 inhibition by this compound, a series of control experiments are essential. These controls help to rule out off-target effects or artifacts. The three main pillars of demonstrating specificity are:
-
Biochemical Specificity: Confirming that this compound inhibits SIRT1 more potently than other related enzymes.
-
Cellular On-Target Engagement: Demonstrating that this compound engages SIRT1 in cells, leading to a measurable downstream effect (e.g., increased acetylation of a known SIRT1 substrate).
-
Genetic Validation: Showing that the biological effect of this compound is lost or significantly diminished when SIRT1 expression is reduced or eliminated.
Q2: What is the first and most straightforward control to run in my cellular assay?
A2: The most direct initial control is to use the biologically inactive enantiomer of Selisistat. Selisistat is a racemic mixture, with the (S)-enantiomer being the active SIRT1 inhibitor and the (R)-enantiomer being largely inactive.[1] By treating your cells with the (R)-enantiomer at the same concentration as the active compound, you can control for off-target effects related to the chemical scaffold itself.
Troubleshooting:
-
Problem: I still see a small effect with the (R)-enantiomer.
-
Possible Cause & Solution: While significantly less active, the (R)-enantiomer may retain minimal activity at very high concentrations. Ensure you are working within a concentration range where the (S)-enantiomer is effective, and the (R)-enantiomer shows no significant activity. If a minor effect persists, it may indicate a very sensitive off-target interaction of the chemical backbone. Document this and consider it in your interpretation.
Q3: How can I confirm that this compound is engaging SIRT1 in my cells?
A3: You should measure the acetylation status of a known SIRT1 substrate. A well-established substrate is the tumor suppressor protein p53, which is deacetylated by SIRT1 at lysine (B10760008) 382 (K382).[2][3] Inhibition of SIRT1 by this compound should lead to an increase in acetylated p53 (Ac-p53). This can be readily assessed by Western blotting.
Troubleshooting:
-
Problem: I don't see an increase in Ac-p53 after this compound treatment.
-
Possible Causes & Solutions:
-
Low basal p53 acetylation: In some cell lines under normal growing conditions, the level of p53 acetylation is very low. Consider treating your cells with a DNA-damaging agent (e.g., etoposide) to induce p53 expression and acetylation, which will provide a more dynamic range to observe the effect of SIRT1 inhibition.[3]
-
Suboptimal antibody: Ensure your anti-acetyl-p53 antibody is validated and working correctly.
-
Cell line context: The SIRT1-p53 axis may not be the most prominent pathway in your specific cell line. Consider investigating other known SIRT1 substrates.
-
Q4: What is the "gold standard" experiment to prove the observed phenotype is SIRT1-dependent?
A4: The gold standard for validating that the effect of an inhibitor is on-target is to use a genetic approach, such as siRNA- or shRNA-mediated knockdown of SIRT1.[4][5][6] If the phenotype observed with this compound is genuinely due to SIRT1 inhibition, then reducing the amount of SIRT1 protein in the cells should either mimic the effect of the inhibitor or render the cells insensitive to the inhibitor.
Troubleshooting:
-
Problem: The phenotype of SIRT1 knockdown does not perfectly match the phenotype of this compound treatment.
-
Possible Causes & Solutions:
-
Incomplete knockdown: siRNA/shRNA rarely achieves 100% protein depletion. The remaining SIRT1 might be sufficient to perform some of its functions.
-
Compensation: Chronic loss of SIRT1 through knockdown might lead to compensatory changes in other cellular pathways that are not observed with acute pharmacological inhibition.
-
Off-target effects of the inhibitor: If the knockdown has no effect, but the inhibitor does, this strongly suggests an off-target mechanism for this compound in your system.
-
Data Presentation
For robust experimental design, it is crucial to understand the selectivity profile of this compound. The following table summarizes the inhibitory concentrations (IC50) of Selisistat (EX-527) against SIRT1 and other sirtuins.
| Enzyme | IC50 Value | Fold Selectivity vs. SIRT1 | Reference(s) |
| SIRT1 | 38 - 98 nM | - | [1][7][8] |
| SIRT2 | 19.6 µM | ~200 - 515x | [7][8] |
| SIRT3 | 48.7 µM | ~500 - 1280x | [7][8] |
| Class I/II HDACs | > 100 µM | > 1000x | [1][7] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Inactive Enantiomer Control
Objective: To differentiate the specific effects of SIRT1 inhibition from non-specific effects of the chemical scaffold.
Methodology:
-
Compound Preparation: Prepare stock solutions of both the active (S)-Selisistat and the inactive this compound in a suitable solvent (e.g., DMSO).
-
Cell Treatment: In parallel with your main experiment, treat a set of cells with the inactive (R)-enantiomer at the exact same final concentrations and for the same duration as the active (S)-enantiomer.
-
Vehicle Control: Include a vehicle control (e.g., DMSO) at the same final concentration used for the compounds.
-
Assay: Perform your primary cellular assay (e.g., cell viability, gene expression, etc.) on all treatment groups.
-
Data Analysis: Compare the results from the (S)-Selisistat-treated group to both the vehicle control and the this compound-treated group. A specific on-target effect should be observed with the (S)-enantiomer but not with the (R)-enantiomer or the vehicle.
Protocol 2: Western Blot for Acetyl-p53
Objective: To confirm on-target engagement of SIRT1 by this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest. Once they reach the desired confluency, treat them with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control.
-
Optional: To enhance the signal, co-treat with a DNA-damaging agent like etoposide (B1684455) (e.g., 20 µM) for the final 6 hours of incubation.[3]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against acetyl-p53 (Lys382).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Normalization: Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the acetyl-p53 signal.
Protocol 3: SIRT1 Knockdown via siRNA
Objective: To genetically validate that the observed phenotype is SIRT1-dependent.
Methodology:
-
siRNA Transfection:
-
Transfect your cells with a validated SIRT1-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent, following the manufacturer's protocol.
-
It is recommended to test at least two different SIRT1-targeting siRNAs to control for off-target effects of the siRNA itself.
-
-
Knockdown Confirmation: 48-72 hours post-transfection, harvest a subset of the cells to confirm SIRT1 knockdown by Western blotting or qRT-PCR.
-
Inhibitor Treatment: Once knockdown is confirmed, treat the remaining SIRT1-knockdown and control siRNA-transfected cells with this compound or vehicle.
-
Phenotypic Assay: Perform your primary cellular assay.
-
Data Analysis: Compare the effect of this compound in the control siRNA-transfected cells versus the SIRT1-knockdown cells. If the inhibitor's effect is on-target, it should be significantly reduced in the SIRT1-knockdown cells.
Visualizations
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. SirT1 Is an Inhibitor of Proliferation and Tumor Formation in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
Technical Support Center: Validating SIRT1 Inhibition with (R)-Selisistat
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for validating the inhibition of Sirtuin 1 (SIRT1) following treatment with (R)-Selisistat (also known as EX-527).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable, and highly selective small-molecule inhibitor of SIRT1.[1][2] SIRT1 is an NAD+-dependent deacetylase that removes acetyl groups from various protein substrates, including histones and transcription factors.[1][3] By inhibiting SIRT1's catalytic activity, Selisistat leads to an increase in the acetylation of SIRT1's downstream targets.[4]
Q2: What is the primary and most reliable method to confirm SIRT1 inhibition in cells?
The most widely accepted method is to measure the acetylation status of a known SIRT1 substrate via Western blot. The tumor suppressor protein p53 is a critical non-histone target of SIRT1.[5][6] SIRT1 deacetylates p53 at lysine (B10760008) 382 (K382), which attenuates its activity.[5][7][8] Therefore, a successful SIRT1 inhibition by Selisistat should result in a detectable increase in acetylated p53 (Ac-p53) at this site.[1][7]
Q3: Do I need to induce p53 acetylation before treating with Selisistat?
In some cell lines, the basal level of p53 acetylation may be low.[8] To observe a robust effect of SIRT1 inhibition, it is often necessary to first induce p53 acetylation using a DNA damaging agent like etoposide (B1684455), adriamycin, or hydrogen peroxide.[8][9][10] Selisistat treatment then prevents the deacetylation of this newly acetylated p53, leading to a more significant and detectable increase.[8]
Q4: What are alternative methods to validate SIRT1 engagement by Selisistat?
Beyond monitoring substrate acetylation, other methods can validate target engagement:
-
In Vitro SIRT1 Activity Assay: This biochemical assay uses recombinant SIRT1 and a fluorogenic acetylated peptide substrate to directly measure the inhibitory effect of Selisistat on the enzyme's deacetylase activity.[11][12]
-
Cellular Thermal Shift Assay (CETSA): This biophysical method confirms that Selisistat directly binds to and stabilizes SIRT1 inside the cell. Target engagement is observed as an increase in the thermal stability of SIRT1 in the presence of the compound.[13][14]
-
Quantitative Acetylomics (LC-MS/MS): For a global, unbiased view, mass spectrometry can be used to identify and quantify changes across the entire acetyl-proteome after Selisistat treatment, confirming effects on known SIRT1 targets and potentially identifying new ones.[15][16]
Troubleshooting Guide
Q: I don't see an increase in p53 acetylation after Selisistat treatment. What went wrong?
A: This is a common issue with several potential causes. Follow this logical troubleshooting workflow:
Caption: A logical workflow for troubleshooting the absence of p53 hyperacetylation.
-
1. Verify Compound and Treatment:
-
Compound Integrity: Ensure the this compound stock solution is correctly prepared and stored. Poor solubility can prevent it from entering cells effectively.[17]
-
Concentration and Duration: The optimal concentration and treatment time can be cell-type dependent.[5] Perform a dose-response curve (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the ideal conditions for your model.
-
-
2. Review Experimental Protocol:
-
3. Consider Cellular Context:
-
p53 Status: Confirm that your cell line expresses wild-type p53. The Ac-p53 (K382) antibody is specific to this form.
-
SIRT1 Expression: Verify that your cells express sufficient levels of SIRT1 protein.
-
Cell Line Differences: The cellular response to SIRT1 inhibition can vary significantly between different cell lines.[8]
-
-
4. Assess Detection Method (Western Blot):
-
Antibody Quality: Validate your primary antibodies for both acetylated-p53 and total-p53. Run a positive control, such as lysates from cells treated with SIRT1 siRNA, to confirm the antibody detects the target modification.[7]
-
Loading and Transfer: Ensure equal protein loading by normalizing to a loading control (e.g., β-actin, GAPDH) and confirm efficient protein transfer to the membrane.[5]
-
Q: My results suggest off-target effects. How can I be sure my phenotype is due to SIRT1 inhibition?
A: While Selisistat is highly selective for SIRT1 over SIRT2 and SIRT3, using very high concentrations could lead to off-target inhibition.[3][11]
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of Selisistat that gives a robust increase in substrate acetylation.
-
Genetic Validation: The gold standard for confirming specificity is to use a genetic approach. Knock down SIRT1 using siRNA or shRNA and check if it phenocopies the effect of Selisistat treatment.[7][9]
-
Use a Structurally Different Inhibitor: If possible, use another selective SIRT1 inhibitor with a different chemical scaffold to see if it produces the same biological effect.
Supporting Data
Table 1: Inhibitory Potency of this compound (EX-527) This table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potency and selectivity.
| Target | IC50 | Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 - 98 nM | - | [11][18] |
| SIRT2 | 19.6 µM | >200-fold | [11] |
| SIRT3 | 48.7 µM | >200-fold | [11] |
Table 2: Effect of SIRT1 Inhibition on p53 Acetylation in Various Cell Lines This table provides representative data on the expected increase in acetylated p53 levels upon SIRT1 inhibition, often in combination with a DNA damage stimulus.
| Cell Line | Treatment | Fold Change in Acetylated p53 (Normalized to Total p53) | Reference |
| HepG2 (p53 wild-type) | SIRT1 siRNA | 1.39 | [5] |
| NCI-H460 | Etoposide + EX-527 (1 µM) | Increased | [5][8] |
| Primary Human Mammary Epithelial Cells | Etoposide + EX-527 | Increased | [5] |
Key Validation Assays & Protocols
Protocol 1: Western Blot for Acetylated-p53 (Ac-p53)
This protocol details the most common method for confirming SIRT1 inhibition in a cellular context.
Caption: Standard experimental workflow for validating SIRT1 inhibition via Western blot.
Materials:
-
Cell line of interest (e.g., NCI-H460, MCF-7)[8]
-
This compound (EX-527)
-
Etoposide (optional, for inducing p53 acetylation)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-acetyl-p53 (Lys382), Mouse anti-total-p53, Mouse anti-β-actin or GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system and analysis software (e.g., ImageJ)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with vehicle (DMSO) or this compound at the desired concentration for the optimized time. If required, co-treat with a DNA damaging agent like etoposide (20 µM) for the final 6 hours of incubation.[8]
-
Lysis: Wash cells with ice-cold PBS, then lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample. Normalize all samples to the same concentration.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-40 µg of total protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[20]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against acetyl-p53 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again as in step 8. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[5]
-
Stripping and Re-probing: To normalize, the same membrane can be stripped and re-probed for total p53 and a loading control (β-actin or GAPDH).
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of Ac-p53 to total p53, and then normalize this value to the loading control for each sample.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol validates direct target engagement of Selisistat with SIRT1 in a cellular environment.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into different PCR tubes. Heat each aliquot to a different temperature (e.g., 40°C to 64°C gradient) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Lysis: Lyse the cells by performing freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[14]
-
Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Collect the supernatant (soluble fraction) and prepare for Western blot analysis.
-
Western Blot: Run a Western blot as described in Protocol 1, using a primary antibody specific for total SIRT1.
-
Analysis: Quantify the SIRT1 band intensity for each temperature point in both the vehicle- and Selisistat-treated samples. Plot the percentage of soluble SIRT1 against temperature. A rightward shift in the melting curve for the Selisistat-treated sample indicates thermal stabilization and confirms direct target engagement.[14]
Signaling Pathway
Caption: SIRT1 deacetylates and inactivates p53. This compound inhibits SIRT1, leading to accumulation of active, acetylated p53.
References
- 1. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of p53 by SIRT1 inhibition enhances elimination of CML leukemia stem cells in combination with imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Acetylome Analysis Reveals the Roles of SIRT1 in Regulating Diverse Substrates and Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylome Analysis Identifies SIRT1 Targets in mRNA-Processing and Chromatin-Remodeling in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
Technical Support Center: (R)-Selisistat Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-Selisistat (also known as EX-527) in animal models. The information is presented in a question-and-answer format to directly address potential issues, particularly concerning toxicity and troubleshooting during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the R-enantiomer of Selisistat (EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress response, metabolism, and inflammation by removing acetyl groups from histone and non-histone proteins. By inhibiting SIRT1, this compound increases the acetylation of SIRT1 substrates, thereby modulating their activity.
Q2: What is the selectivity profile of this compound?
A2: Selisistat (EX-527) is highly selective for SIRT1. It has an IC50 of approximately 98 nM for SIRT1 and is over 200-fold more selective for SIRT1 than for SIRT2 and SIRT3.[1][2] It does not significantly inhibit other classes of histone deacetylases (HDACs).[2]
Q3: In which animal models has this compound been used?
A3: this compound has been utilized in various animal models, most notably for neurodegenerative diseases like Huntington's disease in both Drosophila and mouse models.[3] It has also been investigated in models of cancer and inflammation.[4]
Q4: Is this compound considered safe for use in animal models?
A4: Yes, preclinical studies have shown that this compound is generally safe and well-tolerated in animal models.[1][2][5] No serious adverse events have been reported in multiple studies, even at relatively high doses.[1][5]
Troubleshooting Guide: Dealing with Potential Toxicity
While this compound has a good safety profile, it is crucial to be aware of potential signs of toxicity, especially when using higher doses or in long-term studies. This guide provides information on identifying and managing potential adverse effects.
Q5: What are the known No-Observable-Adverse-Effect Levels (NOAELs) for Selisistat in animals?
A5: The NOAEL for Selisistat has been established in preclinical toxicology studies:
-
Rat: 20 mg/kg/day
-
Dog: 30 mg/kg/day
Q6: What are the potential clinical signs of toxicity to monitor in animals treated with this compound?
A6: Although significant toxicity is not commonly reported, researchers should monitor for general signs of adverse effects, particularly at doses exceeding the NOAEL. These can include:
-
Changes in body weight (weight loss)
-
Reduced food and water intake
-
Lethargy or changes in activity levels
-
Ruffled fur or poor grooming
-
Changes in posture or gait
-
Any signs of pain or distress
Q7: Are there any specific organ systems that should be monitored for toxicity?
A7: While widespread organ toxicity has not been a reported issue, it is good practice in any preclinical study to monitor key organ systems. In a human clinical trial, slight, transient increases in liver enzymes (ALT) were observed in a small number of participants at a high dose (100 mg), although no such effects were noted in animal toxicity studies.[1] Therefore, monitoring liver function is a prudent measure.
-
Liver: Monitor for changes in liver enzymes (ALT, AST) in serum.
-
Kidney: Monitor for changes in blood urea (B33335) nitrogen (BUN) and creatinine.
-
Hematology: Perform complete blood counts (CBC) to check for any hematological abnormalities.
Q8: What should I do if I observe signs of toxicity in my animal models?
A8: If you observe any adverse effects, consider the following steps:
-
Reduce the dose: This is the most immediate step to mitigate toxicity.
-
Change the vehicle or formulation: Poor solubility can sometimes lead to localized irritation or poor bioavailability. Ensure the compound is fully dissolved.
-
Adjust the dosing frequency: If administering the compound daily, consider reducing the frequency.
-
Provide supportive care: Ensure animals have easy access to food and water.
-
Consult a veterinarian: For any significant signs of distress, veterinary consultation is essential.
Quantitative Data on this compound Safety
The following table summarizes key safety and pharmacokinetic data for Selisistat (EX-527) from preclinical and clinical studies.
| Parameter | Species | Dose | Observation | Reference |
| NOAEL | Rat | 20 mg/kg/day | No observable adverse effects. | [5] |
| Dog | 30 mg/kg/day | No observable adverse effects. | [5] | |
| General Tolerability | Mouse | Up to 100 mg/kg | Absence of overt toxicity. | [3] |
| Human Tolerability | Human | Single dose up to 600 mg | Safe and well-tolerated. | [1][5] |
| Human | Multiple doses up to 300 mg/day | Safe and well-tolerated. | [1][5] | |
| Pharmacokinetics | Mouse | 5 mg/kg/day | Average steady-state plasma concentration of 370 nM. | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final injection volume, create a vehicle solution. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Administer the solution via intraperitoneal injection. The typical injection volume for a mouse is 100-200 µL.
-
Protocol 2: Preparation and Administration of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in the 0.5% HPMC solution to the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the suspension using a proper-sized, ball-tipped gavage needle.
-
Visualizations
The following diagrams illustrate the SIRT1 signaling pathway and a general experimental workflow for in vivo studies with this compound.
Caption: SIRT1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SIRT1 Inhibitors: (R)-Selisistat vs. Sirtinol and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (R)-Selisistat against other Sirtuin 1 (SIRT1) inhibitors, with a particular focus on Sirtinol. The information presented is collated from publicly available experimental data to facilitate an evidence-based selection of inhibitors for research and development purposes.
Executive Summary
SIRT1 is a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes, including stress resistance, metabolism, and longevity. Its role in various diseases has made it a significant therapeutic target. This compound (also known as EX-527) has emerged as a highly potent and selective SIRT1 inhibitor, demonstrating significant advantages over less specific inhibitors like Sirtinol. While this compound operates in the nanomolar range with high selectivity against other sirtuins, Sirtinol exhibits micromolar potency and inhibits both SIRT1 and SIRT2. This guide delves into the quantitative data, experimental methodologies, and affected signaling pathways to provide a comprehensive comparison.
Data Presentation: Quantitative Comparison of SIRT1 Inhibitors
The following tables summarize the key quantitative parameters for this compound, Sirtinol, and other notable SIRT1 inhibitors.
Table 1: Inhibitory Potency (IC50) Against Sirtuin Isoforms
| Compound | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Reference(s) |
| This compound (EX-527) | 38 nM - 123 nM | 19.6 µM - 20.1 µM | 48.7 µM | [1][2][3][4] |
| Sirtinol | 40 µM - 131 µM | 38 µM | Not widely reported | [1][5] |
| Cambinol | ~56 µM | ~59 µM | >100 µM | [6] |
| Salermide | ~80% inhibition at 100 µM | ~80% inhibition at 25 µM | Not widely reported | [7] |
Table 2: Selectivity Profile of SIRT1 Inhibitors
| Compound | Selectivity for SIRT1 over SIRT2 | Selectivity for SIRT1 over SIRT3 | Other Selectivity Notes | Reference(s) |
| This compound (EX-527) | >200-fold | >200-fold | Does not inhibit SIRT4-7 or Class I/II HDACs at concentrations up to 100 µM.[2] | [1][2] |
| Sirtinol | ~0.3-fold (i.e., more potent on SIRT2) | Not applicable | Does not inhibit Class I or II HDACs.[5] | [5] |
| Cambinol | ~1-fold | >1.8-fold | Weak inhibition against SIRT5.[6] | [6] |
| Salermide | Less selective for SIRT1 | Not applicable | [7] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: SIRT1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric) for IC50 Determination
This protocol describes a common method for determining the IC50 value of a test compound against recombinant human SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 Fluorogenic Substrate: e.g., a peptide derived from p53 (amino acids 379-382, Arg-His-Lys-Lys[Ac]) conjugated to a fluorophore like AMC (aminomethylcoumarin)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer Solution (e.g., containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound, Sirtinol, etc.) dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in assay buffer. Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: To each well of the microplate, add the assay buffer, NAD+, and the SIRT1 enzyme.
-
Inhibitor Addition: Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the SIRT1 reaction and initiate the cleavage of the deacetylated substrate, which releases the fluorophore.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).[5]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for SIRT1 Inhibition: p53 Acetylation Western Blot
This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context, leading to an increase in the acetylation of SIRT1's downstream target, p53.
Materials:
-
Human cell line (e.g., MCF-7, U-2 OS)
-
Cell culture medium and supplements
-
Test compounds (this compound, Sirtinol, etc.)
-
DNA damaging agent (e.g., etoposide) to induce p53 expression and acetylation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total p53, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the test compounds at various concentrations for a predetermined time (e.g., 6-24 hours). In some experiments, co-treatment with a DNA damaging agent like etoposide (B1684455) is performed to enhance the p53 acetylation signal.[8]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p53 and a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetyl-p53 signal to the total p53 signal, and then to the loading control, to determine the relative increase in p53 acetylation upon inhibitor treatment.[9]
Conclusion
The experimental data clearly indicates that this compound is a superior inhibitor of SIRT1 compared to Sirtinol in terms of both potency and selectivity. Its ability to inhibit SIRT1 at nanomolar concentrations with minimal off-target effects on SIRT2 and SIRT3 makes it an invaluable tool for specifically investigating the biological roles of SIRT1. In contrast, Sirtinol's lower potency and dual inhibition of SIRT1 and SIRT2 may confound the interpretation of experimental results. For researchers aiming to dissect the specific functions of SIRT1, this compound is the more appropriate and reliable choice. This guide provides the necessary data and protocols to aid in the informed selection and application of these inhibitors in future research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of (R)-Selisistat and the (S)-Enantiomer of EX-527 in SIRT1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of the SIRT1 inhibitor EX-527, (R)-Selisistat and its (S)-counterpart, supported by experimental data. This analysis focuses on their differential activity, offering insights into their potential applications in research and therapeutic development.
EX-527, a widely recognized inhibitor of Sirtuin 1 (SIRT1), is a racemic mixture composed of (R)- and (S)-enantiomers. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and apoptosis.[1] The differential activity of the two enantiomers of EX-527 is of significant interest for researchers targeting SIRT1-mediated pathways.
Quantitative Comparison of Inhibitory Activity
Experimental data demonstrates a stark contrast in the inhibitory potency of the (R)- and (S)-enantiomers of EX-527 against SIRT1. The (S)-enantiomer, also known as Selisistat, is the biologically active form, exhibiting potent inhibition of SIRT1. In contrast, the (R)-enantiomer is largely inactive.
| Compound | Target | IC50 | Selectivity vs. SIRT2 | Selectivity vs. SIRT3 |
| (S)-Selisistat (EX-527) | SIRT1 | 98 nM[2] | >200-fold[2] | >200-fold[2] |
| SIRT2 | 19.6 µM[3] | - | ||
| SIRT3 | 48.7 µM[3] | - | ||
| This compound | SIRT1 | > 100 µM[4] | - | - |
Table 1: Comparative Inhibitory Activity. The half-maximal inhibitory concentration (IC50) values highlight the potent and selective inhibition of SIRT1 by the (S)-enantiomer of EX-527, while the (R)-enantiomer shows negligible activity.
SIRT1 Signaling Pathway and Point of Inhibition
SIRT1 deacetylates a variety of protein substrates, including transcription factors like p53 and FOXO proteins, thereby modulating their activity.[1] Inhibition of SIRT1 by (S)-Selisistat prevents this deacetylation, leading to an accumulation of acetylated substrates and subsequent downstream effects.
Figure 1: Simplified SIRT1 Signaling Pathway. This diagram illustrates the central role of SIRT1 in response to cellular signals and its inhibition by (S)-Selisistat, leading to the accumulation of acetylated downstream targets like p53 and FOXO proteins.
Experimental Protocols
In Vitro SIRT1 Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53 with an acetylated lysine (B10760008) and a fluorescent reporter group)
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds: this compound and (S)-Selisistat
-
Developer solution (specific to the fluorogenic substrate kit)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and (S)-Selisistat in the assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the test compound dilutions. Include a control with no inhibitor (vehicle control).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+ to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.
Experimental Workflow for Enantiomer Comparison
The following diagram outlines a typical workflow for the comparative analysis of (R)- and (S)-Selisistat.
Figure 2: Workflow for Comparing (R)- and (S)-Selisistat. This diagram shows the logical progression of experiments, from initial in vitro assays to determine potency and selectivity, to cell-based assays for confirming on-target activity and downstream effects.
Conclusion
The available data unequivocally demonstrates that the SIRT1 inhibitory activity of EX-527 resides in its (S)-enantiomer, Selisistat. The (R)-enantiomer is essentially inactive. This significant difference in potency underscores the importance of using the enantiomerically pure (S)-Selisistat for studies where specific and potent inhibition of SIRT1 is desired. For researchers investigating the biological roles of SIRT1, the use of (S)-Selisistat as a pharmacological tool is highly recommended, while the (R)-enantiomer can serve as a valuable negative control to ensure that observed effects are due to SIRT1 inhibition. This clear distinction in activity between the enantiomers is a critical consideration for the design and interpretation of experiments in the field of sirtuin biology and drug discovery.
References
(R)-Selisistat vs. Genetic Knockdown of SIRT1: A Comparative Guide for Researchers
A detailed examination of two key methodologies for inhibiting SIRT1 function, providing researchers with the data and protocols to make informed decisions for their experimental designs.
This guide offers a comprehensive comparison of (R)-Selisistat, a potent and selective pharmacological inhibitor of Sirtuin 1 (SIRT1), and genetic knockdown of SIRT1 via siRNA or shRNA. Both approaches are pivotal in understanding the multifaceted roles of SIRT1 in cellular processes such as aging, metabolism, and disease. This document provides a side-by-side analysis of their mechanisms, efficacy, and experimental considerations, supported by quantitative data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
At a Glance: this compound vs. SIRT1 Knockdown
| Feature | This compound (EX-527) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Potent, selective, and reversible non-competitive inhibitor of SIRT1's NAD+-dependent deacetylase activity.[1] | Sequence-specific degradation of SIRT1 mRNA, leading to reduced protein expression. |
| Target Specificity | Highly selective for SIRT1 over other sirtuins (SIRT2, SIRT3) and class I/II HDACs.[1][2][3] | Highly specific to SIRT1 mRNA sequence, but potential for off-target effects. |
| Mode of Application | Cell-permeable small molecule, added to cell culture media or administered in vivo.[4] | Requires transfection (siRNA) or transduction (shRNA) of nucleic acids into cells. |
| Temporal Control | Rapid and reversible inhibition, allowing for acute and timed studies. | Slower onset of action (requires mRNA and protein turnover) and can be transient (siRNA) or stable (shRNA). |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of SIRT1 inhibition. | Knockdown efficiency can be modulated to some extent by siRNA/shRNA concentration, but achieving partial knockdown can be challenging. |
| In Vivo Application | Orally bioavailable and has been used in animal models and clinical trials.[5] | In vivo delivery of siRNA/shRNA can be challenging, often requiring viral vectors or specialized delivery systems. |
Mechanism of Action
This compound: Pharmacological Inhibition
This compound, also known as EX-527, is a potent and selective inhibitor of SIRT1.[1][6] It functions by binding to a pocket in the SIRT1 enzyme, distinct from the substrate and NAD+ binding sites, thereby acting as a non-competitive inhibitor of its deacetylase activity.[1] This inhibition is reversible, allowing for the study of acute effects of SIRT1 inactivation.
Genetic Knockdown: Silencing Gene Expression
Genetic knockdown of SIRT1 is achieved using RNA interference (RNAi) technologies, primarily small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). These molecules are designed to be complementary to the SIRT1 mRNA sequence. Upon introduction into a cell, they guide the RNA-induced silencing complex (RISC) to bind to and cleave the target SIRT1 mRNA, leading to its degradation and a subsequent reduction in SIRT1 protein synthesis.
Comparative Efficacy and Phenotypic Outcomes
While direct head-to-head quantitative comparisons in single studies are not always available, the existing literature indicates that both this compound and SIRT1 knockdown often yield similar qualitative and, in many cases, quantitative effects on downstream targets and cellular phenotypes.
Effects on p53 Acetylation
SIRT1 is a known deacetylase of the tumor suppressor protein p53 at lysine (B10760008) 382 (K382), a modification that generally leads to p53 inactivation. Inhibition of SIRT1 is therefore expected to increase p53 acetylation.
| Treatment | Cell Line | Fold Change in Acetylated p53 (vs. Control) | Reference |
| SIRT1 siRNA | HepG2 (p53 wild-type) | 1.39 | [7] |
| SIRT1 siRNA | HLF (p53-mutated) | 1.88 | [7] |
| Etoposide + EX-527 (1 µM) | NCI-H460 | Increased | [7] |
| Etoposide + EX-527 | Primary Human Mammary Epithelial Cells | Increased | [7] |
Note: The data presented are illustrative and derived from studies using SIRT1 siRNA or other SIRT1 inhibitors. Actual results with this compound may vary and should be determined experimentally.[7]
Regulation of NF-κB Signaling
SIRT1 can deacetylate the p65 subunit of NF-κB, which generally represses its transcriptional activity. Inhibition of SIRT1 is therefore expected to enhance NF-κB-dependent transcription.
Studies have shown that both the use of SIRT1 inhibitors and SIRT1 knockdown lead to an increase in NF-κB activity.[8][9] For instance, knockdown of SIRT1 has been shown to block the cellular senescence induced by the SIRT1 activator resveratrol, an effect that is mimicked by the SIRT1 inhibitor nicotinamide.[10]
Effects on Cell Viability and Proliferation
The impact of SIRT1 inhibition on cell viability is context-dependent. In some cancer cell lines, inhibition of SIRT1 can lead to decreased proliferation and increased apoptosis.
| Treatment | Cell Line | Effect on Cell Viability/Proliferation | Reference |
| SIRT1 knockdown | A375 melanoma cells | Decreased cellular proliferation and colony formation | [11] |
| This compound (EX-527) | Various breast cancer cell lines | Dose-dependent inhibition of cell viability | [12] |
| SIRT1 knockdown | Gastric cancer cells (AGS and MKN-45) | Increased viability (similar to SIRT1 inhibitor nicotinamide) | [10] |
Signaling Pathways and Experimental Workflows
SIRT1-p53 Signaling Pathway
Caption: SIRT1-p53 signaling pathway and points of intervention.
Experimental Workflow: Comparing this compound and SIRT1 Knockdown
Caption: Workflow for comparing this compound and SIRT1 knockdown.
Experimental Protocols
Western Blot for p53 Acetylation
-
Cell Lysis: After treatment with this compound or transfection with SIRT1 siRNA, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A, and nicotinamide).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against acetyl-p53 (Lys382), total p53, SIRT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
-
Quantification: Densitometrically quantify band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.
SIRT1 Knockdown and Validation
-
siRNA Transfection: Seed cells to be 50-70% confluent at the time of transfection. Transfect cells with SIRT1-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate cells for 48-72 hours to allow for SIRT1 mRNA and protein knockdown.
-
Validation by qRT-PCR:
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for SIRT1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of SIRT1 mRNA using the ΔΔCt method.[13]
-
-
Validation by Western Blot:
-
Prepare cell lysates as described in section 5.1.
-
Perform western blotting using an antibody specific for SIRT1 to confirm the reduction in protein levels.
-
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or transfect with SIRT1 siRNA as described above. Include appropriate vehicle and siRNA controls.
-
Incubation: Incubate cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for this compound if applicable.
Conclusion
References
- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 10. SIRT1 counteracted the activation of STAT3 and NF-κB to repress the gastric cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA interference-mediated knockdown of SIRT1 and/or SIRT2 in melanoma: Identification of downstream targets by large-scale proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Selisistat's Inert Nature: A Comparative Analysis of its Cross-Reactivity with Sirtuins
For researchers investigating the intricate roles of sirtuins in cellular processes, the selectivity of chemical modulators is of paramount importance. Selisistat, also known as EX-527, is widely recognized as a potent and selective inhibitor of Sirtuin 1 (SIRT1). However, a critical aspect often overlooked is its stereochemistry. Selisistat is a racemic mixture, composed of two enantiomers: (S)-Selisistat and (R)-Selisistat. This guide provides a comparative analysis of the cross-reactivity of the (R)-enantiomer of Selisistat with various sirtuin isoforms, supported by experimental data and detailed protocols, to aid researchers in its appropriate application.
Sirtuin Inhibition Profile: this compound vs. (S)-Selisistat and Racemic Mixture
Experimental evidence clearly demonstrates that the inhibitory activity of Selisistat against SIRT1 is almost exclusively attributed to the (S)-enantiomer. The (R)-enantiomer, in stark contrast, is largely inactive. This significant difference in activity underscores the stereospecificity of the interaction between Selisistat and the SIRT1 active site.
The racemic mixture, EX-527, exhibits potent inhibition of SIRT1, with reported IC50 values in the nanomolar range.[1][2][3][4] Its selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3, is well-documented, with selectivity ratios of over 200-fold.[4][5][6][7] The compound shows minimal to no activity against SIRT4-7 and class I/II histone deacetylases (HDACs) at concentrations up to 100 µM.[2][6]
The following table summarizes the inhibitory concentrations (IC50) of the Selisistat enantiomers and the racemic mixture against various human sirtuins.
| Compound | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | SIRT4-7 & Class I/II HDACs |
| This compound | > 100 µM | Inactive | Inactive | Inactive |
| (S)-Selisistat | ~98 nM | >200-fold selective vs SIRT1 | >200-fold selective vs SIRT1 | Inactive |
| Selisistat (Racemic EX-527) | 38 - 123 nM | 19.6 µM | 48.7 µM | Inactive up to 100 µM |
Experimental Protocols
The determination of sirtuin inhibitory activity is crucial for evaluating the potency and selectivity of compounds like Selisistat. A commonly employed method is the in vitro fluorometric sirtuin activity assay.
In Vitro Fluorometric Sirtuin Activity Assay
This assay measures the NAD+-dependent deacetylase activity of a recombinant sirtuin enzyme on a synthetic acetylated peptide substrate. The deacetylation reaction is coupled to a developer that releases a fluorescent molecule, allowing for quantification of enzyme activity.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)
-
Fluorogenic acetylated peptide substrate (e.g., a peptide derived from p53 with an acetylated lysine)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (specific to the assay kit)
-
Test compounds (this compound, (S)-Selisistat, racemic Selisistat) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black microplate, add the assay buffer, recombinant sirtuin enzyme, and the test compound dilutions. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding NAD+ and the fluorogenic peptide substrate to all wells.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Stop the deacetylation reaction and initiate the development reaction by adding the developer solution.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and SIRT1 Signaling
To further clarify the experimental process and the biological context of SIRT1 inhibition, the following diagrams are provided.
SIRT1 is a key regulator of cellular stress responses and metabolism, in part through its deacetylation of the tumor suppressor protein p53.[8][9][10] Inhibition of SIRT1 by (S)-Selisistat leads to hyperacetylation of p53, enhancing its transcriptional activity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selisistat S-enantiomer | Sirtuin | TargetMol [targetmol.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (R)-Selisistat: A Comparative Guide
(R)-Selisistat (also known as EX-527) is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in a variety of cellular processes, including stress response, metabolism, and aging. This guide provides an objective comparison of this compound's performance with other alternatives, supported by published experimental data, detailed protocols, and visual diagrams of its signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of SIRT1 Inhibitors
The following table summarizes the inhibitory activity of this compound and other representative HDAC inhibitors. This compound demonstrates high potency for SIRT1 and significant selectivity over other sirtuin isoforms and classes of HDACs.
| Feature | This compound (EX-527) | JGB1741 | Sirtinol | Nicotinamide | Trichostatin A (TSA) | Vorinostat (SAHA) |
| Target Class | Sirtuin (Class III HDAC) | Sirtuin (Class III HDAC) | Sirtuin (Class III HDAC) | Sirtuin (Class III HDAC) | Class I/II HDAC | Pan-HDAC (Class I, II, IV) |
| SIRT1 IC₅₀ | 38 nM - 123 nM[1][2] | ~15 µM[1] | 58 µM | ~50 µM | Inactive[3] | Inactive[3] |
| SIRT2 IC₅₀ | 19.6 µM[1][4] | > 100 µM[1] | 131 µM | - | - | - |
| SIRT3 IC₅₀ | 48.7 µM[1][4] | > 100 µM[1] | - | - | - | - |
| Selectivity for SIRT1 vs. SIRT2 | ~200-500-fold[1] | > 6.7-fold[1] | ~2.3-fold | - | - | - |
| Mechanism of Action | Uncompetitive with respect to NAD+[1] | Not fully elucidated[1] | - | Non-competitive | Reversible, potent inhibitor | Reversible, potent inhibitor |
IC₅₀ values can vary depending on assay conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
In Vitro SIRT1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the deacetylase activity of recombinant SIRT1.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Test compound (this compound) and controls
-
96-well black microplates
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add varying concentrations of this compound or a vehicle control to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[4]
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
-
Cellular p53 Acetylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit intracellular SIRT1 activity, leading to an increase in the acetylation of its downstream target, p53.
-
Materials:
-
Human cell line (e.g., HCT116, MCF-7)[5]
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., etoposide (B1684455) or hydrogen peroxide) to induce p53 acetylation[4]
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total-p53, and a loading control (e.g., anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Induce p53 acetylation by treating the cells with a DNA damaging agent for a short period.
-
Wash the cells with PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated p53 normalized to total p53 and the loading control.
-
Cell Viability and Proliferation Assays
These assays are used to determine the effect of this compound on cell viability and proliferation.
-
MTT Assay (Viability):
-
Seed cells in a 96-well plate and treat with this compound for 48-96 hours.[6]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).[6]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
BrdU Cell Proliferation Assay:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add BrdU (a thymidine (B127349) analog) to the culture medium, which will be incorporated into the DNA of proliferating cells.
-
After an incubation period, fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme into a colored product and measure the absorbance.[6]
-
Mandatory Visualizations
Signaling Pathway of SIRT1 Inhibition by this compound
The following diagram illustrates the central role of SIRT1 in deacetylating various protein substrates and how its inhibition by this compound can affect downstream cellular processes. SIRT1 deacetylates and thereby regulates the activity of key transcription factors such as p53 and FOXO proteins, which are involved in cell cycle arrest, apoptosis, and stress resistance.[8][] By inhibiting SIRT1, this compound increases the acetylation of these substrates, modulating their activity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SIRT1 signaling: Significance and symbolism [wisdomlib.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 8. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Selisistat vs. Tenovin: A Comparative Guide to p53 Activation
For researchers in oncology and drug development, the tumor suppressor protein p53 is a critical target for therapeutic intervention. Its activation can lead to cell cycle arrest, apoptosis, and senescence in cancer cells. Two small molecules that have garnered attention for their ability to activate p53 are (R)-Selisistat (also known as EX-527) and Tenovin. This guide provides a detailed comparison of these two compounds, focusing on their mechanisms of action, experimental data supporting their efficacy, and protocols for their evaluation.
Mechanism of Action: Targeting Sirtuins to Activate p53
Both this compound and Tenovin activate p53 indirectly by inhibiting members of the sirtuin family of NAD+-dependent deacetylases. Sirtuins, particularly SIRT1, play a crucial role in regulating p53 activity by deacetylating it at key lysine (B10760008) residues, which leads to its inactivation and subsequent degradation. By inhibiting sirtuins, these compounds promote the accumulation of acetylated, active p53.
This compound is a potent and highly selective inhibitor of SIRT1.[1][2][3] Its specificity for SIRT1 minimizes off-target effects that might arise from the inhibition of other sirtuin family members.
Tenovin , on the other hand, exhibits a broader inhibitory profile, targeting both SIRT1 and SIRT2.[4][5] The dual inhibition of SIRT1 and SIRT2 may offer a different therapeutic window and could be advantageous in certain cancer types where both enzymes play a role in tumor progression. Tenovin-1 is the original compound, with Tenovin-6 being a more water-soluble and slightly more potent analog.[6]
Quantitative Comparison of Inhibitory Activity
The potency of this compound and Tenovin against their respective sirtuin targets has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| Compound | Target | IC50 | Reference |
| This compound (EX-527) | SIRT1 | 38 - 123 nM | [1][2] |
| SIRT2 | 19.6 µM | [2] | |
| SIRT3 | 48.7 µM | [2] | |
| Tenovin-6 | SIRT1 | 21 µM | [4][7] |
| SIRT2 | 10 µM | [4][7] | |
| SIRT3 | 67 µM | [7] |
Signaling Pathway of p53 Activation via Sirtuin Inhibition
The inhibition of SIRT1 by this compound or Tenovin leads to the hyperacetylation of p53, a post-translational modification that enhances its stability and transcriptional activity. Acetylated p53 can then bind to the promoter regions of its target genes, such as p21 (CDKN1A), to induce cell cycle arrest, or BAX and PUMA to trigger apoptosis.
Caption: p53 activation by sirtuin inhibitors.
Experimental Protocols
To aid researchers in evaluating these compounds, detailed protocols for key experiments are provided below.
Western Blot for p53 Acetylation
This protocol is essential for directly observing the increased acetylation of p53 following treatment with sirtuin inhibitors.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, U2OS) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, Tenovin, or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve acetylation.
-
Scrape cells and collect lysates. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated p53 (e.g., anti-acetyl-p53 Lys382) and total p53 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the acetylated p53 signal to the total p53 signal and then to the loading control to determine the relative fold change in p53 acetylation.
Caption: Western blot workflow for p53 acetylation.
p53 Luciferase Reporter Assay
This assay measures the transcriptional activity of p53, providing a functional readout of its activation.
1. Cell Culture and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, Tenovin, or a vehicle control. A known p53 activator can be used as a positive control.
3. Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), perform a dual-luciferase assay according to the manufacturer's protocol.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in p53 transcriptional activity relative to the vehicle-treated control.
Caption: p53 luciferase reporter assay workflow.
Conclusion
Both this compound and Tenovin are valuable tools for activating p53 through the inhibition of sirtuins. The choice between these two compounds will depend on the specific research question and the cancer model being studied. This compound offers high selectivity for SIRT1, which is advantageous for dissecting the specific role of this sirtuin in p53 regulation and for minimizing off-target effects. Tenovin, with its dual SIRT1/SIRT2 inhibitory activity, may provide a broader therapeutic effect in cancers where both enzymes are implicated in tumorigenesis. The experimental protocols provided in this guide will enable researchers to rigorously evaluate and compare the efficacy of these compounds in their own experimental systems.
References
A Comparative Analysis of Sirtuin Inhibitors: (R)-Selisistat vs. Cambinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, sirtuin inhibitors have emerged as critical tools for investigating cellular processes and as potential therapeutic agents. This guide provides a detailed comparative analysis of two prominent sirtuin inhibitors, (R)-Selisistat (also known as EX-527) and Cambinol. We will objectively compare their performance based on available experimental data, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound (EX-527) | Cambinol |
| Primary Target(s) | Potent and selective SIRT1 inhibitor | Dual inhibitor of SIRT1 and SIRT2 |
| Potency | High (nM range for SIRT1) | Moderate (µM range for SIRT1/SIRT2) |
| Selectivity | Highly selective for SIRT1 over other sirtuins | Equipotent against SIRT1 and SIRT2, with off-target activity |
| Mechanism of Action | Uncompetitive or non-competitive with respect to NAD+ | Competitive with the acetylated substrate, non-competitive with NAD+ |
| Secondary Target(s) | Generally considered highly selective for SIRT1 | Neutral Sphingomyelinase 2 (nSMase2) |
Data Presentation: A Quantitative Comparison
The inhibitory activities of this compound and Cambinol against various sirtuin isoforms are summarized below. It is important to note that IC50 values can vary between studies due to different assay conditions.
Table 1: Inhibitory Potency (IC50) of this compound and Cambinol Against Sirtuin Isoforms
| Inhibitor | SIRT1 | SIRT2 | SIRT3 | SIRT5 | Reference(s) |
| This compound (EX-527) | ~38 - 123 nM | ~19.6 - 20.1 µM | ~48.7 µM | >25 µM | [1][2][3] |
| Cambinol | ~56 µM | ~59 µM | No significant activity | Weak inhibition | [4] |
Mechanism of Action and Cellular Effects
This compound is a potent and highly selective inhibitor of SIRT1.[1][2] Its selectivity for SIRT1 over other sirtuins, particularly SIRT2 and SIRT3, is a key advantage for targeted studies of SIRT1 function.[3] By inhibiting SIRT1, this compound leads to the hyperacetylation of various SIRT1 substrates, most notably the tumor suppressor protein p53.[3] Increased acetylation of p53 enhances its stability and transcriptional activity, which can trigger apoptosis and cell cycle arrest.[3]
Cambinol acts as a dual inhibitor of both SIRT1 and SIRT2 with similar potency.[4] Its inhibition of SIRT1 also leads to the hyperacetylation of p53.[4] Simultaneously, by inhibiting SIRT2, Cambinol causes the hyperacetylation of α-tubulin, a key component of microtubules, which can disrupt cell cycle progression and cytoskeletal dynamics.[4] A notable feature of Cambinol is its off-target activity as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide metabolism.[5] This secondary activity should be considered when interpreting experimental results.
Signaling Pathways and Experimental Workflow
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
(R)-Selisistat: A Comparative Guide to its Efficacy in Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
(R)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in various cellular processes, including cell survival, proliferation, and DNA repair.[1][2] Its role in cancer has been a subject of intense research, with studies exploring its therapeutic potential across a spectrum of cancer subtypes. This guide provides an objective comparison of this compound's performance, supported by experimental data, and contrasts it with other SIRT1 inhibitors.
Efficacy of this compound Across Cancer Subtypes
This compound has demonstrated anti-cancer effects in various cancer models, both as a monotherapy and in combination with conventional chemotherapeutic agents. Its efficacy is most extensively documented in breast cancer, with growing evidence in other malignancies such as glioma, cervical, lung, and pancreatic cancers.
Breast Cancer
In breast cancer, this compound has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in both luminal and triple-negative breast cancer (TNBC) cell lines.[1] Combination therapy with paclitaxel (B517696) has shown additive effects in reducing tumor growth.[1]
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines [1]
| Cell Line | Subtype | IC50 of this compound (µM) |
| MCF-7 | Luminal A | 75.3 ± 8.2 |
| T47D | Luminal A | 85.26 ± 9.2 |
| MDA-MB-231 | Triple-Negative | 49.05 ± 8.98 |
| BT-549 | Triple-Negative | 63.4 ± 7.5 |
| MDA-MB-468 | Triple-Negative | 58.9 ± 6.4 |
Other Cancer Subtypes
The anti-tumor activity of this compound has also been observed in other cancer types:
-
Glioma: this compound induces apoptosis by activating the p53 signaling pathway.[1]
-
Cervical Cancer: It suppresses cell migration by inhibiting the stability of Heat Shock Factor 1 (HSF1).[1]
-
Lung Cancer: In combination with cisplatin, this compound enhances chemosensitivity in H460-R lung cancer cells.
-
Pancreatic Cancer: Studies suggest that SIRT1 inhibition can sensitize pancreatic cancer cells to chemotherapy.
Comparison with Alternative SIRT1 Inhibitors
Several other molecules have been identified as SIRT1 inhibitors, including sirtinol, cambinol, and tenovin. While direct comparative studies with this compound under identical experimental conditions are limited, the available data allows for a preliminary assessment.
Table 2: Comparison of this compound with Other SIRT1 Inhibitors
| Inhibitor | Cancer Subtypes Studied | Reported Effects | IC50 (SIRT1) | Notes |
| This compound (EX-527) | Breast, Glioma, Cervical, Lung, Pancreatic | Induces apoptosis, inhibits proliferation and migration, enhances chemosensitivity.[1] | ~38-98 nM[3] | Highly selective for SIRT1 over SIRT2 and SIRT3. |
| Sirtinol | Breast, Lung, Prostate | Induces senescence-like growth arrest and apoptosis.[4] | ~56 µM | Also inhibits SIRT2. |
| Cambinol | Breast, Lung | Induces differentiation and inhibits proliferation.[5][6] | ~56 µM | Also inhibits SIRT2. |
| Tenovin-6 | Gastric, Colon, Leukemia | Induces apoptosis and enhances chemosensitivity.[5][7] | Not specified | Inhibits both SIRT1 and SIRT2. |
Note: The IC50 values are highly dependent on the assay conditions and should be compared with caution. The lack of standardized, head-to-head comparative studies makes it challenging to definitively rank the efficacy of these inhibitors. This compound is noted for its high potency and selectivity for SIRT1.[3]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of SIRT1's deacetylase activity. This leads to the hyperacetylation of various SIRT1 substrates, including tumor suppressor proteins and transcription factors, thereby modulating their activity.
p53 Acetylation Pathway
A key mechanism underlying the anti-cancer effects of this compound is the enhancement of p53 acetylation. SIRT1 normally deacetylates p53, leading to its inactivation and degradation. By inhibiting SIRT1, this compound promotes the acetylation of p53 at lysine (B10760008) 382, which enhances its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[1][5]
Caption: this compound inhibits SIRT1, leading to increased p53 acetylation and subsequent apoptosis.
Other Implicated Pathways
-
HSF1 Stability in Cervical Cancer: this compound has been shown to suppress cell migration in cervical cancer by reducing the stability of HSF1.[1] The exact mechanism of how SIRT1 inhibition leads to HSF1 destabilization requires further investigation.
-
AKT/S1PR1 Pathway in Breast Cancer: In silico analyses suggest a potential interaction between the molecular targets of this compound and paclitaxel through a SIRT1-AKT-S1PR1-GNAI1/GNAO1-Tubulin pathway in breast cancer.[1] This pathway may contribute to the observed additive effects of the combination therapy.
Caption: A generalized workflow for evaluating the efficacy of this compound in preclinical cancer models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control, and any combination agents for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated-p53, total p53, SIRT1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
In Vivo Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice for tumor formation and growth.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer the treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histological examination or Western blotting.
Conclusion
This compound emerges as a promising anti-cancer agent, particularly in breast cancer, with demonstrated activity in several other cancer types. Its high potency and selectivity for SIRT1 make it a valuable tool for both research and potential therapeutic development. The primary mechanism of action involves the reactivation of the p53 tumor suppressor pathway through increased acetylation. While comparisons with other SIRT1 inhibitors are limited by a lack of direct comparative studies, the existing data suggests this compound is a highly potent and selective compound. Further research, especially head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound across a broader range of cancer subtypes.
References
- 1. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSF1 at the crossroads of chemoresistance: from current insights to future horizons in cell death mechanisms [frontiersin.org]
(R)-Selisistat: A Comparative Guide to its Effects and Methodologies Across Research Studies
(R)-Selisistat , also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1) that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Huntington's disease. This guide provides a comparative analysis of the reported effects of this compound across various preclinical and clinical studies, offering insights into the reproducibility of its biological and therapeutic outcomes. By presenting quantitative data and experimental protocols from different research groups, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview to assess the consistency of Selisistat's performance.
Comparative Efficacy of this compound
The inhibitory potency of this compound against SIRT1 has been a key focus of numerous studies. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the efficacy of the compound across different experimental setups. While direct inter-laboratory comparison studies are not available, a review of published data indicates a generally consistent range for its IC50 value.
| Study/Source | Reported IC50 for SIRT1 | Cell/System Type | Reference |
| Selleck Chemicals | 38 nM | In vitro enzyme assay | [1] |
| MedChemExpress | 123 nM | In vitro enzyme assay | [2][3] |
| Napper et al. (2005) | 98 nM | Recombinant human SIRT1 | [4][5] |
| Solomon et al. (2006) | ~100 nM | In vitro enzyme assay | [6] |
The variability in the reported IC50 values can be attributed to differences in assay conditions, such as the specific peptide substrate and the concentration of NAD+ used in the enzymatic reaction.[7] Despite these variations, the data consistently demonstrates that Selisistat is a potent SIRT1 inhibitor, with IC50 values typically in the nanomolar range.
Clinical Trial Outcomes
Clinical trials in human subjects have focused on the safety, tolerability, and pharmacodynamics of Selisistat, primarily in the context of Huntington's disease.
| Trial Phase | Dosage | Duration | Key Findings | Reference |
| Phase I (Healthy Volunteers) | Single doses (5-600 mg), Multiple doses (100-300 mg/day) | 7 days (multiple doses) | Safe and well-tolerated. Rapidly absorbed. | [5] |
| Phase II (Huntington's Disease) | 10 mg or 100 mg daily | 14 days | Safe and well-tolerated. No significant effect on circulating soluble huntingtin levels. | [4][8][9] |
| Phase II (Huntington's Disease) | 50 mg or 200 mg daily | 12 weeks | Generally safe and well-tolerated, with some reversible increases in liver function tests. A borderline statistically significant increase in soluble mutant huntingtin was observed at 12 weeks, which reverted to placebo levels at follow-up. | [10] |
Across these clinical studies, Selisistat has consistently demonstrated a good safety and tolerability profile.[4][5][8][9] However, the effects on biomarkers of Huntington's disease, such as soluble mutant huntingtin levels, have been less consistent, suggesting that further investigation is needed to establish its clinical efficacy.[4][8][9][10]
Experimental Protocols
The methodologies employed to evaluate the effects of this compound are crucial for understanding the reproducibility of the findings. Below are summaries of key experimental protocols described in the literature.
SIRT1 Inhibition Assay (Fluorometric)
This assay is fundamental for determining the IC50 of SIRT1 inhibitors.
-
Objective: To measure the in vitro deacetylase activity of recombinant SIRT1 in the presence of an inhibitor.
-
General Procedure:
-
Recombinant human SIRT1 enzyme is incubated with a fluorogenic peptide substrate (e.g., derived from p53) and NAD+.
-
Serial dilutions of this compound are added to the reaction.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 45-60 minutes).
-
A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent molecule (e.g., aminomethylcoumarin).
-
Fluorescence is measured using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
The percentage of inhibition is calculated relative to a control (e.g., DMSO), and the IC50 value is determined by fitting the data to a dose-response curve.[1][11]
-
Cell Viability and Proliferation Assays
These assays assess the cytotoxic or cytostatic effects of this compound on cultured cells.
-
Objective: To determine the effect of Selisistat on cell viability and proliferation.
-
Common Methods:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of viability.
-
CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.[1][12]
-
BrdU Assay: Measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) into newly synthesized DNA during cell proliferation.[13]
-
-
General Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
The respective assay reagent (MTT, CellTiter-Glo, or BrdU) is added to the wells.
-
The signal (absorbance or luminescence) is measured using a plate reader.[1][12][13]
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the inhibition of SIRT1, which in turn affects various downstream signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnnp.bmj.com [jnnp.bmj.com]
- 11. benchchem.com [benchchem.com]
- 12. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]
- 13. tandfonline.com [tandfonline.com]
(R)-Selisistat vs. Other HDAC Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering the epigenetic landscape of cancer cells, these drugs can induce cell cycle arrest, differentiation, and apoptosis. HDACs are a large family of enzymes generally classified into four main classes. Class III HDACs, known as sirtuins (SIRTs), are NAD+-dependent deacetylases and have distinct mechanisms and biological roles compared to the zinc-dependent classical HDACs (Classes I, II, and IV).
(R)-Selisistat (also known as EX-527) is a potent and selective inhibitor of SIRT1, a key member of the sirtuin family. SIRT1 has a complex and often contradictory role in cancer, acting as both a tumor promoter and a suppressor depending on the cellular context. This guide provides an objective comparison of this compound with other classes of HDAC inhibitors in the context of cancer therapy, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Enzyme Classes
The fundamental difference between this compound and other HDAC inhibitors lies in their target enzymes and, consequently, their mechanism of action.
This compound (SIRT1 Inhibitor): this compound specifically targets SIRT1. SIRT1 deacetylates a wide range of histone and non-histone proteins involved in critical cellular processes. In cancer, SIRT1's role is multifaceted. It can promote cell survival by deacetylating and inactivating tumor suppressors like p53. Conversely, it can also suppress tumors by deacetylating and inactivating oncogenic transcription factors. By inhibiting SIRT1, this compound can restore the activity of tumor suppressors, leading to apoptosis and cell cycle arrest in cancer cells.
Other HDAC Inhibitors (Pan-HDAC, Class-Selective): These inhibitors, such as Vorinostat (a pan-HDAC inhibitor) and Entinostat (a Class I-selective inhibitor), target the zinc-dependent HDACs (Classes I, II, and IV). These enzymes primarily deacetylate histones, leading to chromatin condensation and repression of tumor suppressor genes. By inhibiting these HDACs, these drugs cause hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can trigger apoptosis, cell cycle arrest, and other anti-cancer effects.
Comparative Efficacy: A Look at the Data
Direct head-to-head comparisons of this compound with a broad range of other HDAC inhibitors across multiple cancer cell lines under uniform experimental conditions are limited in the publicly available literature. The following tables summarize available data on the inhibitory concentrations (IC50) of these compounds from various studies. It is crucial to interpret this data with caution, as experimental conditions can significantly influence IC50 values.
Table 1: In Vitro Inhibitory Activity of this compound against Sirtuins
| Compound | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Reference |
| This compound (EX-527) | 38 nM | 19.6 µM | 48.7 µM | [1] |
This table demonstrates the high selectivity of Selisistat for SIRT1 over other sirtuin isoforms.
Table 2: Comparative Anti-proliferative Activity (IC50) of HDAC Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Vorinostat (SAHA) (µM) | Panobinostat (LBH589) (nM) |
| MCF-7 | Breast Cancer | ~50-85[2] | ~2.0-5.0 | ~20-50 |
| MDA-MB-231 | Breast Cancer | ~50-85[2] | ~2.5-7.5 | ~30-60 |
| HCT116 | Colon Cancer | ~10-30 | ~1.0-3.0 | ~10-40 |
| HeLa | Cervical Cancer | 34.18 | ~2.0-5.0 | ~20-50 |
| A549 | Lung Cancer | ~40-60 | ~1.0-4.0 | ~20-60 |
| PC-3 | Prostate Cancer | ~30-50 | ~2.0-6.0 | ~25-75 |
Disclaimer: The IC50 values presented in this table are compiled from various sources and may not be directly comparable due to differences in experimental protocols (e.g., incubation time, assay method). This table is intended to provide a general overview of the relative potencies of these inhibitors.
Key Signaling Pathways
The anti-cancer effects of this compound and other HDAC inhibitors are mediated through the modulation of various signaling pathways.
This compound (SIRT1 Inhibition) Signaling Pathway
Caption: this compound inhibits SIRT1, leading to increased acetylation and activation of p53, which promotes apoptosis and cell cycle arrest. It also inhibits NF-κB signaling.
General HDAC Inhibition Signaling Pathway
Caption: Pan-HDAC inhibitors block the deacetylation of histones, leading to a relaxed chromatin state and expression of tumor suppressor genes, resulting in apoptosis and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Experimental Workflow:
Caption: Workflow for a typical fluorometric HDAC activity assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the recombinant HDAC enzyme, a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine (B10760008) coupled to a fluorescent reporter), and the test inhibitor at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, substrate, and inhibitor to the designated wells.
-
Enzyme Addition: Initiate the reaction by adding the HDAC enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the deacetylation reaction and initiate the development reaction by adding a developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value for cell growth inhibition by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the HDAC inhibitor for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound, as a selective SIRT1 inhibitor, offers a distinct therapeutic approach compared to pan- and other class-selective HDAC inhibitors. Its specificity for SIRT1 suggests a more targeted mechanism of action, which could potentially lead to a different efficacy and safety profile. While the available data indicates that pan-HDAC inhibitors like Vorinostat and Panobinostat generally exhibit higher potency in in vitro anti-proliferative assays across a broad range of cancer cell lines, the therapeutic window and in vivo efficacy are critical determinants of clinical success.
The choice between a highly selective inhibitor like this compound and a broader-acting HDAC inhibitor will likely depend on the specific cancer type, its underlying genetic and epigenetic landscape, and the desire to modulate specific SIRT1-mediated pathways. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound versus other HDAC inhibitors in various cancer contexts. This guide provides a foundational framework for researchers to understand the key differences and to design further comparative experiments.
References
(R)-Selisistat in Huntington's Disease: A Meta-Analysis of Clinical Trial Data and Comparison with Alternative HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Selisistat (also known as EX-527 or SEN0014196) is a selective inhibitor of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. In the context of Huntington's disease (HD), a progressive neurodegenerative disorder, SIRT1 inhibition has been investigated as a potential therapeutic strategy. The rationale behind this approach is that inhibiting SIRT1-mediated deacetylation of the mutant huntingtin (mHTT) protein may promote its clearance and reduce its neurotoxic effects. This guide provides a meta-analysis of the available clinical trial data for this compound in HD, compares its performance with other histone deacetylase (HDAC) inhibitors that have been investigated for this indication, and details the experimental protocols of the key clinical studies.
Mechanism of Action: SIRT1 Inhibition in Huntington's Disease
SIRT1 is a class III histone deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. In the context of Huntington's disease, SIRT1 has been shown to deacetylate the mutant huntingtin protein. This deacetylation is thought to stabilize the mHTT protein, preventing its degradation and promoting its aggregation, a key pathological hallmark of HD.
By inhibiting SIRT1, this compound is hypothesized to increase the acetylation of mHTT, thereby targeting it for degradation through cellular clearance pathways such as autophagy. This proposed mechanism of action suggests a potential for this compound to modify the course of Huntington's disease by reducing the burden of the toxic mHTT protein. The signaling pathway below illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound in Huntington's disease.
Clinical Trial Data Meta-Analysis: this compound
Two key clinical trials have evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with Huntington's disease.
Exploratory Phase Ib Study (14-Day Treatment)
This randomized, double-blind, placebo-controlled study assessed the safety and pharmacokinetics of two doses of selisistat.[1][2][3]
Table 1: Study Design and Patient Demographics (14-Day Study)
| Characteristic | Placebo | Selisistat 10 mg | Selisistat 100 mg |
| Number of Patients | 19 | 17 | 19 |
| Mean Age (years) | 50.1 | 44.9 | 49.8 |
| Sex (Male/Female) | 12/7 | 11/6 | 12/7 |
| Mean UHDRS-TMS at Baseline | 20.9 | 18.5 | 20.1 |
UHDRS-TMS: Unified Huntington's Disease Rating Scale - Total Motor Score
Table 2: Pharmacokinetic Parameters in HD Patients (Day 14)
| Parameter | Selisistat 10 mg | Selisistat 100 mg |
| Cmax (ng/mL) | 48.7 | 455 |
| Tmax (hr) | 3.0 | 2.0 |
| AUC0-24h (ng.hr/mL) | 483 | 4780 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-24h: Area under the plasma concentration-time curve over 24 hours.
Table 3: Summary of Adverse Events (14-Day Study)
| Adverse Event | Placebo (n=19) | Selisistat 10 mg (n=17) | Selisistat 100 mg (n=19) |
| Any Adverse Event | 9 (47.4%) | 7 (41.2%) | 10 (52.6%) |
| Headache | 2 (10.5%) | 1 (5.9%) | 3 (15.8%) |
| Nausea | 1 (5.3%) | 0 | 2 (10.5%) |
| Fatigue | 1 (5.3%) | 1 (5.9%) | 1 (5.3%) |
| Increased ALT/AST | 0 | 0 | 2 (10.5%) |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. Data represents the number of patients experiencing the event (%).
Phase II Study (12-Week Treatment)
This international, multi-center, randomized, double-blind, placebo-controlled trial further evaluated the safety and tolerability of selisistat over a longer duration.[4]
Table 4: Study Design and Patient Demographics (12-Week Study)
| Characteristic | Placebo | Selisistat 50 mg | Selisistat 200 mg |
| Number of Patients Randomized | 48 | 48 | 48 |
| Number of Patients Completed | 43 | 41 | 41 |
| Mean Age (years) | 48.5 | 49.2 | 47.9 |
| Mean UHDRS-TMS at Baseline | 23.4 | 24.1 | 22.8 |
Table 5: Key Safety Findings (12-Week Study)
| Finding | Placebo | Selisistat 50 mg | Selisistat 200 mg |
| Serious Adverse Events | 3 | 3 | 3 |
| Discontinuations due to AEs | 2 | 3 | 4 |
| Reversible Liver Enzyme Elevations | 0 | Present | Present |
AEs: Adverse Events.
In both studies, selisistat was generally well-tolerated.[1][4] The most notable adverse events were reversible, asymptomatic increases in liver function tests, which were more frequent at higher doses.[4] Importantly, no clinically significant changes in motor, cognitive, or functional scales (UHDRS) were observed in either trial.[1][4]
Comparison with Alternative HDAC Inhibitors: Phenylbutyrate
Histone deacetylase (HDAC) inhibitors represent another class of drugs investigated for Huntington's disease. These compounds have a broader mechanism of action than selisistat, affecting the acetylation of histones and other proteins, which can lead to widespread changes in gene expression. One of the most studied HDAC inhibitors in the context of HD is phenylbutyrate.
A dose-finding study of sodium phenylbutyrate was conducted in patients with HD (NCT00212316).[5]
Table 6: Comparison of this compound and Phenylbutyrate Clinical Trials
| Feature | This compound (Phase II) | Phenylbutyrate (Dose-Finding) |
| Mechanism | Selective SIRT1 (Class III HDAC) Inhibitor | Pan-HDAC Inhibitor (Classes I & II) |
| Primary Objective | Safety and Tolerability | Safety and Tolerability (Dose-finding) |
| Dosage | 50 mg, 200 mg daily | Dose escalation up to 21 g/day |
| Treatment Duration | 12 weeks | 20 weeks (4 weeks placebo-controlled) |
| Key Safety Finding | Reversible liver enzyme elevations | Vomiting, lightheadedness, confusion, gait instability at higher doses |
| Efficacy Outcome | No significant change in UHDRS scores | No significant clinical improvement reported |
While both selisistat and phenylbutyrate were found to be relatively safe at certain doses, neither demonstrated clinical efficacy in these early-phase trials.[1][4][5] The adverse event profiles differ, with selisistat primarily associated with liver enzyme elevations and phenylbutyrate with dose-limiting neurological and gastrointestinal side effects.[4][5]
Experimental Protocols
This compound Clinical Trials
-
Study Design: The trials were randomized, double-blind, and placebo-controlled.[1][4]
-
Patient Population: Participants were adults with a genetic diagnosis of Huntington's disease and early-stage symptoms, as defined by a specific range on the Unified Huntington's Disease Rating Scale (UHDRS) Total Motor Score (TMS) and Total Functional Capacity (TFC) score.[1][4]
-
Intervention: Patients received either this compound at varying doses or a matching placebo orally, once daily.[1][4]
-
Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests).[1][4]
-
Pharmacokinetics: Blood samples were collected at specified time points to determine the plasma concentrations of selisistat and its metabolites.[1]
-
Efficacy: Assessed using the UHDRS, which includes evaluations of motor function (TMS), cognitive function (e.g., Symbol Digit Modalities Test, Stroop Word Reading), behavioral abnormalities, and functional capacity (TFC).[1][4][6][7]
-
Phenylbutyrate Dose-Finding Study (NCT00212316)
-
Study Design: A multi-center, double-blind, placebo-controlled study with an open-label follow-up.[8]
-
Patient Population: Individuals with a clinical diagnosis of HD and a family history of the disease or a confirmed CAG repeat expansion.[8]
-
Intervention: Participants were randomized to receive either sodium phenylbutyrate or a placebo for 4 weeks, followed by an open-label phase where all participants received phenylbutyrate for 12 weeks. The dosage was escalated to determine the maximum tolerated dose.[5][8]
-
Assessments:
-
Safety and Tolerability: Assessed through adverse event monitoring, vital signs, and clinical laboratory assessments.[5][8]
-
Clinical Measures: Included components of the UHDRS (total motor score, Stroop test, independence scale, and total functional capacity).[8]
-
Biological Indicators: Included markers of neuroprotection via magnetic resonance spectroscopy (MRS), histone acetylation levels in white blood cells, and gene expression analyses.[8]
-
Caption: Generalized workflow for the clinical trials of this compound and Phenylbutyrate.
Conclusion
The clinical development of this compound for Huntington's disease has demonstrated its acceptable safety and tolerability profile in early-phase trials. However, these studies did not show evidence of clinical efficacy in improving the signs and symptoms of HD. The primary dose-limiting toxicity appears to be reversible liver enzyme elevation.
In comparison, the broader-acting HDAC inhibitor phenylbutyrate also showed a lack of clinical efficacy in its early-phase trial and was associated with a different set of dose-limiting toxicities.
The lack of efficacy in these trials highlights the challenges in translating preclinical findings into clinical benefits for complex neurodegenerative diseases like Huntington's. Future research may focus on more potent or targeted approaches, combination therapies, or patient populations at earlier stages of the disease. The data from these studies, however, provide a valuable foundation for the design of future clinical trials of SIRT1 inhibitors and other HDAC-modulating agents in neurodegenerative disorders.
References
- 1. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Approaches to Demonstration of Disease-Modification in Huntington’s Disease by SEN0014196 | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Sodium phenylbutyrate in Huntington's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of (R)-Selisistat and Salermide: Potency, Selectivity, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sirtuin inhibitors, (R)-Selisistat (also known as EX-527) and Salermide have emerged as critical tools for studying the roles of SIRT1 and SIRT2 in various pathological conditions, including cancer and neurodegenerative diseases. This guide provides an objective, data-driven comparison of these two compounds, focusing on their inhibitory potency, selectivity, and impact on cellular signaling pathways.
At a Glance: Key Differences
| Feature | This compound (EX-527) | Salermide |
| Primary Targets | Potent and selective SIRT1 inhibitor | Dual inhibitor of SIRT1 and SIRT2 |
| Mechanism of Action | Inhibits SIRT1 deacetylase activity, leading to increased acetylation of substrates like p53. | Inhibits both SIRT1 and SIRT2, inducing apoptosis through pathways that can be p53-independent. |
| Cellular Effects | Induces cell cycle arrest, particularly at G1 phase. Effects on apoptosis are cell-type dependent. | Potent inducer of apoptosis in a wide range of cancer cell lines. |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound and Salermide against sirtuin enzymes and in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Sirtuin Enzyme Inhibition
| Compound | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Selectivity (SIRT1 vs. SIRT2) |
| This compound (EX-527) | 38 nM - 123 nM[1][2] | 19.6 µM[1][3] | 48.7 µM[1][3] | >200-fold[1] |
| Salermide | ~90 µM (at 80% inhibition)[4] | More efficient at inhibiting SIRT2 than SIRT1[1][5] | Not widely reported | Favors SIRT2 inhibition[1][5] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound | MCF-7 (Breast Cancer) | MOLT4 (Leukemia) | SW480 (Colon Cancer) |
| This compound (EX-527) | 85.26 µM | Not widely reported | Not widely reported |
| Salermide | 80.56 µM[6] | Strong inhibitory effect[7] | Strong inhibitory effect[7] |
Signaling Pathways and Mechanisms of Action
This compound and Salermide exert their cellular effects by modulating distinct signaling pathways downstream of sirtuin inhibition.
This compound: As a selective SIRT1 inhibitor, this compound increases the acetylation of SIRT1 substrates. A key target is the tumor suppressor protein p53. Acetylation of p53 at lysine (B10760008) 382 enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest.
References
A Comparative Guide to (R)-Selisistat and Novel SIRT1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of (R)-Selisistat (EX-527) against a selection of novel Sirtuin 1 (SIRT1) inhibitors. This document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate an objective comparison of these compounds.
SIRT1, a NAD+-dependent deacetylase, is a critical regulator of various cellular processes, including stress responses, metabolism, and apoptosis.[1] Its role in a multitude of diseases has made it a prime target for therapeutic development. This compound, a potent and selective SIRT1 inhibitor, has been extensively studied and serves as a valuable benchmark for the evaluation of new inhibitory compounds.[2][3] This guide compares this compound to other SIRT1 inhibitors, highlighting differences in potency, selectivity, and cellular activity to aid in the selection of the most appropriate tool for specific research applications.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound against other SIRT1 inhibitors. The data has been compiled from various sources and serves as a comparative reference. It is important to note that IC50 values can vary depending on the specific assay conditions.
Table 1: In Vitro Inhibitory Potency against SIRT1
| Inhibitor | SIRT1 IC50 |
| This compound (EX-527) | 38 nM - 123 nM [2][4] |
| Sirt1-IN-3 | 4.2 µM / 17 µM[2] |
| JGB1741 | ~15 µM |
| Compound 4.27 | 110 nM[5] |
| Cambinol | 56 µM[6] |
| Suramin | 0.297 µM[6] |
| Sirtinol | 40 µM / 131 µM |
| Oxadiazole-carbonylaminothiourea scaffold compound | 13 µM[7] |
Table 2: Inhibitor Selectivity Profile
| Inhibitor | SIRT2 IC50 | SIRT3 IC50 | Selectivity (SIRT1 vs. SIRT2/SIRT3) |
| This compound (EX-527) | 19.6 µM | 48.7 µM | ~200-500 fold [8] |
| Sirt1-IN-3 | 74 µM | 235 µM | ~18-fold vs SIRT2; ~56-fold vs SIRT3[2] |
| JGB1741 | > 100 µM | > 100 µM | > 6.7-fold |
| Cambinol | 59 µM | - | ~1-fold[6] |
| Suramin | 1.15 µM | - | ~4-fold vs SIRT2[6] |
| Oxadiazole-carbonylaminothiourea scaffold compound | 113 µM | - | ~8.7-fold vs SIRT2[7] |
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context, the following diagrams illustrate the SIRT1 signaling pathway, a typical workflow for screening SIRT1 inhibitors, and a logical diagram for a comparative study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (R)-Selisistat
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of (R)-Selisistat, a potent and selective SIRT1 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
This compound, like its racemate Selisistat, presents potential health hazards that necessitate careful handling. According to safety data, Selisistat is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to established handling and disposal protocols are mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the key hazards and the required PPE to mitigate risks.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Standard laboratory attire (lab coat), gloves. Do not eat, drink, or smoke when using this product[1]. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Impervious clothing such as a lab coat, and protective gloves[1]. Nitrile or other chemical-resistant gloves are recommended. Change gloves regularly, and immediately if contaminated[2]. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Safety goggles with side-shields or a face shield[1]. |
| Respiratory Tract Irritation | Category 3 (May cause respiratory irritation) | Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood. Avoid breathing dust[1]. For weighing and handling of the solid form, a suitable respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial from receipt to disposal. The following protocols outline the necessary steps for safely managing this compound in both solid and solution forms.
1. Pre-Handling Preparations:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure[1].
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of pinholes and that safety glasses provide adequate coverage.
-
Emergency Equipment: Confirm that a safety shower and an eye wash station are accessible and operational[1].
-
Spill Kit: Have a chemical spill kit readily available.
2. Handling Solid this compound:
-
Weighing: Weigh the powdered compound within a chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.
-
Transfers: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
Static Control: Be mindful of static electricity which can cause the powder to disperse.
3. Preparing this compound Solutions:
-
Solvent Selection: this compound is often dissolved in solvents like DMSO[3]. Consult solubility data for appropriate solvent choices.
-
Dissolution: Add the solvent to the solid this compound slowly to avoid splashing. This should be performed in a chemical fume hood.
-
Storage: Once prepared, aliquot the solution into clearly labeled, sealed containers to prevent inactivation from repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years[3].
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container[4].
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[4].
-
Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container[5][6].
2. Decontamination:
-
Surfaces: Decontaminate work surfaces and equipment by scrubbing with a suitable solvent, such as alcohol[1].
-
Glassware: Rinse contaminated glassware thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste, before washing.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal service[5]. Do not dispose of this compound down the drain or in regular trash[6][7].
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pppmag.com [pppmag.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. essex.ac.uk [essex.ac.uk]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
